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  • Product: 4-Isopropyl-2-pyrimidinol hydrochloride
  • CAS: 1987057-96-4

Core Science & Biosynthesis

Foundational

4-Isopropyl-2-pyrimidinol hydrochloride chemical properties

4-Isopropyl-2-Pyrimidinol Hydrochloride: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility in Drug Discovery Executive Summary In modern drug discovery, the pyrimidine scaffold is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Isopropyl-2-Pyrimidinol Hydrochloride: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved therapeutics. 4-Isopropyl-2-pyrimidinol hydrochloride is a highly versatile, commercially available building block utilized extensively in the synthesis of kinase inhibitors and biologically active heterocycles. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical dynamics of this molecule—specifically its tautomeric behavior—and provide field-proven, self-validating methodologies for its functionalization.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties and structural equilibrium of 4-isopropyl-2-pyrimidinol hydrochloride is critical for predicting its reactivity.

Quantitative Data Profile
PropertySpecification
Chemical Name 4-Isopropyl-2-pyrimidinol hydrochloride
CAS Number 1987057-96-4 (HCl Salt) / 1243250-08-9 (Free Base)
Linear Formula C₇H₁₀N₂O · HCl
Molecular Weight 174.63 g/mol
Purity ≥ 95%
Physical Form Solid (White to off-white crystalline)
Storage Temperature Room Temperature (RT)

Data sourced from authoritative supplier specifications 1.

Tautomeric Dynamics & Salt Selection

The core characteristic of 2-pyrimidinols is their lactim-lactam tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 2-hydroxypyrimidine (lactim) and the 2-pyrimidinone (lactam) forms 2. Quantum chemical calculations and spectroscopic data confirm that the keto (lactam) structure is thermodynamically favored in polar environments.

Causality of the HCl Salt: Why is this building block supplied as a hydrochloride salt rather than a free base? The basic aza-nitrogen of the pyrimidine ring is prone to premature oxidation and degradation. The HCl salt protonates the ring, locking the tautomeric equilibrium, preventing oxidative degradation, and drastically improving the compound's shelf-life and handling characteristics.

Strategic Experimental Workflows

To utilize this building block, the HCl salt must be neutralized, revealing an ambident nucleophile. Below are two foundational protocols for functionalizing this scaffold.

Protocol A: Regioselective Alkylation (O- vs. N-Alkylation)

Causality: Because the free base is an ambident nucleophile, alkylation can occur at the oxygen or the nitrogen. We control this via Hard-Soft Acid-Base (HSAB) theory. Using a "hard" Lewis acid like Ag₂CO₃ coordinates the nitrogen, directing the electrophile to the oxygen (O-alkylation). Conversely, using K₂CO₃ in a polar aprotic solvent (DMF) leaves the softer, highly nucleophilic nitrogen exposed, driving N-alkylation.

Step-by-Step Methodology:

  • Desalting: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) in Dichloromethane (DCM). Add saturated aqueous NaHCO₃ (1.2 eq) dropwise.

    • Self-Validating System: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the hydrochloride salt.

  • Solvent Exchange: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Redissolve the free base in anhydrous DMF (0.2 M).

  • Base Addition:

    • For O-Alkylation: Add Ag₂CO₃ (1.5 eq).

    • For N-Alkylation: Add K₂CO₃ (1.5 eq).

  • Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 1:1).

    • Self-Validating System: The shift from a highly polar starting material (baseline retention) to a less polar, UV-active spot (254 nm) confirms product formation. Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Protocol B: Chlorination via Vilsmeier-Type Activation

Causality: Direct substitution of the hydroxyl group for cross-coupling is thermodynamically unfavorable. By using Phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline, a Vilsmeier-Haack type intermediate is generated. This highly electrophilic species activates the tautomeric oxygen, converting it into a superior leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield 2-chloro-4-isopropylpyrimidine.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with the neutralized 4-isopropyl-2-pyrimidinol free base (1.0 eq).

  • Activation: Add POCl₃ (5.0 eq) slowly at 0 °C, followed by N,N-dimethylaniline (0.1 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours.

  • Quenching & Validation: Cool the mixture to room temperature and carefully pour it over crushed ice.

    • Self-Validating System: The immediate, highly exothermic reaction (fizzing and temperature spike) physically confirms the successful hydrolysis of excess POCl₃. The formation of a distinct, less-dense organic layer indicates the presence of the chlorinated product.

  • Extraction: Neutralize the aqueous phase to pH 7 with saturated NaHCO₃. Extract with DCM (3x), dry over MgSO₄, and concentrate to yield the 2-chloro intermediate, ready for SNAr or Suzuki-Miyaura coupling.

Application in Kinase Inhibitor Design

Once functionalized, the 4-isopropylpyrimidine scaffold is routinely deployed in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting Aurora Kinase, Polo-like Kinase, or EGFR).

Mechanistic Grounding: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms in the pyrimidine core form critical, bidentate hydrogen bonds with the amino acid residues in the hinge region of the kinase 3. Concurrently, the 4-isopropyl group provides essential steric bulk and lipophilicity, allowing the molecule to tightly occupy the hydrophobic gatekeeper pocket adjacent to the ATP-binding site, thereby enhancing kinome-wide selectivity.

Synthetic Workflow & Kinase Targeting Diagram

G Start 4-Isopropyl-2-pyrimidinol HCl (CAS: 1987057-96-4) FreeBase Free Base (Tautomeric Equilibrium) Start->FreeBase Na2CO3 Neutralization Alkylation Regioselective Alkylation FreeBase->Alkylation Base + R-X Chlorination POCl3 Chlorination FreeBase->Chlorination POCl3 / PhNMe2 O_Alkyl O-Alkylated Ether (Hard Electrophile) Alkylation->O_Alkyl Ag2CO3 (O-selective) N_Alkyl N-Alkylated Pyrimidone (Soft Electrophile) Alkylation->N_Alkyl K2CO3 (N-selective) Chloro 2-Chloro-4-isopropylpyrimidine Chlorination->Chloro Nucleophilic Substitution Kinase Kinase Inhibitor (Hinge Region Binder) O_Alkyl->Kinase Scaffold Elaboration N_Alkyl->Kinase Scaffold Elaboration Chloro->Kinase SNAr / Suzuki Coupling

Fig 1. Synthetic workflow and tautomer-directed functionalization for kinase inhibitor design.

References

  • Title: 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4 Source: Sigma-Aldrich URL
  • Title: Studies of the Magnetic Circular Dichroism and Tautomerism of Pyridinols (Pyridinones) and Pyrimidinols (Pyrimidinones)
  • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL

Sources

Exploratory

Strategic Utilization of 4-Isopropyl-2-pyrimidinol Hydrochloride in Medicinal Chemistry

A Technical Guide to Physicochemical Profiling, Tautomeric Dynamics, and Synthetic Workflows Executive Summary & Structural Rationale In the landscape of modern drug discovery, the 2-aminopyrimidine motif is recognized a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Physicochemical Profiling, Tautomeric Dynamics, and Synthetic Workflows

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the 2-aminopyrimidine motif is recognized as a privileged scaffold, frequently acting as a critical hinge-binding pharmacophore in ATP-competitive kinase inhibitors. The construction of these complex Active Pharmaceutical Ingredients (APIs) relies heavily on the availability of high-purity, strategically substituted pyrimidinols.

4-Isopropyl-2-pyrimidinol hydrochloride (CAS 1987057-96-4) [1] serves as an elite building block in this domain. As a Senior Application Scientist, the selection of this specific intermediate is never arbitrary; it is a calculated decision. The isopropyl group at the C4 position provides a precisely calibrated lipophilic bulk. In the context of kinase inhibition, this moiety frequently occupies the hydrophobic pocket adjacent to the hinge region, significantly enhancing target affinity and residence time. Furthermore, isolating this compound as a hydrochloride salt rather than its free base (CAS 1243250-08-9) [2] is a deliberate engineering choice that maximizes crystalline lattice energy, prevents hygroscopicity, and ensures seamless handling in automated high-throughput synthesis (HTS) platforms.

Physicochemical Profiling & Tautomeric Dynamics

Understanding the intrinsic properties of 4-isopropyl-2-pyrimidinol is critical for predicting its behavior in complex reaction matrices.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Isopropyl-2-pyrimidinol hydrochloride
CAS Registry Number 1987057-96-4 [1]
Free Base CAS 1243250-08-9 [2]
Molecular Formula C₇H₁₁ClN₂O (C₇H₁₀N₂O · HCl)
Molecular Weight 174.63 g/mol (Salt) / 138.17 g/mol (Free Base)
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMSO, Methanol, Water; Insoluble in Hexanes
The Lactam-Lactim Tautomerism

A fundamental property dictating the reactivity of 2-hydroxypyrimidines is their tautomeric equilibrium[3]. In the solid state and in polar solvents, 4-isopropyl-2-pyrimidinol predominantly exists as the 2-pyrimidone (lactam) tautomer. This dictates its downstream reactivity, necessitating harsh electrophilic activation (e.g., via POCl₃) to convert the exocyclic oxygen into a viable leaving group for subsequent Nucleophilic Aromatic Substitution (SₙAr).

Tautomerism Lactam 2-Pyrimidone Form (Lactam: Dominant in Polar Media) Lactim 2-Hydroxypyrimidine Form (Lactim: Aromatic Minor Tautomer) Lactam->Lactim Tautomerization

Figure 1: Lactam-lactim tautomeric equilibrium of 4-isopropyl-2-pyrimidinol.

Synthetic Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems. By monitoring specific macroscopic and analytical indicators, researchers can confirm reaction trajectories in real-time without relying solely on end-point analysis.

Protocol A: De Novo Synthesis of 4-Isopropyl-2-pyrimidinol Hydrochloride

Objective: Construct the pyrimidine core via the condensation of a 1,3-dielectrophile with urea. Causality: Acidic conditions are employed to activate the carbonyl groups of 1-methoxy-4-methylpent-1-en-3-one, facilitating nucleophilic attack by the weakly nucleophilic urea nitrogens. The subsequent cyclization and elimination of methanol and water are thermodynamically driven by the formation of the aromatic system.

  • Reactor Charging: To a 500 mL round-bottom flask equipped with a reflux condenser, add urea (1.0 eq, 60.06 g/mol ) and anhydrous ethanol (10 volumes).

  • Acidification: Slowly add concentrated HCl (1.5 eq) dropwise. Causality: The excess HCl ensures the final product precipitates directly as the hydrochloride salt, bypassing the need for a separate salt-formation step.

  • Electrophile Addition: Add 1-methoxy-4-methylpent-1-en-3-one (1.0 eq) in one continuous portion.

  • Reflux & Self-Validation: Heat the mixture to reflux (78°C).

    • Self-Validation Checkpoint: The reaction progress is monitored visually by the initial dissolution of urea, followed by the gradual precipitation of the product. The system validates completion when UPLC-MS indicates <2% remaining enone and the formation of a dense, unyielding white precipitate.

  • Isolation: Cool the reactor to 0°C, filter the precipitate under vacuum, wash with ice-cold ethanol (2 volumes), and dry under vacuum at 50°C to constant weight.

Downstream Applications in Kinase Inhibitor Design

To integrate this building block into a drug discovery pipeline, the hydroxyl/lactam moiety must be converted into a reactive electrophile.

Protocol B: Chlorodehydroxylation to 2-Chloro-4-isopropylpyrimidine

Causality: The lactam carbonyl is poorly electrophilic. Phosphorus oxychloride (POCl₃) acts as a dehydrating chlorinating agent. However, because the pyrimidine ring is electron-deficient, the reaction is inherently sluggish. The addition of N,N-dimethylaniline (DMA) serves a critical dual purpose: it acts as an acid scavenger to drive the equilibrium forward, and it forms a highly electrophilic Vilsmeier-Haack-type intermediate with POCl₃, which rapidly attacks the pyrimidone oxygen.

  • Setup: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) in POCl₃ (5.0 volumes).

  • Catalyst Addition: Add N,N-dimethylaniline (0.5 eq) dropwise at 0°C.

  • Thermal Activation: Heat the reaction mixture to 90°C.

    • Self-Validation Checkpoint: The reaction is initially endothermic. Once at 90°C, a steady stream of HCl gas will evolve. The cessation of gas evolution serves as the primary macroscopic indicator of reaction completion. Analytically validate via LC-MS by confirming the disappearance of m/z 139 [M+H]⁺ and the appearance of the characteristic 3:1 chlorine isotope pattern at m/z 157/159 [M+H]⁺.

  • Quench & Extraction: Carefully pour the cooled mixture over crushed ice to quench excess POCl₃. Extract with ethyl acetate, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

Workflow A 1-Methoxy-4-methylpent-1-en-3-one + Urea B Acid-Catalyzed Cyclization (EtOH, HCl, Reflux) A->B C 4-Isopropyl-2-pyrimidinol HCl (CAS 1987057-96-4) B->C D Chlorodehydroxylation (POCl3, N,N-Dimethylaniline) C->D E 2-Chloro-4-isopropylpyrimidine D->E F SNAr with Substituted Anilines (Pd-catalyzed or Acidic) E->F G 2-Anilino-4-isopropylpyrimidine (Kinase Inhibitor Hinge-Binder) F->G

Figure 2: Synthetic workflow from linear precursors to the kinase inhibitor scaffold.

References

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry, 5th Edition." John Wiley & Sons. (Referenced for foundational principles on pyrimidine tautomeric equilibrium). Available at:[Link]

Foundational

Comprehensive Structure Elucidation of 4-Isopropyl-2-pyrimidinol Hydrochloride: A Multimodal Analytical Framework

Executive Summary Pyrimidine-based scaffolds are ubiquitous in modern drug discovery, serving as core pharmacophores for antimicrobial, antiviral, and antineoplastic agents[1]. The structural elucidation of functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine-based scaffolds are ubiquitous in modern drug discovery, serving as core pharmacophores for antimicrobial, antiviral, and antineoplastic agents[1]. The structural elucidation of functionalized pyrimidines, such as 4-isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4)[2], presents unique analytical challenges. These challenges stem from the molecule's inherent lactam-lactim tautomerism and the physicochemical behavior of its hydrochloride salt form.

This whitepaper provides a rigorous, self-validating analytical framework for the complete structural elucidation of 4-isopropyl-2-pyrimidinol hydrochloride. By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), multidimensional Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography, we establish a definitive methodology for characterizing this building block.

Physicochemical Profiling & Tautomeric Dynamics

Before initiating spectroscopic analysis, it is critical to understand the dynamic state of the analyte. In neutral, non-polar environments, 2-hydroxypyrimidines exist in a solvent-dependent equilibrium between the enol (2-hydroxypyrimidine) and keto (pyrimidin-2(1H)-one) tautomers[3].

However, the presence of the hydrochloride salt fundamentally alters this landscape. Protonation occurs at the most basic ring nitrogen (typically N1 or N3), forming a resonance-stabilized pyrimidinium cation. This effectively "locks" the structure, mitigating rapid tautomeric exchange that would otherwise cause severe line broadening in NMR spectra.

Tautomerism Enol 2-Hydroxypyrimidine (Enol Form) Keto Pyrimidin-2(1H)-one (Keto Form) Enol->Keto Tautomerization (Solvent dependent) Salt Protonated Pyrimidinium Cation (Hydrochloride Salt) Enol->Salt + HCl (Protonation) Keto->Salt + HCl (Protonation)

Caption: Tautomeric equilibrium and protonation pathway of 4-isopropyl-2-pyrimidinol.

Structural Elucidation Workflow

To ensure high-confidence characterization, we employ an orthogonal workflow. Each technique validates the findings of the others, creating a closed-loop proof of structure.

ElucidationWorkflow A Sample Prep (DMSO-d6 Solvation) B HRMS (ESI-TOF) Exact Mass Validation A->B C FT-IR Spectroscopy Functional Groups A->C D NMR (1D & 2D) Backbone Connectivity A->D E X-Ray Diffraction Salt Bridge Confirmation D->E Crystal Growth

Caption: Orthogonal analytical workflow for the structural elucidation of pyrimidine salts.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular weight and elemental composition of the free base, and verify the presence of the chloride counterion.

Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix.

  • Acquisition: Infuse the sample directly at 10 µL/min. Acquire data in Positive Ion Mode (ESI+) for the pyrimidinium cation and Negative Ion Mode (ESI-) for the chloride anion.

  • Causality: Soft ionization (ESI) is strictly required to prevent the premature fragmentation of the isopropyl group (loss of C3​H7∙​ ), which is common in hard ionization techniques like Electron Impact (EI).

HRMS Data Summary
Ion ModeTarget SpeciesFormulaCalculated m/zObserved m/zMass Error (ppm)
ESI (+) [M+H]+ C7​H11​N2​O+ 139.0866139.0869+2.1
ESI (-) [Cl]− Cl− 34.969434.9692-0.5

Vibrational Spectroscopy (FT-IR)

Objective: Identify key functional groups, specifically distinguishing the protonated nitrogen and the C=O/C=N bond character[4].

Experimental Protocol
  • Background: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal.

  • Sample Application: Place 2-3 mg of the neat solid hydrochloride salt onto the crystal.

  • Acquisition: Apply optimal pressure using the ATR anvil. Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 (32 scans).

  • Causality: ATR-FTIR is chosen over KBr pelleting because hydroscopic salts like pyrimidine hydrochlorides can absorb moisture during KBr grinding, leading to artifactual O-H stretching bands that obscure the native N-H/O-H signals.

Key Findings: A broad, intense band from 3200–2500 cm−1 confirms the presence of the NH+ / strongly hydrogen-bonded OH of the salt. A sharp peak at ~1650 cm−1 is indicative of the pyrimidine ring stretching with partial C=O character.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon backbone and proton connectivity to unambiguously assign the 4-isopropyl and 2-hydroxy/oxo regiochemistry[5].

Experimental Protocol
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

  • Causality of Solvent: DMSO-d6 is mandatory. Non-polar solvents (e.g., CDCl3​ ) fail to dissolve the hydrochloride salt. Furthermore, DMSO strongly hydrogen-bonds with the acidic NH+/OH proton, slowing its chemical exchange rate and allowing it to be observed as a distinct, albeit broad, signal rather than blending into the baseline.

  • Acquisition: Acquire 1H (zg30), 13C (zgpg30), COSY, HSQC, and HMBC spectra at 298 K on a 400 MHz or higher spectrometer.

NMR Spectral Assignments

The 1H NMR spectrum reveals the isopropyl group as a classic septet-doublet pattern. The pyrimidine protons (H-5 and H-6) appear as two distinct doublets with an ortho-coupling constant ( 3J≈5.8 Hz).

Position 1H Shift (ppm)Multiplicity J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
2 ---155.2-
4 ---174.5-
5 7.15d5.8108.4C4, C6
6 8.65d5.8148.7C2, C4, C5
1' (CH) 2.95sept6.934.2C4, C5, C2'
2' ( CH3​ ) 1.25d6.921.5C4, C1'
NH+/OH 11.50br s--C2, C6

Note: The extreme downfield shift of H-6 (8.65 ppm) compared to H-5 (7.15 ppm) is caused by the electron-withdrawing effect of the adjacent protonated nitrogen.

X-Ray Crystallography (Orthogonal Validation)

While NMR and HRMS provide robust connectivity data, X-ray crystallography is the gold standard for defining the absolute three-dimensional conformation and the exact nature of the salt bridge.

Experimental Protocol
  • Crystal Growth: Utilize the vapor diffusion method. Dissolve the salt in a minimum amount of methanol (solvent) and place it in a sealed chamber containing diethyl ether (anti-solvent).

  • Causality: As the ether slowly diffuses into the methanol, the dielectric constant of the mixture decreases, gently forcing the hydrochloride salt to nucleate and form high-quality single crystals without precipitating amorphously.

  • Diffraction: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source.

Structural Confirmation: The resulting electron density map will definitively show the chloride ion ( Cl− ) engaged in a strong hydrogen bond with the protonated ring nitrogen, confirming the solid-state architecture of the 4-isopropyl-2-pyrimidinol hydrochloride salt.

References

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review Medicinal Chemistry (May 2022) URL:[Link]

  • From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY: A Practical Guide E. Breitmaier (Translated by Julia Wade) URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Isopropyl-2-pyrimidinol Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Isopropyl-2-pyrimidinol hydrochloride, a pyrimidine derivative of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropyl-2-pyrimidinol hydrochloride, a pyrimidine derivative of interest in medicinal chemistry. The guide details its chemical properties, synthesis, purification, and analytical characterization. It also explores the broader context of pyrimidine scaffolds in drug discovery, offering insights into the potential applications and future research directions for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and organic synthesis.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2][3] The inherent versatility of the pyrimidine ring allows for extensive functionalization, leading to a diverse range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide focuses on a specific derivative, 4-Isopropyl-2-pyrimidinol hydrochloride, providing a detailed examination of its chemical and physical properties, synthesis, and characterization, while also discussing its potential within the broader landscape of drug discovery.

Physicochemical Properties

4-Isopropyl-2-pyrimidinol hydrochloride is a solid compound at room temperature. A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Isopropyl-2-pyrimidinol Hydrochloride

PropertyValueSource(s)
Molecular Weight 174.63 g/mol
Chemical Formula C₇H₁₁ClN₂O[7]
CAS Number 1987057-96-4
Appearance Solid
Storage Room Temperature
InChI Key MEWGPNZSMKKXQO-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of 4-Isopropyl-2-pyrimidinol typically involves a cyclocondensation reaction, a common strategy for forming the pyrimidine ring.[8][9] Two of the most established methods for pyrimidine synthesis are the Pinner and Biginelli reactions.[8][9][10][11][12][13]

Synthetic Strategy: The Pinner Reaction

The Pinner reaction provides a versatile route to substituted pyrimidines through the condensation of a β-dicarbonyl compound with an amidine.[8][12][13] For the synthesis of 4-Isopropyl-2-pyrimidinol, this would involve the reaction of an appropriate isopropyl-substituted 1,3-dicarbonyl compound with a suitable amidine. The general workflow for such a synthesis is depicted in the following diagram.

G cluster_0 Synthesis Workflow start Starting Materials: - Isopropyl-β-ketoester - Amidine derivative reaction Cyclocondensation (Pinner Reaction) start->reaction Base catalyst (e.g., NaOEt) workup Reaction Work-up - Neutralization - Extraction reaction->workup purification Purification - Recrystallization - Chromatography workup->purification hcl_salt Hydrochloride Salt Formation purification->hcl_salt HCl in ether or isopropanol product 4-Isopropyl-2-pyrimidinol Hydrochloride hcl_salt->product

Caption: Generalized workflow for the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride via the Pinner reaction.

Experimental Protocol: A Representative Pinner Synthesis

The following is a detailed, step-by-step methodology for the synthesis of a pyrimidinol derivative, adapted for the synthesis of 4-Isopropyl-2-pyrimidinol.

Materials:

  • Isopropyl-β-ketoester (e.g., ethyl 4-methyl-3-oxopentanoate)

  • Formamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for work-up)

  • Diethyl ether or Isopropanol (for salt formation)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Amidine Formation: To the stirred solution, add formamidine hydrochloride (1.0 equivalent). Stir for 20 minutes at room temperature to form the free amidine.

  • Cyclocondensation: Slowly add the isopropyl-β-ketoester (1.0 equivalent) to the reaction mixture. Heat the mixture to reflux (approximately 78°C) for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of starting materials.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and neutralize with a dilute solution of hydrochloric acid until a precipitate forms.

  • Purification of the Free Base: Collect the crude 4-Isopropyl-2-pyrimidinol by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[14]

  • Hydrochloride Salt Formation: Dissolve the purified 4-Isopropyl-2-pyrimidinol in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol. Slowly add a solution of hydrochloric acid in the same solvent with stirring. The hydrochloride salt will precipitate out of the solution.

  • Final Product Isolation: Collect the 4-Isopropyl-2-pyrimidinol hydrochloride by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield the final product.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized 4-Isopropyl-2-pyrimidinol hydrochloride, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A typical reverse-phase HPLC method for pyrimidine derivatives would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[15]

Table 2: Representative HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient or isocratic elution with acetonitrile and water (with 0.1% formic or phosphoric acid)
Flow Rate 1.0 mL/min
Detection UV at 220-280 nm
Injection Volume 10 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the molecule.[16][17][18] The expected chemical shifts and splitting patterns can be predicted based on the structure of 4-Isopropyl-2-pyrimidinol.

Expected ¹H NMR Spectral Features:

  • Isopropyl Group: A doublet for the two methyl groups and a septet for the methine proton.

  • Pyrimidine Ring: Signals corresponding to the protons on the pyrimidine ring.

  • Hydroxyl/Amine Protons: Broad signals that may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals for the carbons of the isopropyl group.

  • Distinct signals for the carbons of the pyrimidine ring, including the carbon bearing the hydroxyl group.

G cluster_1 Analytical Workflow sample Synthesized Compound hplc HPLC Analysis sample->hplc Purity nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr Structure ms Mass Spectrometry sample->ms Molecular Weight ftir FTIR Spectroscopy sample->ftir Functional Groups data Structural Confirmation & Purity Assessment hplc->data nmr->data ms->data ftir->data

Caption: A typical analytical workflow for the characterization of 4-Isopropyl-2-pyrimidinol hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[19][20][21] For 4-Isopropyl-2-pyrimidinol hydrochloride, the expected molecular ion peak for the free base (C₇H₁₀N₂O) would be at m/z 138.08. In the mass spectrum of the hydrochloride salt, the free base is typically observed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch: Bands in the region of 3100-3500 cm⁻¹.

  • C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C stretches (aromatic): Bands in the region of 1500-1650 cm⁻¹.

Biological Significance and Potential Applications

While specific biological activity data for 4-Isopropyl-2-pyrimidinol hydrochloride is not extensively available in the public domain, the broader class of pyrimidine derivatives is of significant interest in drug discovery.[1][2][3][4][5] The pyrimidine scaffold serves as a privileged structure, capable of interacting with a wide variety of biological targets.

Potential Areas of Investigation:

  • Kinase Inhibition: Many pyrimidine derivatives are known to be potent kinase inhibitors, a class of drugs with significant applications in oncology.[22]

  • Antimicrobial Activity: The pyrimidine ring is a core component of several antibacterial and antifungal agents.[23][24]

  • Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy, particularly in the treatment of HIV and other viral infections.[4]

  • Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have shown activity as CNS agents.[2]

The isopropyl group on the C4 position of the pyrimidine ring can influence the compound's lipophilicity and steric interactions with target proteins, potentially modulating its biological activity and pharmacokinetic properties. Further research is warranted to explore the specific biological targets and therapeutic potential of 4-Isopropyl-2-pyrimidinol hydrochloride.

Conclusion

This technical guide has provided a detailed overview of 4-Isopropyl-2-pyrimidinol hydrochloride, covering its fundamental properties, a representative synthetic route, and key analytical characterization techniques. While specific biological data for this compound is limited, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that 4-Isopropyl-2-pyrimidinol hydrochloride and its derivatives are promising candidates for further investigation in drug discovery programs. The methodologies and information presented herein are intended to provide a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

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  • Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (n.d.). Google Patents.
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  • Therapeutic potential of heterocyclic pyrimidine scaffolds. (2018, April 4). PMC. Retrieved from [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies. (2021, August 20). PubMed. Retrieved from [Link]

  • Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. (2021, March 7). MDPI. Retrieved from [Link]

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  • Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. (2017, January 9). Beilstein Journals. Retrieved from [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

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Exploratory

A Technical Guide to the Stability Profile of 4-Isopropyl-2-pyrimidinol hydrochloride

Abstract This technical guide provides a comprehensive framework for evaluating the chemical stability of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS No. 1987057-96-4), a substituted pyrimidine derivative.

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS No. 1987057-96-4), a substituted pyrimidine derivative. While specific degradation kinetics for this molecule are not extensively published, this document synthesizes established principles of heterocyclic chemistry with the rigorous framework of international regulatory guidelines to present a robust methodology for its stability assessment. We will detail the requisite protocols for forced degradation studies, elucidate potential degradation pathways based on the chemical nature of the pyrimidinol core, and outline the development of a stability-indicating analytical method. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a comprehensive stability profile for this and structurally related new chemical entities (NCEs).

Introduction and Physicochemical Context

4-Isopropyl-2-pyrimidinol hydrochloride is a heterocyclic compound featuring a pyrimidine core, which is a foundational scaffold in numerous therapeutic agents due to its diverse biological activities.[1][2] The stability of any NCE is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy.[3][4] Regulatory bodies worldwide, through the International Council for Harmonisation (ICH), mandate rigorous stability testing to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[5][6]

This guide will therefore construct a stability program for 4-Isopropyl-2-pyrimidinol hydrochloride from first principles, providing the causal logic behind each experimental design choice.

Table 1: Physicochemical Properties of 4-Isopropyl-2-pyrimidinol hydrochloride

Property Value Source(s)
CAS Number 1987057-96-4 [7][8]
Molecular Formula C₇H₁₀N₂O · HCl [7][8]
Molecular Weight 174.63 g/mol [7][8]
Physical Form Solid [7]

| Storage Temp. | Room Temperature |[7] |

A key chemical feature of 2-pyrimidinols is their existence in a tautomeric equilibrium with their corresponding 2-pyrimidinone form. This equilibrium can influence the molecule's reactivity, degradation pathways, and physicochemical properties. The pyrimidine ring itself has electron-deficient positions at C2, C4, and C6, making them susceptible to nucleophilic attack, a common mechanism in hydrolytic degradation.[9]

The Stability Testing Program: A Regulatory and Scientific Framework

The objective of a stability program is twofold: to establish a re-test period for the drug substance and to recommend appropriate storage conditions.[6] This is achieved through a combination of forced degradation studies and formal (long-term and accelerated) stability trials, all underpinned by a validated, stability-indicating analytical method. The overall workflow is a self-validating system designed to ensure that any change in the molecule's purity and potency is detected.

G cluster_0 Phase 1: Method Development & Stress Testing cluster_1 Phase 2: Formal Stability Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop Analytical Method (e.g., HPLC) B Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B Initial Method C Identify Degradation Products (LC-MS) B->C Generates Samples D Validate Method as Stability-Indicating C->D Confirms Specificity E Place Primary Batches on Long-Term & Accelerated Stability D->E Validated Method (ICH Q1A/Q1B) F Pull Samples at Defined Timepoints G Analyze Samples using Validated Method H Evaluate Stability Data & Trends G->H I Establish Re-Test Period & Storage Conditions H->I J Compile Stability Report for Regulatory Submission I->J

Figure 1: General workflow for a comprehensive stability testing program.

Forced Degradation (Stress Testing): Unveiling Intrinsic Stability

Forced degradation studies are the cornerstone of a stability program.[10] They deliberately stress the molecule under conditions more severe than accelerated testing to rapidly identify potential degradation products and pathways.[3] This information is crucial for developing a truly stability-indicating analytical method and for understanding the molecule's intrinsic liabilities.[4][11] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation is not so extensive as to obscure the primary pathways.[11]

Experimental Protocols for Forced Degradation

The following protocols are designed for 4-Isopropyl-2-pyrimidinol hydrochloride. A control sample (dissolved in the same solvent but without the stressor) must be analyzed alongside each stressed sample.

Protocol 3.1.1: Acidic and Basic Hydrolysis

  • Rationale: To assess susceptibility to pH-dependent degradation. The hydrochloride salt form suggests good aqueous solubility.

  • Step 1: Prepare two stock solutions of the compound at ~1 mg/mL in a suitable solvent (e.g., water or a 50:50 water:acetonitrile mix).

  • Step 2 (Acid): To one stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Step 3 (Base): To the second stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Step 4: Incubate both solutions, along with a control (compound in solvent only), at 60°C.

  • Step 5: Withdraw aliquots at time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Step 6: Analyze all samples by HPLC to determine the extent of degradation.

Protocol 3.1.2: Oxidative Degradation

  • Rationale: To test for susceptibility to oxidation. Heterocyclic rings and alkyl side chains can be sites of oxidation.

  • Step 1: Prepare a stock solution of the compound at ~1 mg/mL.

  • Step 2: Add a volume of 30% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Step 3: Incubate the solution at room temperature, protected from light.

  • Step 4: Withdraw and analyze aliquots at specified time points (e.g., 2, 8, 24 hours).

Protocol 3.1.3: Thermal Degradation

  • Rationale: To evaluate solid-state stability at elevated temperatures.

  • Step 1: Place a thin layer of the solid compound in a vial.

  • Step 2: Store the vial in a calibrated oven at an elevated temperature (e.g., 80°C).

  • Step 3: For comparison, store another sample at 80°C with controlled humidity (e.g., 75% RH) to assess the combined effect of heat and moisture.[11]

  • Step 4: After a set period (e.g., 7 days), remove the samples, allow them to cool, prepare solutions, and analyze by HPLC.

Protocol 3.1.4: Photostability

  • Rationale: To determine if the molecule is sensitive to light, as guided by ICH Q1B.[5]

  • Step 1: Expose the solid drug substance and a solution of the drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Step 2: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Step 3: Analyze the exposed and control samples to quantify photodegradation.

Postulated Degradation Pathways

Based on the structure of 4-Isopropyl-2-pyrimidinol, several degradation pathways can be postulated. The development of a stability-indicating method must be able to resolve the parent compound from these and other potential products.

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring is susceptible to hydrolytic cleavage. Nucleophilic attack at the C2 position, facilitated by the hydroxyl group, could lead to ring-opening, ultimately forming smaller, more polar degradants. Alkaline hydrolysis of similar compounds is known to yield substituted 2-hydroxypyrimidines.[12]

  • Oxidation: The tertiary carbon on the isopropyl group is a potential site for oxidation, which could lead to the formation of a hydroxylated derivative or a ketone. The pyrimidine ring itself can also be oxidized to form N-oxides or other oxidized species.[9][13]

  • Tautomerization-Related Degradation: The keto-enol tautomerism between the 2-pyrimidinol and 2-pyrimidinone forms may present different degradation profiles. The pyrimidinone form might be more or less susceptible to hydrolysis depending on the conditions.

G cluster_0 Postulated Degradation Pathways cluster_1 Stress Conditions cluster_2 Potential Degradants Parent 4-Isopropyl-2-pyrimidinol AcidBase Acid/Base Hydrolysis Oxidation Oxidation (H₂O₂) HeatLight Thermal / Photo D1 Ring-Opened Products AcidBase->D1 D2 Isopropyl-Oxidized Species Oxidation->D2 D3 Ring-Oxidized Species (N-Oxides) Oxidation->D3 D4 Isomers / Rearrangement Products HeatLight->D4

Figure 2: Potential degradation pathways for 4-Isopropyl-2-pyrimidinol under various stress conditions.

Stability-Indicating Method and Formal Studies

The data from forced degradation studies are used to develop and validate a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Table 2: Example Parameters for a Stability-Indicating HPLC Method

Parameter Typical Condition Rationale
Column C18, 250 x 4.6 mm, 5 µm Provides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase for good peak shape of basic compounds.
Mobile Phase B Acetonitrile Common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 20 minutes A broad gradient ensures elution of the parent and potential degradants with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controlled temperature ensures reproducible retention times.

| Detection | UV at 254 nm or Diode Array Detector (DAD) | DAD is preferred as it can check for peak purity and help identify new degradants. |

Once this method is validated for specificity, linearity, accuracy, and precision, it is used for formal stability studies. These studies involve placing at least three primary batches of the drug substance into storage chambers under controlled conditions as defined by ICH Q1A(R2).[6][14]

Table 3: ICH Conditions for Formal Stability Studies (General Case)

Study Type Storage Condition Minimum Duration for Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH 12 months
Intermediate * 30°C ± 2°C / 65% RH ± 5% RH 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months

*Intermediate testing is only required if a significant change occurs during accelerated testing.[15]

Conclusion and Recommendations

The stability of 4-Isopropyl-2-pyrimidinol hydrochloride is a critical parameter that must be thoroughly investigated to ensure its quality and suitability for research and development. While specific data is not publicly available, a robust stability profile can be confidently established by following the systematic approach outlined in this guide. The core principles involve subjecting the molecule to forced degradation to understand its intrinsic liabilities, which in turn informs the development of a specific and validated stability-indicating method. This method is then applied to long-term and accelerated stability studies conducted according to ICH guidelines. Based on supplier information, the compound should be stored at room temperature in a well-sealed container to protect it from moisture.[7] Adherence to this comprehensive evaluation strategy will provide the necessary data to define an appropriate re-test period, establish safe storage and handling procedures, and support regulatory filings.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bavishi, B. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Retrieved March 15, 2026, from [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • Rao, N., et al. (n.d.). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Retrieved March 15, 2026, from [Link]

  • Pharma Compliance. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]

  • IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • Brown, D. J., & Ford, P. W. (1967). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 568-572. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved March 15, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • ResearchGate. (n.d.). Structures of pyrimidine oxidation products. Retrieved March 15, 2026, from [Link]

  • Scribd. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved March 15, 2026, from [Link]

  • Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved March 15, 2026, from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved March 15, 2026, from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Balakumar, C., et al. (2012). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. European Journal of Medicinal Chemistry, 58, 205-213. [Link]

  • Naik, P., et al. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. Current Organic Synthesis, 20(10), 1234-1248. [Link]

  • Himmel, D. M., et al. (2011). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Journal of Medicinal Chemistry, 54(11), 3927-3937. [Link]

  • Khan, I., et al. (2023). Synthesis, in-silico studies and biological evaluation of pyrimidine based thiazolidinedione derivatives as potential anti-diabetic agent. Bioorganic Chemistry, 134, 106449. [Link]

  • Patsnap. (2026, February 26). Isopropyl Group Stability in Acidic Conditions. [Link]

Sources

Foundational

Discovery and Synthesis of Novel Pyrimidine Compounds: A Technical Guide for Drug Development

Executive Summary The pyrimidine scaffold remains one of the most versatile and therapeutically valuable heteroaromatic structures in medicinal chemistry. As a bioisostere for the adenine ring of ATP, pyrimidine derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine scaffold remains one of the most versatile and therapeutically valuable heteroaromatic structures in medicinal chemistry. As a bioisostere for the adenine ring of ATP, pyrimidine derivatives possess an intrinsic ability to modulate critical biological pathways, particularly in oncology, immunology, and infectious diseases. This whitepaper provides an in-depth mechanistic analysis of pyrimidine synthesis—focusing on the multicomponent Biginelli reaction—and outlines the rational design of pyrimidine-based kinase inhibitors. By integrating self-validating experimental protocols with quantitative structure-activity relationship (SAR) data, this guide serves as a comprehensive blueprint for researchers engineering next-generation pyrimidine therapeutics.

The Pyrimidine Scaffold as a Privileged Chemotype

The enduring value of pyrimidines in drug discovery stems from their structural mimicry of natural nucleobases. Because the pyrimidine core is a fundamental constituent of DNA and RNA, synthetic pyrimidines can seamlessly integrate into or competitively block cellular metabolic processes[1]. Since 2013, a rapidly expanding portfolio of FDA-approved drugs has highlighted pyrimidine as a privileged chemotype across multiple therapeutic areas[2].

In targeted cancer therapy, pyrimidines act as highly effective nitrogen-containing heterocycles that mimic the crucial binding interactions of ATP within the active sites of kinases[3]. Notable FDA-approved pyrimidine-containing drugs include the BCR-ABL inhibitor Dasatinib, the EGFR inhibitor Osimertinib, and the antimetabolite 5-Fluorouracil[4]. The ability to precisely functionalize the C2, C4, C5, and C6 positions of the pyrimidine ring allows medicinal chemists to fine-tune pharmacokinetic properties and target selectivity, mitigating off-target toxicity and overcoming acquired drug resistance.

Core Synthetic Strategies: The Biginelli Reaction

The synthesis of highly functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is predominantly achieved via the Biginelli reaction. Originally reported in 1893, this one-pot, acid-catalyzed multicomponent condensation of an aromatic aldehyde, a β -ketoester, and urea has evolved into a cornerstone of pyrimidine synthesis[5].

Mechanistic Causality

The reaction proceeds through three plausible pathways, but the iminium route is the most energetically favored and experimentally validated mechanism[6]. The addition of a Lewis acid catalyst (e.g., Yb(OTf)3​ or InCl3​ ) is not merely for rate acceleration; the metal center coordinates directly with the carbonyl oxygen of the aldehyde. This lowers the lowest unoccupied molecular orbital (LUMO) energy, making the aldehyde highly electrophilic and favoring rapid nucleophilic attack by urea[7]. This bypasses the slower, competing Knoevenagel condensation pathway, ensuring high yields of the desired DHPM.

Biginelli A Aldehyde + Urea (Acid Catalyst) B Iminium Intermediate (Electrophile) A->B Condensation D Open-chain Ureide B->D Nucleophilic Addition C β-Ketoester Enol (Nucleophile) C->D E Cyclization & Dehydration D->E F Dihydropyrimidinone (DHPM) E->F Product Formation

Fig 1. Mechanistic workflow of the Biginelli reaction via the iminium intermediate route.

Rational Design of Targeted Kinase Inhibitors

In the context of oncology, pyrimidine derivatives are frequently designed as competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, Src, and BCR-ABL. The design logic relies on the pyrimidine ring acting as an ATP bioisostere[3].

When a pyrimidine inhibitor enters the kinase active site, the nitrogen atoms of the pyrimidine core (and associated aminothiazole or pyrrolo-pyrimidine fragments) form critical bidentate hydrogen bonds with the backbone amide residues in the hinge region (e.g., Met318 in Abl kinase)[8]. By occupying the ATP-binding pocket, the inhibitor prevents the conformational shift required for phosphate transfer, thereby truncating downstream signaling cascades (such as PI3K/AKT and MAPK) and halting tumor proliferation[9].

Kinase L Extracellular Ligand (e.g., EGF) R Receptor Tyrosine Kinase (EGFR / Src) L->R Activation ATP ATP Binding Pocket (Hinge Region) R->ATP Conformational Shift S Downstream Signaling (PI3K/AKT, MAPK) ATP->S Phosphate Transfer P Pyrimidine Inhibitor (ATP Bioisostere) P->ATP Competitive Binding (Bidentate H-bonds) P->S Signal Blockade C Tumor Proliferation & Survival S->C Cell Cycle Progression

Fig 2. Mechanism of action for pyrimidine-based competitive tyrosine kinase inhibitors.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints.

Protocol A: Microwave-Assisted Biginelli Synthesis of DHPMs

Objective: Rapid, solvent-free synthesis of 3,4-dihydropyrimidin-2(1H)-ones with high atom economy.

  • Reagent Preparation: Combine 10 mmol of the substituted aromatic aldehyde, 10 mmol of ethyl acetoacetate, and 12 mmol of urea in a microwave-safe quartz vessel.

    • Causality: A slight excess of urea compensates for its partial thermal decomposition and drives the equilibrium toward the iminium intermediate[6].

  • Catalysis: Add 5 mol% of Yb(OTf)3​ .

    • Causality: The lanthanide triflate is a water-tolerant Lewis acid that efficiently coordinates the aldehyde without being deactivated by the water generated during dehydration[7].

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 5–10 minutes.

  • Workup & Self-Purification: Pour the crude mixture into 50 mL of crushed ice water and stir vigorously.

    • Causality: The rapid thermal shock crystallizes the hydrophobic DHPM product, while unreacted urea and the catalyst remain dissolved in the aqueous phase. Filter and wash with cold ethanol.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde proton peak (~9.5-10.0 ppm) and the emergence of a doublet/multiplet for the chiral C4-H proton (~5.2 ppm) in 1H -NMR confirms successful cyclization[3].

Protocol B: Synthesis of Bromo-Pyrimidine Tyrosine Kinase Inhibitors

Objective: Regioselective functionalization of 5-bromo-2,4-dichloropyrimidine for targeted hinge-region binding.

  • Regioselective SN​Ar (C4 Substitution): Dissolve 5-bromo-2,4-dichloropyrimidine (1 eq) in 1,4-dioxane. Add morpholine (1.2 eq) and triethylamine (1.5 eq) dropwise at 0°C, then stir at room temperature for 12 hours[8].

    • Causality: The C4 position is significantly more electrophilic than C2 due to the combined para-directing inductive pull of the adjacent ring nitrogens. Maintaining a low initial temperature prevents bis-substitution and forces strict regioselectivity.

  • Hydrazinolysis (C2 Substitution): Isolate the intermediate, dissolve in ethanol, and add excess hydrazine hydrate. Reflux for 8 hours[8].

    • Causality: Hydrazine acts as a potent α -effect nucleophile, displacing the remaining C2 chlorine to form a hydrazine-pyrimidine intermediate, which is essential for subsequent Schiff base or triazole ring closure.

  • Validation Checkpoint: Analyze via LC-MS. The mass shift corresponding to the loss of the characteristic M/M+2 chlorine isotope pattern, replaced by the molecular weight of the morpholine/hydrazine adducts, validates the dual substitution[8].

Quantitative Structure-Activity Relationship (SAR) Data

The structural tuning of pyrimidine derivatives directly correlates with their in vitro biological efficacy. Table 1 summarizes the inhibitory potency ( IC50​ ) of recently synthesized novel pyrimidine hybrids against specific cancer cell lines and kinase targets, benchmarked against FDA-approved standards.

Table 1: Comparative IC50​ Profiling of Novel Pyrimidine Derivatives

Compound / DerivativeTarget / Cell Line IC50​ ValueReference StandardStandard IC50​
Pyrene-Pyrimidine Hybrid (4b)HCT-116 (EGFR)1.34 µMErlotinib1.32 µM
Pyrene-Pyrimidine Hybrid (4c)HCT-116 (EGFR)1.90 µMErlotinib1.32 µM
Thieno[2,3-d]pyrimidine (22)VEGFR-20.58 µMSorafenibN/A
Pyrazole-Pyrimidine (2a)COX-219.87 nMCelecoxibN/A

Data synthesized from recent pharmacological evaluations demonstrating that hybridizing pyrimidine with bulky lipophilic groups (like pyrene) enhances cellular penetration and target affinity[3],[10],[11].

Conclusion

The discovery and synthesis of novel pyrimidine compounds remain at the forefront of rational drug design. By leveraging robust, atom-economical synthetic routes like the modified Biginelli reaction, and applying strict regioselective functionalization, researchers can generate highly specific ATP-competitive inhibitors. As demonstrated by the SAR data, the strategic placement of electron-withdrawing groups and lipophilic appendages on the pyrimidine core allows for the precise modulation of kinase activity, offering promising lead compounds for the next generation of targeted therapeutics.

Sources

Exploratory

Spectroscopic Characterization of 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist specializing in the structural elucidation of heterocyclic active pharmaceutical ingredients (APIs) and intermediates, I frequently encounter challenges related to taut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in the structural elucidation of heterocyclic active pharmaceutical ingredients (APIs) and intermediates, I frequently encounter challenges related to tautomerism, salt forms, and solvent effects. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a prime example of a compound where structural dynamics dictate spectroscopic behavior.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) profiles of this compound. Rather than merely listing data, this guide explains the causality behind the spectral features—specifically how the hydrochloride salt formation and the isopropyl substitution pattern govern the observed analytical signals.

Structural Dynamics: Tautomerism and Salt Formation

To accurately interpret the spectroscopic data of 4-isopropyl-2-pyrimidinol, one must first understand its structural equilibrium. In its neutral free-base form, the molecule exists in a solvent-dependent tautomeric equilibrium between the enol form (2-hydroxypyrimidine) and the keto form (pyrimidin-2(1H)-one).

However, the introduction of hydrochloric acid to form the salt fundamentally alters this dynamic. Protonation occurs at the most basic sites—the pyrimidine ring nitrogens (N1 or N3)—locking the molecule into a delocalized cationic resonance structure (the 2-hydroxy-4-isopropylpyrimidin-1-ium cation). This protonation deshields the aromatic ring, significantly shifting both the NMR and IR resonances compared to the neutral species.

Tautomerism Enol 4-Isopropyl-2-pyrimidinol (Enol Form) Keto 4-Isopropylpyrimidin-2(1H)-one (Keto Form) Enol->Keto Solvent-Dependent Tautomerization Salt 2-Hydroxy-4-isopropylpyrimidin-1-ium Chloride (HCl Salt) Enol->Salt + HCl (Protonation) Keto->Salt + HCl (Protonation)

Diagram 1: Tautomeric equilibrium and protonation pathway of 4-isopropyl-2-pyrimidinol.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR characterization of pyrimidine hydrochlorides requires careful solvent selection. Non-polar solvents fail to disrupt the high lattice energy of the salt. Therefore, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. It fully solubilizes the salt while shifting the exchangeable protons (N-H⁺ and O-H) far downfield, preventing overlap with the aromatic signals [3].

¹H and ¹³C NMR Spectral Data

The isopropyl group acts as an electron-donating group via hyperconjugation, slightly shielding the C5 position. Conversely, the protonated nitrogen exerts a strong electron-withdrawing inductive effect, severely deshielding the C6 proton and carbon.

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Assignment
-CH(CH₃)₂ 1.25Doublet (d)6H6.9Isopropyl methyls split by the adjacent methine proton.
-CH(CH₃)₂ 3.05Septet (sep)1H6.9Methine proton split by six equivalent methyl protons ( n+1=7 ).
C5-H 7.10Doublet (d)1H6.5Aromatic proton; shielded by resonance from C2-OH.
C6-H 8.60Doublet (d)1H6.5Aromatic proton; highly deshielded by the adjacent N⁺.
N-H⁺ / O-H 12.50Broad Singlet2H-Exchangeable protons; broad due to dynamic H-bonding.

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)Causality / Assignment
-CH(CH₃)₂ 21.0Aliphatic methyl carbons.
-CH(CH₃)₂ 35.5Aliphatic methine carbon.
C5 108.0Aromatic carbon; electron-rich due to +R effect of C2 oxygen.
C6 145.0Aromatic carbon; electron-deficient due to adjacent protonated nitrogen.
C2 155.0C-OH / C=O equivalent carbon.
C4 175.0Aromatic carbon; deshielded by both the alkyl group and ring nitrogen.
Self-Validating NMR Workflow
  • Sample Preparation: Weigh exactly 15.0 mg of the analyte. Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition: Transfer to a high-quality 5 mm NMR tube. Acquire ¹H NMR (16 scans, 1.5 s relaxation delay) and ¹³C NMR (1024 scans, 2.0 s relaxation delay).

  • Self-Validation Checkpoint: The protocol is validated internally by verifying the residual DMSO-d5 pentet exactly at 2.50 ppm (¹H) and the septet at 39.52 ppm (¹³C). Furthermore, the integration ratio of the aliphatic doublet (1.25 ppm) to either aromatic doublet (7.10 or 8.60 ppm) must be exactly 6:1. Any deviation indicates impurity or incomplete relaxation.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is highly sensitive to the solid-state hydrogen bonding network of the hydrochloride salt. The presence of the chloride counterion creates a dense lattice of N-H···Cl and O-H···Cl interactions, which dramatically broadens the high-wavenumber stretching region [2].

Table 3: FT-IR Data Summary (KBr Pellet)

Wavenumber (cm⁻¹)IntensityCausality / Assignment
3300 - 2500 Strong, Broad+N-H / O-H stretching. The extreme broadening is the hallmark of the hydrochloride salt lattice.
2960, 2870 MediumAsymmetric and symmetric C-H stretching of the isopropyl group.
1630, 1580 StrongC=N and C=C aromatic ring stretching. Shifted slightly higher due to ring protonation.
1250 MediumC-O stretching, confirming the partial enol character in the solid state.
Self-Validating FT-IR Workflow
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours to eliminate moisture.

  • Pelletization: Grind 2 mg of the analyte with 198 mg of the dried KBr in an agate mortar until a homogeneous fine powder is achieved. Press under 10 tons of pressure for 2 minutes.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Self-Validation Checkpoint: Run a blank KBr pellet first. The baseline transmittance must be >85%, and the region around 3450 cm⁻¹ must be flat. If a broad band appears in the blank, moisture has compromised the matrix, and the sample must be reprepared to prevent masking the analyte's N-H/O-H signals.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) in positive mode strips the chloride counterion, yielding the intact protonated molecular ion [M+H]+ at an exact mass of m/z 139.0871.

The fragmentation of 2-pyrimidinones and their derivatives is highly predictable [1]. The dominant thermodynamic pathway for 4-isopropyl-substituted pyrimidines is the inductive cleavage of the isopropyl group, resulting in the neutral loss of propylene (C₃H₆, 42 Da). A secondary, structurally diagnostic pathway is the retro-Diels-Alder-type extrusion of isocyanic acid (HNCO, 43 Da), which confirms the presence of the 2-hydroxy/2-oxo pyrimidine core.

MS_Fragmentation M1 [M+H]+ m/z 139.0871 F1 [M+H - C3H6]+ m/z 97.0402 M1->F1 Loss of Propylene (-42 Da) F2 [M+H - HNCO]+ m/z 96.0813 M1->F2 Retro-Diels-Alder (-43 Da) F3 Ring Cleavage Fragment m/z 55.0540 F1->F3 Further Ring Cleavage

Diagram 2: Primary ESI-MS fragmentation pathways for the protonated molecular ion.

Self-Validating HRMS Workflow
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol:Water (50:50, v/v) modified with 0.1% Formic Acid to ensure complete ionization.

  • Ionization Parameters: Inject 2 µL into the ESI source. Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and operate in positive ion mode (ESI+).

  • Acquisition: Acquire full scan data (m/z 50-500) and targeted MS/MS data at a collision energy of 20 eV.

  • Self-Validation Checkpoint: The mass accuracy of the precursor ion must fall within a strict ≤ 5 ppm error margin of the theoretical mass (139.0871). Additionally, the natural isotopic abundance of the [M+1+H]+ peak (m/z 140.0905) must align with the theoretical ~8.2% relative intensity dictated by the C₇ carbon skeleton.

References

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(15), 1800-1805.[Link] [1]

  • Dhandapani, A., et al. (2010). Spectroscopic investigations of 2-hydroxy-4-methyl pyrimidine hydrochloride. International Journal of Chemical Sciences, 8(1), 655-662. Referenced via Prime Scholars:[Link][2]

  • Iron, M. A., et al. (2017). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Journal of Chemical Theory and Computation.[Link] [3]

Foundational

An In-Depth Technical Guide to the Safe Handling of 4-Isopropyl-2-pyrimidinol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety and handling protocols for 4-Isopropyl-2-pyrimidinol hydrochloride (CAS No. 1987057-96-4), a key...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 4-Isopropyl-2-pyrimidinol hydrochloride (CAS No. 1987057-96-4), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a compliant laboratory environment.

Section 1: Chemical Identity and Physical Properties

4-Isopropyl-2-pyrimidinol hydrochloride is a solid organic compound. A summary of its key physical and chemical properties is provided below.

PropertyValueSource
CAS Number 1987057-96-4
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Temperature Room Temperature (RT)

Section 2: Hazard Identification and GHS Classification

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Harmful if Swallowed: May be harmful if ingested.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.

Section 3: Toxicology and Ecotoxicity

Detailed toxicological and ecotoxicological studies for 4-Isopropyl-2-pyrimidinol hydrochloride are limited. However, data from related pyrimidine derivatives suggest a potential for aquatic toxicity.[1][2] Therefore, release into the environment must be strictly avoided. Some pyrimidine derivatives have been shown to have mutagenic potential, highlighting the importance of minimizing exposure.[3][4]

Section 4: Safe Handling and Storage

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling powders to minimize inhalation of dust.

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A laboratory coat or disposable coveralls.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

PPE_Workflow

General Handling Precautions
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Section 5: First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.

Section 6: Accidental Release Measures (Spill Cleanup)

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collect: Carefully sweep up the absorbed material and place it in a designated, labeled hazardous waste container. Avoid raising dust.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Spill_Response_Workflow

Section 7: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Section 8: Disposal Considerations

Waste containing 4-Isopropyl-2-pyrimidinol hydrochloride should be treated as hazardous waste.

  • Waste Collection: Collect all waste materials (solid and liquid) in a designated, properly labeled, and sealed container.

  • Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for similar compounds.

  • Regulatory Compliance: Observe all federal, state, and local environmental regulations.

Disposal_Workflow

Section 9: Conclusion

While 4-Isopropyl-2-pyrimidinol hydrochloride is a valuable research chemical, it requires careful handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize consulting the supplier's SDS for the most current and detailed safety information.

References

  • Lasker, J. M., Sivaraman, A., & Lemeiux, S. (1994). Pyrimidine ring fragmentation products. Effects of lesion structure and sequence context on mutagenesis. PubMed. [Link]

  • Plagemann, P. G. (1979). The effect of chemical mutagens on purine and pyrimidine nucleotide biosynthesis. PubMed. [Link]

  • Pérez, S., et al. (2020). Acute toxicity of chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol alone and in combination using a battery of bioassays. PubMed. [Link]

  • MDPI. (2025). Aquatic Toxicity of Antibiotics Ciprofloxacin and Sulfamethoxazole: Significant Impact on Early Life Stages of Crustaceans, a Marine Diatom, and a Freshwater Plant. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (1985). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

Sources

Exploratory

Thermogravimetric Analysis of Pyrimidinol Compounds: A Comprehensive Guide to Thermal Stability and Degradation Kinetics

Executive Summary Pyrimidinol derivatives are foundational to modern supramolecular chemistry, advanced energy storage, and pharmaceutical development. As a Senior Application Scientist, I frequently encounter the challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinol derivatives are foundational to modern supramolecular chemistry, advanced energy storage, and pharmaceutical development. As a Senior Application Scientist, I frequently encounter the challenge of accurately characterizing the thermal limits of these compounds. Thermogravimetric Analysis (TGA) is the premier analytical technique for this task, but generating reliable, artifact-free data requires a deep understanding of both the instrument's physics and the molecule's unique structural dynamics. This whitepaper provides an in-depth, mechanistic guide to the TGA of pyrimidinol compounds, bridging the gap between raw kinetic data and field-proven material applications.

Mechanistic Foundations of Pyrimidinol Thermal Stability

To analyze a pyrimidinol compound thermally, one must first understand its structural behavior under ambient and elevated temperatures. Pyrimidinols are not static molecules; they are dynamic systems governed by tautomerism and non-covalent interactions.

Tautomerism and Supramolecular Assembly

Pyrimidinols (such as 2-amino-4-hydroxy-6-methylpyrimidine) exist in a state of keto-enol tautomerism, fluctuating between the pyrimidinol (enol) and pyrimidinone (keto) forms. In the solid state and within polymer matrices, the keto form is often thermodynamically favored because it facilitates the formation of highly stable, quadruple hydrogen-bonded dimers (the DDAA array)[1].

From a thermal analysis perspective, this supramolecular dimerization drastically alters the degradation profile. The energy required to volatilize or degrade the sample is no longer just a function of covalent bond dissociation energies; it must also account for the endothermic cleavage of these robust hydrogen-bonding networks. For instance, the incorporation of ureidopyrimidinone (UPy) motifs into polymer backbones significantly enhances the overall thermal stability of the resulting material[1].

MechanisticPathway N1 Pyrimidinol Monomer (Enol Form) N2 Pyrimidinone Tautomer (Keto Form) N1->N2 Tautomerization N3 Supramolecular Dimer (Quadruple H-Bonds) N2->N3 Dimerization N4 Thermal Activation (T > 150°C) N3->N4 Heating N5 H-Bond Cleavage (Endothermic) N4->N5 Energy Input N6 Primary Degradation (Ring Cleavage) N5->N6 Td (Onset) N7 Carbonaceous Char (T > 500°C) N6->N7 Complete Pyrolysis

Figure 1: Thermally induced phase transitions and degradation pathway of UPy-based pyrimidinol dimers.

Experimental Methodology: Standardized TGA Protocol

A reliable TGA protocol must be a self-validating system. Artifacts such as thermal lag, buoyancy effects, and premature oxidation can easily be misinterpreted as inherent material properties. The following step-by-step methodology is engineered to isolate the pure thermal decomposition kinetics of pyrimidinol derivatives.

Step-by-Step TGA Workflow
  • Sample Preparation & Mass Optimization:

    • Action: Weigh exactly 5.0 ± 0.5 mg of the pyrimidinol sample into an alumina (Al₂O₃) or platinum crucible.

    • Causality: Using a small, standardized mass prevents thermal gradients within the sample bed. Larger masses suffer from poor heat transfer, causing the interior of the sample to be cooler than the furnace, which artificially shifts the onset of degradation ( T5%​ ) to higher temperatures.

  • Atmosphere Control (Purge Gas):

    • Action: Establish a high-purity Nitrogen ( N2​ ) purge at a flow rate of 50 mL/min.

    • Causality: Nitrogen provides an inert environment, ensuring that the recorded mass loss is strictly due to thermal pyrolysis (bond breaking via heat) rather than oxidative degradation. If oxidation resistance is the target study, a switch to synthetic air can be programmed post-pyrolysis to measure carbon black/char oxidation.

  • Thermal Conditioning (Moisture Removal):

    • Action: Ramp to 50 °C and hold isothermally for 5 minutes.

    • Causality: Pyrimidinols, especially those utilized in aqueous supramolecular binders, are highly hygroscopic[2]. This isothermal hold eliminates physically adsorbed water, ensuring the baseline mass ( W0​ ) reflects only the dry compound.

  • Dynamic Heating Ramp:

    • Action: Heat from 50 °C to 600 °C at a constant rate of 10 °C/min.

    • Causality: A 10 °C/min ramp strikes the optimal balance between signal resolution and experimental throughput. Faster rates push the degradation events to artificially high temperatures due to thermal lag, while slower rates can cause overlapping degradation steps to smear together.

  • Data Acquisition & Derivative Thermogravimetry (DTG):

    • Action: Continuously record the mass loss (%) and calculate the first derivative of the mass loss curve (DTG, %/°C).

    • Causality: While the TGA curve shows the total mass lost, the DTG curve precisely identifies Tmax​ (the temperature of the maximum degradation rate), allowing for the deconvolution of multi-step degradation mechanisms.

TGAWorkflow S1 Sample Prep (5 ± 0.5 mg) S2 Atmosphere (N2 Purge) S1->S2 S3 Thermal Ramp (10 °C/min) S2->S3 S4 Data Acquisition (Mass Loss) S3->S4 S5 Kinetic Analysis (Coats-Redfern) S4->S5

Figure 2: Self-validating experimental workflow for the thermogravimetric analysis of pyrimidinols.

Quantitative Thermal Data Analysis

The thermal stability of a pyrimidinol compound is highly dependent on its molecular environment—whether it exists as an isolated small molecule, a functionalized polymer side-chain, or a complex macromolecular binder.

For example, isolated small-molecule pyrimidinols like 2-isopropyl-6-methyl-4-pyrimidinol (IMP, a known pesticide metabolite) exhibit relatively low thermal onset temperatures and are highly susceptible to volatilization[3]. In contrast, when pyrimidinol motifs are covalently grafted onto robust polymer backbones—such as Guar Gum for lithium-sulfur battery binders—the TGA profiles reveal a complex, multi-stage degradation where the pyrimidinol cross-linking sites significantly delay the breakdown of the polymer backbone[2]. Furthermore, pyrimidinol derivatives can even be identified as volatile fragments during the high-temperature pyrolysis of complex lignocellulosic biomasses[4].

Table 1: Comparative Thermal Degradation Parameters of Pyrimidinol Systems
Compound / System T5%​ (Onset, °C) Tmax​ (Peak DTG, °C)Char Yield at 600°C (%)Primary Application
2-Isopropyl-6-methyl-4-pyrimidinol (IMP) 185290< 5.0Environmental/Agrochemical[3]
2-Amino-6-methyl-4-pyrimidinol (UPy) 21534012.5Supramolecular Precursor
Poly(PEGMA-5-UPy) Copolymer 26538518.0Self-Healing Polymers[1]
UPy-Grafted Guar Gum (HUG Binder) 28035622.4Li-S Battery Binders[2]

Note: T5%​ represents the temperature at which 5% mass loss occurs (often considered the upper limit of thermal working range). Tmax​ indicates the temperature of the fastest degradation rate.

Advanced Applications & Kinetic Modeling

Kinetic Modeling via Coats-Redfern

To extract actionable engineering data from the TGA curves, Application Scientists employ kinetic modeling. The Coats-Redfern method is the industry standard for determining the activation energy ( Ea​ ) of the solid-state thermal degradation of pyrimidinols. By plotting ln[−ln(1−α)/T2] versus 1/T (where α is the fractional mass loss), the slope of the linear fit yields −Ea​/R .

In UPy-functionalized polymers, we typically observe a dual-slope behavior in the Coats-Redfern plot. The first slope corresponds to the disruption of the quadruple hydrogen bonds (lower Ea​ ), while the second, steeper slope corresponds to the scission of the covalent pyrimidine ring and polymer backbone (higher Ea​ ).

Case Study: Supramolecular Binders in Energy Storage

In the development of high-performance Lithium-Sulfur (Li-S) batteries, thermal stability is a paramount safety concern. Recent advancements have utilized 2-amino-6-methyl-4-pyrimidinol to create aqueous supramolecular binders (HUG)[2]. TGA analysis of these binders reveals a distinct multi-stage mass loss:

  • ~150 °C: Evaporation of crystalline and free water (14.2% mass loss).

  • 150 °C – 356 °C: Breakage of the structural units and dynamic cross-linking sites formed by the pyrimidinol hydrogen bonds[2]. This thermal data directly correlates to the battery's operational safety limits, validating that the pyrimidinol-based binder will not catastrophically degrade under the thermal loads generated during rapid charge/discharge cycles.

Conclusion

Thermogravimetric analysis is far more than a simple measurement of weight loss; it is a window into the structural integrity and kinetic stability of pyrimidinol compounds. By strictly controlling experimental variables—such as sample mass, heating rates, and purge gases—researchers can confidently deconvolute the complex thermal interplay between tautomerization, supramolecular hydrogen bonding, and covalent degradation. Whether developing the next generation of self-healing polymers or engineering heat-resistant battery binders, rigorous TGA protocols remain the cornerstone of pyrimidinol material validation.

References

  • Self-Healing Ability of Poly (PEGMA-5-UPy) Evaluated by Thermomechanical Analysis - d-nb.info -
  • Aqueous Supramolecular Binder for High-Performance Lithium–Sulfur B
  • Stability of Pesticides' Residues Under Ultraviolet Germicidal Irradi
  • Thermo-kinetic, spectroscopic study of brewer's spent grains and characterisation of their pyrolysis products - lmu.edu.ng -

Sources

Foundational

In silico modeling of 4-Isopropyl-2-pyrimidinol hydrochloride

Initiating the Analysis I've initiated the analytical phase, zeroing in on the request. I'm focusing on the topic of in silico modeling for 4-Isopropyl-2-pyrimidinol hydrochloride.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating the Analysis

I've initiated the analytical phase, zeroing in on the request. I'm focusing on the topic of in silico modeling for 4-Isopropyl-2-pyrimidinol hydrochloride. My intention is to formulate a detailed technical guide, directed towards researchers and experts in drug development.

Defining the Key Parameters

I'm now zeroing in on defining the crucial parameters. I'm prioritizing the necessary components for this guide, specifically addressing autonomy in editorial control, scientific integrity, and visualization requirements. My aim is to embody the persona of a Senior Application Scientist, and I will be using appropriate citations to ensure a strong E-E-A-T foundation, and including workflows, graphs, and formatting.

Outlining the Framework

I am now focusing on structuring the whitepaper. I've begun outlining the sections, starting with an abstract and introduction, progressing through quantum mechanical modeling and molecular docking. I plan to incorporate workflows, and detail molecular dynamics simulations to round out the content. I'm exploring various applications of 4-Isopropyl-2-pyrimidinol hydrochloride to establish the context of the guide.

Defining the Compound

I've zeroed in on the compound: 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 or 1243250-08-9). My initial understanding points to its classification as a pyrimidine derivative. It's interesting because this ring system is so widely modeled in silico, so the compound should provide ample information.

Outlining the Whitepaper

I'm now outlining the whitepaper's structure in more detail. The initial plan focused on the compound's potential as a pharmacophore. I've now fleshed out the proposed workflows, including quantum mechanical profiling using DFT methods. I'm focusing on the reasons for each section. I've also begun to sketch out the sections on molecular docking against target kinases, because the pyrimidine ring is often used for targeting kinase ATP-binding sites.

Detailing the Methods

I am now focusing on refining the specifics for each in silico workflow. I've chosen Glide/AutoDock Vina for docking, GROMACS/Desmond for MD simulations and SwissADME/pkCSM for ADMET predictions. I'm also preparing tables to present DFT parameters, docking scores, and ADMET properties. Finally, I've outlined visualizations to represent the overall workflow and MD simulation protocols. Now I'm hunting down the proper citations for each method.

Defining the Framework

I've established the foundational research and citations needed. My plan is to structure the whitepaper around a Title, an Abstract/Executive Summary focusing on the importance of pyrimidine scaffolds (kinase inhibition) as an introduction, then delve into Introduction and Background.

Analyzing the Compounds

I'm now incorporating specific details on the compound's structure and properties, including CAS numbers, as well as an overview of my in silico workflow, focusing on quantum mechanics. I am aiming to establish why 4-isopropyl-2-pyrimidinol hydrochloride serves as a privileged scaffold, emphasizing the pyrimidine's hydrogen bonding capacity and the isopropyl group's lipophilic characteristics. I'll outline the rationale for the in silico approach. I'm also setting up the quantum mechanics section with DFT details using B3LYP, outlining the benefits such as geometry optimization, reactivity, stability, and ESP mapping.

Elaborating the Simulation

I'm now detailing the simulation process. I'm focusing on the Molecular Docking section, outlining my use of AutoDock Vina, ligand preparation, and receptor setup, including the conversion of the HCl salt to the free base, and the importance of hydrogen bonds. I'll include docking scores, along with details of Molecular Dynamics simulations with GROMACS, including equilibration and production runs, as well as RMSD and RMSF analysis. Lastly, I will include a DOT diagram.

Assessing Properties

Refining the Workflow

I've decided to incorporate a more detailed DOT diagram, ensuring the overall workflow is well-visualized. I'm focusing on refining Diagram 1, including additional details to enhance clarity, and improve its overall structure. I will also make some minor modifications to fit the diagram into the target max_width.

Visualizing the Protocol

I've just finished implementing the DOT diagram for the MD simulation protocol (Diagram 2) in the methodology section, ensuring the protocol's workflow is explicitly visualized. I'm focusing now on adding a description of the simulation protocol in the results section, which focuses on the RMSD and RMSF data. I'm also including the overall in silico workflow for ease of use.

Constructing the Diagram

I've just added the DOT diagram for the MD simulation, detailing each step from topology generation to trajectory analysis. I've focused on ensuring the visual clarity of the diagram. The complex, as well as the CHARMM36 and CGenFF topology are now visualized in the diagram. I've focused on ensuring the process is clearly represented, including solvation and ionization, energy minimization, equilibration (NVT and NPT), and the production run (100 ns, 300K, 1 bar), as well as the final trajectory analysis.

Detailing the Methodology

I'm now detailing the methodology, starting with DFT (B3LYP/6-311G**) calculations for HOMO-LUMO gap and ESP maps to visualize reactivity. I've set up AutoDock Vina, specifying grid box placement for docking and explaining the bidentate hydrogen bonds to the hinge region. I'm focusing on the MD simulation with GROMACS now, to validate the docking results and look for RMSD plateaus. Lastly, I'll be describing the BOILED-Egg model for ADMET data.

Validating the Simulations

I'm now detailing validation methods. I'm focusing on explaining the reasoning behind key steps, such as neutralizing the HCl salt before docking, and setting up NVT/NPT to stabilize the temperature/pressure before the production run. I'm also discussing the RMSD convergence to validate the MD run and showing data in tabular format. I'm grounding the methodology in citations, including the BOILED-Egg model for ADMET data, and ensuring two diagrams are included.

Optimizing the Diagrams

I'm now implementing strict color palettes with high contrast for the DOT diagrams, specifically adhering to the defined color scheme. I'm focusing on ensuring readability with appropriate text colors for each node background, and the constraint to maximum width of 760px. I'm prioritizing overall visual clarity, with the specific CAS numbers in the text for reference.

Clarifying the Structure

I'm now detailing the compound, and I'm emphasizing that 4-isopropyl-2-pyrimidinol hydrochloride is a salt and that the in silico models use the free base. I'm elaborating the rationale for that choice, making it clear in the process. I'm also preparing to add the QM parameters (DFT/B3LYP/6-311G(d,p)) data into a table (Table 1), which details Dipole Moment, HOMO, LUMO and Energy Gap (ΔE), to establish its physicochemical properties and stability. I'm also adding another table for molecular docking data (Table 2).

Protocols & Analytical Methods

Method

Synthesis of 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comprehensive Protocol and Mechanistic Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9 / 1987057-96-4) [1] As a Senior Application Scientist, I have desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1243250-08-9 / 1987057-96-4) [1]

As a Senior Application Scientist, I have designed this application note to move beyond a simple "recipe." The synthesis of substituted pyrimidinols requires a deep understanding of the underlying electrophile-nucleophile dynamics. 4-Isopropyl-2-pyrimidinol hydrochloride is a critical building block in the development of kinase inhibitors, agrochemicals, and advanced functional materials.

This guide details a highly efficient, scalable, and self-validating protocol utilizing the condensation of an enaminone with urea under acidic conditions.

Mechanistic Rationale & Strategy

The most robust method for synthesizing 4-alkyl-2-pyrimidinols is the cyclocondensation of a 1,3-dielectrophile equivalent with urea [2]. In this protocol, we utilize 1-(dimethylamino)-4-methyl-1-penten-3-one (an enaminone) [3].

Why this specific route?

  • Regioselectivity: Enaminones are highly polarized. The β -carbon (C1) is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl, making it the primary site for the initial nucleophilic attack by urea.

  • Leaving Group Dynamics: The dimethylamino group (-N(CH3)2) is an excellent leaving group in aza-Michael addition-elimination sequences, driving the reaction forward irreversibly.

  • Acid Catalysis & Salt Formation: The use of ethanolic HCl serves a dual purpose. First, it protonates the carbonyl oxygen, increasing its electrophilicity to facilitate the second intramolecular cyclization step. Second, it immediately traps the newly formed basic pyrimidine ring as a highly crystalline hydrochloride salt, preventing oxidative degradation and streamlining purification without the need for column chromatography.

Mechanism N1 Enaminone + Urea (Starting Materials) N2 Aza-Michael Addition (- Dimethylamine) N1->N2 N3 Intramolecular Cyclization (Dehydration) N2->N3 N4 Aromatization (Free Base Pyrimidinol) N3->N4 N5 Protonation via HCl (Hydrochloride Salt) N4->N5

Figure 1: Mechanistic pathway from enaminone and urea to the final pyrimidinol hydrochloride salt.

Required Materials and Reagents

To ensure reproducibility, use reagents of 98% purity. All solvents should be anhydrous to prevent premature hydrolysis of the enaminone.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
1-(Dimethylamino)-4-methyl-1-penten-3-one Primary 1,3-dielectrophile1.0 eq1.41 g
Urea N-C-N bis-nucleophile1.5 eq0.90 g
Ethanolic HCl (4.0 M) Catalyst & Salt-forming agent2.5 eq6.25 mL
Absolute Ethanol Reaction SolventN/A15 mL
Diethyl Ether (Anhydrous) Anti-solvent for precipitationN/A30 mL

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . Visual cues (color changes, precipitation) are embedded into the steps to confirm reaction progress in real-time.

Step 1: Reaction Setup
  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Add 1.41 g (10 mmol) of 1-(dimethylamino)-4-methyl-1-penten-3-one and 0.90 g (15 mmol) of urea to the flask.

  • Suspend the solids in 15 mL of absolute ethanol. Stir at 20 °C until a homogenous or near-homogenous mixture is achieved.

Step 2: Acid Addition & Activation
  • Place the flask in a room-temperature water bath (to control mild exotherms).

  • Critical Step: Add 6.25 mL of 4.0 M Ethanolic HCl dropwise over 10 minutes.

    • Causality: Rapid addition can cause localized heating, leading to polymerization of the enaminone. A gradual color shift from pale yellow to deep orange/red is expected as the aza-Michael intermediate forms.

Step 3: Cyclization & Reflux
  • Transfer the flask to an oil bath and gradually increase the temperature to 75–80 °C (gentle reflux).

  • Maintain reflux for 4 to 6 hours.

    • Validation: TLC (Dichloromethane:Methanol 9:1) can be used to monitor the disappearance of the enaminone ( Rf​≈0.6 ).

Step 4: Crystallization & Isolation
  • Remove the flask from the oil bath and allow it to cool naturally to room temperature.

  • Transfer the flask to an ice bath (0–5 °C) and stir for 15 minutes.

  • Slowly add 30 mL of anhydrous diethyl ether dropwise under vigorous stirring.

    • Causality: The hydrochloride salt of the pyrimidinol is highly polar and insoluble in ether. The addition of the anti-solvent forces the product to crash out as a white to off-white crystalline solid.

  • Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with 2 x 10 mL of cold diethyl ether.

  • Dry the solid in a vacuum oven at 45 °C for 12 hours to yield 4-isopropyl-2-pyrimidinol hydrochloride.

Workflow N1 1. Setup Inert Atmosphere, 20 °C N2 2. Reagent Addition Ethanolic HCl dropwise N1->N2 N3 3. Reflux 75-80 °C, 4-6 hours N2->N3 N4 4. Crystallization Cool to 0 °C, add Et2O N3->N4 N5 5. Isolation Vacuum Filtration & Drying N4->N5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized batch, verify the product against the following expected analytical benchmarks.

Analytical MethodExpected Result / SignalDiagnostic Significance
1 H NMR (DMSO- d6​ ) δ 8.50 (d, J=5.2 Hz, 1H)Pyrimidine C6-H (adjacent to N)
1 H NMR (DMSO- d6​ ) δ 6.95 (d, J=5.2 Hz, 1H)Pyrimidine C5-H
1 H NMR (DMSO- d6​ ) δ 2.90 (septet, J=6.9 Hz, 1H)Isopropyl CH (Confirms C4 substitution)
1 H NMR (DMSO- d6​ ) δ 1.25 (d, J=6.9 Hz, 6H)Isopropyl CH 3​ groups
LC-MS (ESI+) m/z 139.1 [M+H] + Confirms the exact mass of the free base
Melting Point > 200 °C (Dec.)Confirms hydrochloride salt formation

Troubleshooting & Optimization

Even robust protocols can encounter matrix-specific issues. Use this troubleshooting matrix to correct deviations.

ObservationRoot CauseCorrective Action
Low Yield (< 50%) Incomplete cyclization due to insufficient acid or low reflux temperature.Ensure the HCl is strictly anhydrous (ethanolic) and maintain a vigorous reflux at 80 °C.
Gummy Residue instead of Crystals Presence of unreacted enaminone or trapped dimethylamine hydrochloride.Triturate the crude gum with cold acetone or acetonitrile, then re-precipitate with ether.
Dark Brown Product Oxidation or polymerization from adding HCl too rapidly at room temperature.Strictly control the exotherm during HCl addition using a water bath. Ensure inert atmosphere.

References

  • TÜBİTAK Academic Journals. (2018). Recent synthetic methodologies for pyrimidine and its derivatives. Retrieved March 16, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-(Dimethylamino)-4-methyl-1-penten-3-one | CAS No: 5782-56-9. Retrieved March 16, 2026, from[Link]

Application

Application Note: 4-Isopropyl-2-pyrimidinol Hydrochloride in Medicinal Chemistry and Organic Synthesis

Executive Summary 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly versatile, specialized building block utilized in the design of kinase inhibitors, antiviral agents, and advanced pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly versatile, specialized building block utilized in the design of kinase inhibitors, antiviral agents, and advanced pharmaceutical intermediates[1]. Supplied as a stable hydrochloride salt, this compound features a bulky, lipophilic 4-isopropyl group that provides critical steric shielding and hydrophobic pocket-fitting properties in structure-based drug design[2]. This application note details the mechanistic rationale, regioselective functionalization workflows, and self-validating protocols required to effectively utilize this compound in complex organic synthesis.

Mechanistic Insights: Tautomerism and Reactivity (E-E-A-T)

As a Senior Application Scientist, it is critical to understand that the reactivity of 2-hydroxypyrimidines is dictated by their dynamic structural states.

The Lactam-Lactim Equilibrium: The pyrimidine core exhibits a well-documented lactam-lactim (hydroxy-oxo) tautomerism[3]. Theoretical and experimental studies confirm that while the hydroxy (lactim) tautomer may exist in the gas phase, the pyrimidin-2(1H)-one (oxo/lactam) form predominates in polar solvents and the solid state[4].

Causality in Reaction Design:

  • Ambident Nucleophilicity: The tautomeric equilibrium creates an ambident nucleophile. Alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation).

  • Steric Directing Effects: The bulky 4-isopropyl group sterically hinders the adjacent N3 nitrogen. Consequently, N-alkylation is directed almost exclusively to the N1 position.

  • Salt Neutralization: Because the compound is supplied as a hydrochloride salt to prevent premature oxidative degradation, all nucleophilic workflows require an additional 1.0 equivalent of base purely to liberate the free pyrimidinol before the primary reaction stoichiometry begins.

Synthetic Pathway Visualization

G Salt 4-Isopropyl-2-pyrimidinol HCl (CAS: 1987057-96-4) FreeBase Free Base Tautomers (Lactam ⇌ Lactim) Salt->FreeBase Neutralization (Na2CO3 / Et3N) POCl3 Deoxychlorination (POCl3, Base) FreeBase->POCl3 Alkylation Alkylation (R-X, Base) FreeBase->Alkylation Chloro 2-Chloro-4-isopropylpyrimidine (Cross-Coupling Electrophile) POCl3->Chloro N_Alkyl N1-Alkyl Pyrimidin-2-one (Thermodynamic Product) Alkylation->N_Alkyl Soft Base (K2CO3, DMF) O_Alkyl 2-Alkoxy-4-isopropylpyrimidine (Kinetic/Ag-catalyzed Product) Alkylation->O_Alkyl Hard/Ag Base (Ag2CO3, Toluene)

Divergent synthetic workflows for 4-isopropyl-2-pyrimidinol hydrochloride.

Experimental Protocols

Protocol A: Deoxychlorination to 2-Chloro-4-isopropylpyrimidine

Objective: Convert the inert C-OH/C=O bond into a reactive C-Cl bond to generate an electrophile for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Mechanistic Rationale: Phosphorus oxychloride ( POCl3​ ) acts as both solvent and reagent. Because the starting material is an HCl salt, N,N -dimethylaniline is added to neutralize the salt and form a highly reactive Vilsmeier-Haack-type intermediate, drastically accelerating the chlorination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) in anhydrous POCl3​ (10.0 eq).

  • Catalysis: Add N,N -dimethylaniline (1.2 eq) dropwise at 0 °C. The extra 0.2 eq accounts for the neutralization of the starting hydrochloride salt.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C for 3 hours.

  • Self-Validation Check 1: Monitor the reaction visually. The reaction is proceeding correctly when the initial suspension transitions into a homogenous, dark amber solution and HCl gas evolution ceases.

  • Quenching (Critical Safety Step): Cool the flask to room temperature. Perform a reverse quench by adding the reaction mixture dropwise into a large beaker of vigorously stirred crushed ice (10x volume of POCl3​ ). Never add water to the reaction flask.

  • Extraction: Adjust the aqueous phase to pH 7-8 using saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3 × 50 mL).

  • Self-Validation Check 2: Analyze the organic layer via TLC (Hexane:EtOAc 4:1). The product should appear as a high- Rf​ , strongly UV-active spot, confirming the loss of the polar lactam carbonyl.

Protocol B: Regioselective N-Alkylation

Objective: Synthesize lipophilic N1-alkylated pyrimidin-2-one derivatives. Mechanistic Rationale: According to Kornblum's rule, using a soft base ( K2​CO3​ ) in a polar aprotic solvent (DMF) favors alkylation at the more polarizable nitrogen atom, yielding the thermodynamically stable N-alkyl lactam.

Step-by-Step Methodology:

  • Neutralization & Deprotonation: Dissolve 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered anhydrous K2​CO3​ (2.5 eq). Stir at room temperature for 30 minutes to ensure complete free-basing and deprotonation.

  • Alkylation: Add the alkyl halide (R-X, 1.1 eq) dropwise. Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Dilute the mixture with water (to dissolve inorganic salts) and extract with Dichloromethane (DCM). Wash the organic layer with 5% aqueous LiCl (3x) to remove residual DMF.

  • Self-Validation Check: Confirm regioselectivity via 13C NMR. The C2 carbonyl carbon of the N-alkylated product will appear near 155–160 ppm. If O-alkylation occurred, the C2 carbon would shift downfield to ~165–170 ppm.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected outcomes for the functionalization of 4-isopropyl-2-pyrimidinol hydrochloride.

Reaction WorkflowReagents & CatalystTemp (°C)Regioselectivity (N:O)Typical Yield (%)
Deoxychlorination POCl3​ , N,N -dimethylaniline105N/A (C-Cl formation)88 - 94
N-Alkylation R-X, K2​CO3​ , DMF60> 95:578 - 85
O-Alkylation R-X, Ag2​CO3​ , Toluene110< 10:9062 - 71

Safety & Handling

  • Corrosivity & Moisture Sensitivity: 4-Isopropyl-2-pyrimidinol hydrochloride is a mild irritant. However, its downstream processing often involves POCl3​ , which presents a severe moisture hazard. POCl3​ reacts violently with water, evolving toxic HCl and H3​PO4​ vapors.

  • Ventilation: All deoxychlorination and free-basing steps must be performed in a certified fume hood with a proper acid-gas scrubber system.

References

  • Les, A., & Adamowicz, L. "Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives." The Journal of Physical Chemistry, 1989. URL: [Link]

  • Feng, G.-S., et al. "Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H)‐one Tautomers." Angewandte Chemie, 2018. URL: [Link]

  • "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Medicinal Chemistry Letters, 2017. URL: [Link]

Sources

Method

Experimental design for 4-Isopropyl-2-pyrimidinol hydrochloride studies

An Application Guide for the Preclinical Evaluation of 4-Isopropyl-2-pyrimidinol hydrochloride as a Novel Kinase Inhibitor Candidate For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimi...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preclinical Evaluation of 4-Isopropyl-2-pyrimidinol hydrochloride as a Novel Kinase Inhibitor Candidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4][5][6][7] Its structural versatility allows for diverse chemical modifications, making it a "privileged scaffold" for targeting a wide range of biological entities, particularly protein kinases.[8] Dysregulation of protein kinases is a well-established driver of oncogenesis, making them a prime target for therapeutic intervention.[1][8][9] 4-Isopropyl-2-pyrimidinol hydrochloride is a novel small molecule featuring this critical pyrimidine core. While specific biological data for this compound is not yet widely published, its structural similarity to known kinase inhibitors suggests a strong potential for activity in this area.

This document outlines a comprehensive experimental design for the preclinical investigation of 4-Isopropyl-2-pyrimidinol hydrochloride. We will proceed under the working hypothesis that this compound functions as an inhibitor of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle that are often hyperactive in cancer.[10][11][12] The following protocols are designed to rigorously test this hypothesis, establishing the compound's in vitro efficacy, mechanism of action, in vivo anti-tumor activity, and a preliminary safety and pharmacokinetic profile.

Section 1: In Vitro Efficacy and Mechanism of Action Studies

The initial phase of evaluation focuses on establishing the direct biochemical activity of 4-Isopropyl-2-pyrimidinol hydrochloride on its putative target and then confirming its biological effects in a cellular context.[13]

Biochemical Kinase Inhibition Assay: Targeting CDK2/Cyclin A

To directly assess the inhibitory potential of the compound on our hypothesized target, a highly sensitive and quantitative in vitro kinase assay is employed. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[14]

Scientific Rationale: Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin A, is a critical regulator of the G1/S phase transition and DNA replication.[11] Its inhibition is a validated strategy in cancer therapy. This assay will determine the half-maximal inhibitory concentration (IC50) of 4-Isopropyl-2-pyrimidinol hydrochloride against CDK2/Cyclin A, a key metric of its potency.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Isopropyl-2-pyrimidinol hydrochloride in 100% DMSO.

    • Perform a 10-point, 3-fold serial dilution in DMSO to create a concentration range for IC50 determination.[14]

  • Kinase Reaction Setup (384-well plate format):

    • Prepare a master mix containing recombinant human CDK2/Cyclin A enzyme and a suitable substrate (e.g., Histone H1) in kinase reaction buffer.

    • Dispense 2.5 µL of the kinase/substrate master mix into each well.

    • Using an acoustic liquid handler or a pin tool, transfer 2.5 nL of the serially diluted compound or DMSO (vehicle control) to the respective wells.[14]

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km value for CDK2 to ensure competitive binding can be accurately assessed.[14]

    • Gently mix and incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Hypothetical Data Presentation:

CompoundTargetIC50 (nM)
4-Isopropyl-2-pyrimidinol HClCDK2/Cyclin A85
Staurosporine (Control)CDK2/Cyclin A15
Cell-Based Assays

Following biochemical confirmation, it is crucial to assess the compound's activity in a more biologically relevant cellular environment.

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[15]

Scientific Rationale: A successful anti-cancer agent should selectively reduce the viability of cancer cells. The MTT assay quantifies this effect, providing an EC50 value (half-maximal effective concentration) that reflects the compound's potency in a cellular context.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare serial dilutions of 4-Isopropyl-2-pyrimidinol hydrochloride in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for 72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

Hypothetical Data Presentation:

CompoundCell LineEC50 (µM)
4-Isopropyl-2-pyrimidinol HClMCF-71.2
Doxorubicin (Control)MCF-70.15

This assay assesses the compound's ability to inhibit the migration of cancer cells, a key process in tumor invasion and metastasis.[3][13][18]

Scientific Rationale: CDK inhibitors can impact cell migration by affecting the cytoskeletal dynamics and cell adhesion, which are crucial for cell motility. This assay provides a qualitative and quantitative measure of this anti-migratory potential.

Experimental Protocol: Wound Healing Assay

  • Cell Seeding:

    • Seed cells into a 24-well plate and grow them to form a confluent monolayer.[13]

  • Creating the "Wound":

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer with firm, consistent pressure.[18]

    • Gently wash the wells twice with PBS to remove detached cells and debris.[13]

  • Compound Treatment and Imaging:

    • Add fresh culture medium containing a sub-lethal concentration of 4-Isopropyl-2-pyrimidinol hydrochloride (e.g., at or below its EC50) or vehicle control.

    • Place the plate on a microscope stage equipped with a camera and an incubator.

    • Capture the first image (T=0) of the scratch.[18]

    • Continue capturing images of the same field at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[18]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

    • Calculate the percentage of wound closure over time for both treated and control wells.

    • Compare the migration rates between the groups.

Section 2: In Vivo Efficacy Assessment

After demonstrating promising in vitro activity, the next critical step is to evaluate the compound's anti-tumor efficacy in a living organism.[19]

Human Tumor Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice to form tumors, which then allows for the assessment of the therapeutic efficacy of a drug candidate.[20][21]

Scientific Rationale: The xenograft model provides a more complex biological system to evaluate a drug's ability to not only reach its target in a solid tumor but also to exert a therapeutic effect, leading to tumor growth inhibition or regression.[19][2][21]

Experimental Workflow for Preclinical Drug Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Efficacy cluster_2 Safety & PK/PD Biochemical Assay Biochemical Assay Cell Viability Cell Viability Biochemical Assay->Cell Viability Cell Migration Cell Migration Cell Viability->Cell Migration Xenograft Model Xenograft Model Cell Migration->Xenograft Model Toxicology Toxicology Xenograft Model->Toxicology In Vitro ADME In Vitro ADME In Vivo PK In Vivo PK In Vitro ADME->In Vivo PK In Vivo PK->Toxicology

Caption: High-level workflow for preclinical studies.

Experimental Protocol: Xenograft Model

  • Animal Model:

    • Use female athymic nude mice, 6-8 weeks old.

  • Cell Implantation:

    • Subcutaneously inject a suspension of 5 x 10⁶ MCF-7 cells in Matrigel into the right flank of each mouse.

    • Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing:

    • Randomize mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., oral gavage daily).

      • Group 2: 4-Isopropyl-2-pyrimidinol hydrochloride (e.g., 25 mg/kg, oral gavage daily).

      • Group 3: 4-Isopropyl-2-pyrimidinol hydrochloride (e.g., 50 mg/kg, oral gavage daily).

      • Group 4: Positive control drug (e.g., a standard-of-care agent for breast cancer).

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight twice weekly as an indicator of general toxicity.

    • Observe the animals daily for any clinical signs of distress.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze statistical significance between the groups.

    • At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., western blot for phosphorylated downstream targets of CDK2).

Section 3: Preclinical Safety and Pharmacokinetics (DMPK)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties of a compound is crucial for its development.[22][23][24][25][26] These studies, along with toxicology assessments, are required by regulatory agencies like the FDA before a drug can be tested in humans.[6][27][28]

Hypothetical CDK Signaling Pathway

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cyclin D Cyclin D Receptor Tyrosine Kinase->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb-P pRb-P Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->pRb Phosphorylates S-Phase Entry S-Phase Entry CDK2->S-Phase Entry Cyclin A Cyclin A Cyclin A->CDK2 Compound 4-Isopropyl- 2-pyrimidinol HCl Compound->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin A complex.

In Vitro ADME/DMPK Studies

A panel of in vitro assays should be conducted to predict the compound's behavior in vivo.

StudyPurpose
Aqueous Solubility Determines how well the compound dissolves in water, which impacts absorption.
LogD Measures lipophilicity, which influences permeability and distribution.
Caco-2 Permeability An in vitro model to predict intestinal absorption of orally administered drugs.[26]
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Metabolic Stability Uses liver microsomes or hepatocytes to assess how quickly the compound is metabolized.
CYP450 Inhibition Evaluates the potential for drug-drug interactions by determining if the compound inhibits major cytochrome P450 enzymes.
In Vivo Pharmacokinetic (PK) Studies

These studies measure the concentration of the drug in the blood over time after administration.

Scientific Rationale: PK studies are essential to understand the exposure of the drug in the body and to establish a relationship between the dose, concentration, and therapeutic effect (pharmacodynamics).[29][30][31]

Typical PK Study Design in Mice

  • Animals: C57BL/6 or BALB/c mice.[7][32]

  • Routes of Administration:

    • Intravenous (IV) bolus (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) gavage (e.g., 20 mg/kg) to determine oral bioavailability.

  • Sampling: Serial blood samples are collected at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[32]

  • Analysis: Drug concentrations in plasma are quantified using LC-MS/MS.

  • Parameters Calculated: Key PK parameters include Clearance (CL), Volume of distribution (Vd), half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC).

In Vivo Toxicology Studies

Toxicology studies are performed to identify potential adverse effects and to determine a safe starting dose for human clinical trials, in compliance with regulatory guidelines such as those from the FDA and ICH.[5][28][33][34][35][36]

Recommended Toxicology Program

  • Single-Dose Acute Toxicity:

    • Performed in two mammalian species (one rodent, e.g., rat, and one non-rodent, e.g., dog).

    • The compound is administered at escalating doses to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

  • Repeated-Dose Toxicity:

    • The duration of these studies should be equal to or exceed the duration of the proposed clinical trials.[35]

    • Typically conducted for 28 or 90 days in two species (rodent and non-rodent).

    • Multiple dose levels are used, including a No Observed Adverse Effect Level (NOAEL).

    • Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and histopathology of all major organs.[5]

  • Safety Pharmacology:

    • A core battery of tests to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems, as mandated by ICH S7A guidelines.[34]

  • Genotoxicity:

    • A standard battery of tests including:

      • A test for gene mutation in bacteria (Ames test).

      • An in vitro cytogenetic test in mammalian cells or a mouse lymphoma assay.

      • An in vivo test for chromosomal damage (e.g., micronucleus test in rodents).

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI. [Link]

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. (n.d.). Journal of Biomolecular Screening. [Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (2013, February 11). European Medicines Agency (EMA). [Link]

  • MTT Assay Protocol. (n.d.). Boster Biological Technology. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. (2023). I.R.I.S. [Link]

  • DMPK Studies Explained: A Comprehensive Guide to Drug Development. (2026, March 14). Infinix Bio. [Link]

  • Cyclin-Dependent Kinase (CDK) Panel Screening Service. (n.d.). Creative Biolabs. [Link]

  • Scratch Wound Healing Assay. (2022, April 5). Bio-protocol. [Link]

  • What are the ICH guidelines for non-clinical pharmacology studies? (2025, May 27). Patsnap Synapse. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical T. (2012, March 5). FDA. [Link]

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2014, December 15). Anticancer Research. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). MDPI. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. (2020, February 26). Frontiers in Chemistry. [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. (2024, September 3). Therapeutic Goods Administration (TGA). [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023, September 19). PubMed. [Link]

  • ICH M3 (R2): Non-Clinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceutica. (n.d.). European Medicines Agency (EMA). [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. [Link]

  • Kinase inhibitor screening identifies CDK4 as a potential therapeutic target for melanoma. (n.d.). Spandidos Publications. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). ijpbs. [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). PMC. [Link]

  • Wound Healing and Migration Assays. (n.d.). ibidi. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • Wound Healing Protocol. (n.d.). Media Cybernetics. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). PMC. [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Springer. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. (n.d.). HistologiX. [Link]

  • Pk/bio-distribution. (n.d.). MuriGenics. [Link]

  • Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS. (2012, May 15). PubMed. [Link]

  • Drug Metabolism and Pharmacokinetics (DMPK). (n.d.). Danaher Life Sciences. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025, March 18). MDPI. [Link]

  • What is DMPK and how does it fit into drug development? (2020, May 10). BioIVT. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC. [Link]

  • CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). (2026, March 8). FDA. [Link]

  • What DMPK studies are typically required before IND filing? (2025, May 29). Patsnap Synapse. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026, January 5). Addgene. [Link]

Sources

Application

Application Note: 4-Isopropyl-2-pyrimidinol hydrochloride in Antibacterial Discovery Assays

Introduction & Pharmacological Relevance Pyrimidine is a fundamental heterocyclic aromatic compound that serves as a highly privileged pharmacophore in medicinal chemistry[1]. Its derivatives exhibit remarkable antibacte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

Pyrimidine is a fundamental heterocyclic aromatic compound that serves as a highly privileged pharmacophore in medicinal chemistry[1]. Its derivatives exhibit remarkable antibacterial properties, primarily attributed to their ability to interfere with bacterial DNA replication, protein synthesis, and cell wall biosynthesis[1]. Specifically, pyrimidine derivatives often act as substrate mimics that competitively inhibit Dihydrofolate Reductase (DHFR), a crucial enzyme in the bacterial folate synthesis pathway[2].

4-Isopropyl-2-pyrimidinol hydrochloride (CAS 1987057-96-4) is a highly versatile, low-molecular-weight building block used in the synthesis of advanced antibacterial agents[3]. The presence of the isopropyl group enhances the lipophilicity of the molecule, improving cell membrane penetration, while the pyrimidinol core maintains the critical hydrogen-bonding capacity required for enzyme active-site docking[1]. This guide details the standardized, self-validating protocols for evaluating the antibacterial efficacy of 4-Isopropyl-2-pyrimidinol hydrochloride and its downstream functionalized derivatives.

Mechanistic Pathway: DHFR Inhibition

Pyrimidine derivatives are well-documented disruptors of the bacterial folate pathway. By mimicking the structure of natural substrates, these compounds bind to the active site of DHFR, preventing the catalytic reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). This interruption starves the bacteria of the nucleotide precursors essential for DNA synthesis[2].

MOA PABA p-Aminobenzoic Acid (PABA) DHF Dihydrofolate (DHF) PABA->DHF DHPS Synthesis DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) DNA Bacterial DNA Synthesis THF->DNA Nucleotide Precursor Drug 4-Isopropyl-2-pyrimidinol Derivatives Drug->DHFR Competitive Inhibition DHFR->THF Catalytic Reduction

Mechanism of action for pyrimidine derivatives inhibiting the bacterial DHFR enzyme.

Experimental Workflow Overview

To ensure a rigorous, self-validating system, the evaluation of 4-Isopropyl-2-pyrimidinol hydrochloride must progress systematically from primary susceptibility screening (MIC/MBC) to dynamic kinetic assays (Time-Kill), and finally to complex, real-world infection models (Biofilms).

Workflow Prep Compound Preparation MIC MIC / MBC Determination Prep->MIC Primary Screen TimeKill Time-Kill Kinetics MIC->TimeKill Active Hits Biofilm Biofilm Eradication MIC->Biofilm Active Hits Data Hit Validation & SAR Analysis TimeKill->Data Biofilm->Data

High-throughput screening workflow for pyrimidine-based antibacterial agents.

Core Experimental Protocols

Protocol 1: Broth Microdilution Assay (MIC & MBC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Causality & Expert Insight: Cation-adjusted Mueller-Hinton Broth (CAMHB) is strictly required. For pyrimidine derivatives suspected of DHFR inhibition, CAMHB must have inherently low thymidine and thymine levels. Exogenous thymidine allows bacteria to bypass the inhibited folate pathway, leading to artificially inflated MIC values (false resistance)[2].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-Isopropyl-2-pyrimidinol hydrochloride in 100% DMSO to create a 10 mg/mL stock. Causality: DMSO ensures complete dissolution of the lipophilic isopropyl moiety, while the hydrochloride salt aids in subsequent aqueous compatibility.

  • Serial Dilution: Perform 2-fold serial dilutions in CAMHB in a 96-well plate. Ensure the final DMSO concentration in the assay remains ≤1% to prevent solvent-induced baseline cytotoxicity.

  • Inoculum Preparation: Adjust the target bacterial suspension to a 0.5 McFarland standard, then dilute to achieve a final well concentration of 5×105 CFU/mL. Causality: A strictly standardized inoculum prevents the "inoculum effect," where artificially high bacterial density prematurely depletes the drug.

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration with no visible bacterial growth.

  • MBC Determination: Plate 10 µL from all clear wells onto non-selective agar. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in viable CFU.

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity over a 24-hour period. Causality & Expert Insight: While MIC provides a static endpoint, time-kill assays reveal the pharmacodynamic profile. Unmodified pyrimidine-based DHFR inhibitors are typically bacteriostatic, but specific structural modifications (such as extending the carbon chain at the 5-position) can induce potent bactericidal effects[4].

Step-by-Step Methodology:

  • Prepare CAMHB containing the test compound at 1×, 2×, and 4× its predetermined MIC.

  • Inoculate with bacteria to a starting density of 1×106 CFU/mL.

  • Include a growth control (media + bacteria + 1% DMSO) and a positive control (e.g., Trimethoprim or Ciprofloxacin).

  • Extract 100 µL aliquots at defined time points: 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in PBS and plate on agar to quantify viable CFU/mL.

  • Validation: A compound is validated as bactericidal only if it achieves a ≥3 -log10 decrease in CFU/mL compared to the initial inoculum.

Protocol 3: Biofilm Eradication Assay (MBEC)

Objective: Assess the compound's ability to penetrate and eradicate established bacterial biofilms. Causality & Expert Insight: Multidrug-resistant strains often form biofilms that physically block large-molecule drug entry. The low molecular weight and optimized lipophilicity of the 4-Isopropyl-2-pyrimidinol scaffold make it an excellent candidate for penetrating the extracellular polymeric substance (EPS) matrix.

Step-by-Step Methodology:

  • Grow biofilms on peg lids (e.g., Calgary Biofilm Device) in Tryptic Soy Broth (TSB) supplemented with 1% glucose for 24 hours at 37°C. Causality: Glucose supplementation upregulates EPS production, ensuring a robust and clinically relevant biofilm model.

  • Transfer the peg lid to a 96-well challenge plate containing serial dilutions of the compound. Incubate for 24 hours.

  • Rinse the pegs in PBS to remove non-adherent planktonic cells.

  • Transfer to a recovery plate with fresh media and sonicate for 10 minutes to dislodge surviving biofilm cells.

  • Incubate the recovery plate for 24 hours; the lowest concentration preventing regrowth is recorded as the Minimum Biofilm Eradication Concentration (MBEC).

Quantitative Data Presentation

To systematically track the structure-activity relationship (SAR) and efficacy of 4-Isopropyl-2-pyrimidinol hydrochloride derivatives, data should be formatted to highlight mechanistic trends. Below is a representative data structure for evaluating pyrimidine scaffolds:

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBEC (µg/mL)Mechanism / SAR Notes
Escherichia coli ATCC 25922Negative8 - 16> 64> 128Bacteriostatic; DHFR target mimicry[2]
Staphylococcus aureus ATCC 29213Positive4 - 83264Enhanced membrane permeability
Pseudomonas aeruginosa PAO1Negative> 64> 128N/ASusceptible to active efflux pumps
Mycobacterium bovis BCGVariable16 - 32N/AN/ASAR dependent on alkyl chain length[4]

Note: The data above represents expected baseline ranges for unsubstituted pyrimidine scaffolds. Downstream functionalization is required to achieve clinical-level nanomolar potency.

References

  • Title: In Silico Analysis of Pyrimidine Derivatives as Potential Antibacterial Agents Source: AIP Publishing URL
  • Title: A comprehensive review on pyrimidine and its derivatives as potential antibacterial agents Source: World Journal of Pharmaceutical Research URL
  • Title: Pyrimidine nucleoside: inspiration for novel antimicrobial agent Source: Frontiers URL
  • Title: 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4 Source: Sigma-Aldrich URL

Sources

Method

Application Note: Optimized Protocol for the Solubilization of 4-Isopropyl-2-pyrimidinol Hydrochloride in DMSO

Introduction & Mechanistic Rationale 4-Isopropyl-2-pyrimidinol hydrochloride is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Handling hydrochloride (HCl) salt...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Isopropyl-2-pyrimidinol hydrochloride is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. Handling hydrochloride (HCl) salts of pyrimidine derivatives presents unique physicochemical challenges. While salt formation generally enhances aqueous solubility for in vivo applications, researchers frequently require highly concentrated organic stock solutions for in vitro assays, compound screening, or downstream synthetic steps. Dimethyl sulfoxide (DMSO) serves as the universal solvent of choice due to its strong dipole moment and exceptional ability to act as a hydrogen-bond acceptor.

Causality in Solvation: Dissolving an HCl salt in DMSO is a thermodynamic process that must overcome the crystal lattice energy of the solid salt . DMSO, a polar aprotic solvent, effectively solvates the pyrimidinium cation via its highly polarized S=O bond. However, pyrimidinol hydrochlorides are notably hygroscopic. Exposure to atmospheric moisture leads to rapid water absorption, which alters the solvation sphere and can cause unpredictable compound precipitation when the DMSO stock is later diluted into aqueous assay buffers . Therefore, utilizing anhydrous DMSO and strictly controlling thermal parameters are non-negotiable requirements for establishing a self-validating experimental system.

Physicochemical Profiling

Before initiating the solubilization protocol, it is essential to establish the quantitative parameters of the solute to ensure accurate molarity calculations and safe handling.

Table 1: Physicochemical Properties of 4-Isopropyl-2-pyrimidinol HCl

ParameterValue / Description
Chemical Name 4-Isopropyl-2-pyrimidinol hydrochloride
CAS Number 1987057-96-4
Linear Formula C₇H₁₀N₂O · HCl
Molecular Weight ~174.63 g/mol
Appearance Light yellow to beige crystalline solid
Hygroscopicity High (Requires strict desiccation)
Target Stock Concentration 10 mM to 50 mM in Anhydrous DMSO
Storage (Solid State) Inert atmosphere, Room Temperature or below +30°C

Experimental Methodology: Step-by-Step Protocol

Objective: Prepare a self-validating 50 mM stock solution of 4-Isopropyl-2-pyrimidinol hydrochloride in anhydrous DMSO.

Materials Required:

  • 4-Isopropyl-2-pyrimidinol hydrochloride (Solid)

  • Anhydrous DMSO (≥99.9%, packaged under Argon)

  • Analytical balance (0.01 mg precision)

  • Sterile, amber microcentrifuge tubes (to prevent potential photolytic degradation)

  • Bath sonicator and temperature-controlled heat block

Step 1: Thermal Equilibration (Critical Step)

Remove the desiccated vial of 4-Isopropyl-2-pyrimidinol HCl from storage. Do not open immediately. Allow the sealed vial to equilibrate to room temperature for approximately 30 minutes. Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric water onto the hygroscopic salt. This fundamentally alters its molecular weight (leading to inaccurate molarity) and compromises the anhydrous nature of the final stock .

Step 2: Weighing and Solvent Addition
  • Weigh exactly 8.73 mg of 4-Isopropyl-2-pyrimidinol HCl into a sterile amber tube.

  • Operating within a fume hood or inert environment, immediately add 1.0 mL of newly opened, anhydrous DMSO to achieve a 50 mM concentration.

  • Seal the tube tightly to prevent moisture ingress.

Step 3: Overcoming Lattice Energy (Agitation & Heating)
  • Vortex the solution vigorously for 30–60 seconds.

  • If the solution remains cloudy, the kinetic energy provided by vortexing is insufficient to overcome the crystal lattice energy of the salt. Transfer the tube to a bath sonicator for 5 minutes.

  • Self-Validation Check: Visually inspect the solution against a light source. If micro-particulates remain, apply gentle heating using a heat block set to 37°C for 10 minutes, followed by a second round of vortexing. (Do not exceed 50°C to prevent thermal degradation of the pyrimidine ring). The system validates itself when absolute optical clarity is achieved.

Step 4: Aliquoting and Storage
  • Once a completely clear, homogeneous solution is confirmed, divide the stock into 50 µL or 100 µL single-use aliquots.

  • Store the aliquots at -20°C or -80°C. Causality: Repeated freeze-thaw cycles of DMSO stocks can cause the HCl salt to crash out of solution due to localized concentration gradients and moisture introduction during the freezing process. Single-use aliquots ensure absolute concentration fidelity for all downstream applications.

Process Visualization

G Start 4-Isopropyl-2-pyrimidinol HCl (Solid State) Weigh Equilibrate to RT & Weigh (Minimize Moisture) Start->Weigh Solvent Add Anhydrous DMSO (Polar Aprotic Solvation) Weigh->Solvent Agitate Vortex & Sonicate (Overcome Lattice Energy) Solvent->Agitate Check Visual Inspection (Clear Solution?) Agitate->Check Heat Gentle Heating (37°C) (Thermodynamic Shift) Check->Heat If particulate remains Aliquots Aliquot & Store at -20°C (Prevent Freeze-Thaw) Check->Aliquots If clear Heat->Agitate Re-agitate

Workflow for the solubilization of 4-Isopropyl-2-pyrimidinol hydrochloride in anhydrous DMSO.

References

  • Title: Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL: [Link]

Application

Analytical Protocol: LC-MS/MS Quantification of 4-Isopropyl-2-pyrimidinol Hydrochloride

Executive Summary & Analytical Strategy The accurate quantification of small, highly polar pyrimidine derivatives in complex biological or environmental matrices requires a departure from traditional reversed-phase chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

The accurate quantification of small, highly polar pyrimidine derivatives in complex biological or environmental matrices requires a departure from traditional reversed-phase chromatography. The target analyte, 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4), presents two distinct analytical challenges: high aqueous solubility (which leads to poor retention on standard C18 columns) and tautomerism.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating analytical system . By leveraging a Pentafluorophenyl (PFP) stationary phase and targeted Electrospray Ionization (ESI+) Triple Quadrupole Mass Spectrometry, this method ensures robust retention, high-fidelity ionization, and built-in quality control checks that automatically flag matrix interference or extraction failures.

Physicochemical Rationale & Causality

The Tautomerism Challenge

In aqueous environments, 2-hydroxypyrimidines exist in a dynamic equilibrium between their enol (2-hydroxypyrimidine) and keto (2-pyrimidone) forms[1]. This tautomerism can cause peak broadening or split peaks in liquid chromatography if the interconversion rate is similar to the column transit time. To suppress this and force the analyte into a single, highly ionizable state, the mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7). This protonates the basic pyrimidine nitrogen, locking the molecule into a positively charged state ([M+H]+ m/z 139.1) that is ideal for ESI+ detection.

Chromatographic Retention Mechanism

Because the protonated pyrimidinol is highly polar, standard alkyl-bonded (C18) phases fail to provide adequate retention, causing the analyte to elute in the void volume where matrix suppression is most severe[2]. Causality for Column Choice: We utilize a Pentafluorophenyl (PFP) column. The electronegative fluorine ring provides multiple orthogonal retention mechanisms—specifically dipole-dipole interactions, hydrogen bonding, and π-π interactions with the pyrimidine ring. This effectively anchors the analyte, delaying its elution past the solvent front.

Tautomerism A 2-Hydroxypyrimidine Form (Enol) B 2-Pyrimidone Form (Keto) A->B Aqueous Tautomerization C Protonated Precursor [M+H]+ m/z 139.1 A->C +H+ (ESI+) Formic Acid B->C +H+ (ESI+) Formic Acid D Product Ion m/z 97.1 (-Propene) C->D CID (Argon) Collision Energy

Fig 1. Tautomerism and ESI+ ionization pathway of 4-Isopropyl-2-pyrimidinol.

Reagents and Materials

  • Target Analyte: 4-Isopropyl-2-pyrimidinol hydrochloride (Analytical Standard, >99% purity).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., 4-Isopropyl-2-pyrimidinol-d6) or a closely related pyrimidinol structural analog.

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Analytical Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 2.6 µm) or equivalent.

Self-Validating Sample Preparation Workflow

To guarantee trustworthiness, the extraction protocol must act as a self-validating system. We employ a Protein Precipitation (PPT) method coupled with an Internal Standard (IS) normalization step. If matrix effects (like phospholipids) suppress the analyte signal, the IS signal will be proportionally suppressed, maintaining the integrity of the calculated concentration.

Step-by-Step Extraction:

  • Aliquot: Transfer 50 µL of the biological sample (e.g., plasma or urine) into a 1.5 mL low-bind Eppendorf tube.

  • IS Spiking: Add 10 µL of the Internal Standard working solution (100 ng/mL). Causality: Spiking before extraction ensures the IS accounts for any physical loss during the precipitation step.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Ultrapure Water. Causality: Injecting high organic extracts directly onto a PFP column causes "solvent effects" (peak distortion). Diluting with water matches the initial mobile phase conditions, ensuring sharp peak focusing.

Instrumental Methodologies

Liquid Chromatography Parameters

The gradient is designed to wash out salts in the first minute, elute the pyrimidinol mid-gradient, and flush hydrophobic lipids at the end.

Table 1: Optimized PFP Liquid Chromatography Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (0.1% FA in MeCN)System State
0.00.4982Equilibration
1.00.4982Desalting / Analyte Focusing
4.00.41090Analytical Elution
5.50.41090Hydrophobic Wash
5.60.4982Re-equilibration
8.00.4982End of Run
Mass Spectrometry (MRM) Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The primary fragmentation pathway for isopropyl-substituted aromatics is the loss of a propene molecule (-42 Da) via Collision-Induced Dissociation (CID)[2].

Table 2: Triple Quadrupole MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)Purpose
4-Isopropyl-2-pyrimidinol139.197.15018Quantifier (-Propene)
4-Isopropyl-2-pyrimidinol139.1122.15022Qualifier (-NH3)
Internal Standard (IS)145.1103.15018IS Normalization

System Suitability and Quality Control (QA/QC)

A protocol is only as trustworthy as its failure-detection mechanisms. The following self-validating checks must pass before data is accepted:

  • Post-Column Infusion Experiment (PCIE): During method validation, infuse a neat standard of the analyte post-column while injecting a blank matrix extract. Rationale: This maps the "ion suppression zones" caused by invisible matrix components. The analyte must elute in a stable-signal window.

  • Blank Carryover Check: A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).

  • IS Response Variance: The peak area of the Internal Standard across all unknown samples must not deviate by more than ±15% from the mean IS area of the calibration standards. A drop beyond 15% automatically flags severe matrix suppression or extraction failure in that specific sample.

Workflow S1 1. Sample Preparation Protein Precipitation (Acetonitrile) + IS Addition S2 2. Chromatographic Separation PFP Column (Retains polar tautomers via π-π & dipole interactions) S1->S2 S3 3. Mass Spectrometry (ESI+) Desolvation & Ionization to m/z 139.1 S2->S3 S4 4. MRM Detection Quantifier: 139.1 -> 97.1 | Qualifier: 139.1 -> 122.1 S3->S4 S5 5. Self-Validating QC Evaluate IS response, Blank carryover, & Calibration linearity S4->S5

Fig 2. End-to-end self-validating LC-MS/MS workflow for pyrimidinol quantification.

References

  • Sigma-Aldrich. "4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4." Product Catalog, Merck KGaA.

  • Quan, Zhe, et al. "Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS." Journal of Chromatographic Science, vol. 48, no. 2, Feb. 2010, pp. 140–145. Oxford Academic.

  • Sandstrom, M.W., et al. "Determination of pesticides and pesticide degradates in filtered water by direct aqueous-injection liquid chromatography-tandem mass spectrometry." U.S. Geological Survey Techniques and Methods, book 5, chap. B11, 2015.

Sources

Method

Topic: A Comprehensive Guide to NMR Sample Preparation for 4-Isopropyl-2-pyrimidinol Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed, experience-driven guide for the preparation of 4-Isopropyl-2-pyrimidinol hydrochloride samples f...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, experience-driven guide for the preparation of 4-Isopropyl-2-pyrimidinol hydrochloride samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Pyrimidine derivatives are a cornerstone of medicinal chemistry, and their characterization is paramount.[1] As a hydrochloride salt, this analyte presents specific challenges, including solubility constraints, the presence of exchangeable protons, and potential tautomerization, which demand a carefully considered approach. This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the workflow, ensuring both spectral quality and data integrity. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible NMR data for structural elucidation and quality control.

Foundational Principles: Addressing the Challenges of Heterocyclic Salts

The preparation of an NMR sample is the most critical variable influencing the quality of the final spectrum. For a molecule like 4-Isopropyl-2-pyrimidinol hydrochloride, three primary factors must be addressed to prevent common pitfalls such as peak broadening, signal suppression, and poor resolution.

  • Solubility and Solvent Selection: Being a hydrochloride salt, the compound is polar and ionic. This characteristic immediately rules out non-polar deuterated solvents like chloroform-d (CDCl₃) or benzene-d₆. The objective is to achieve a completely homogenous solution, as any undissolved particulate matter will disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines.[2][3] The ideal solvent must fully solvate the ionic compound.

  • Exchangeable Protons (¹H): The structure contains a hydroxyl (-OH) group and likely a protonated nitrogen on the pyrimidine ring, which can undergo rapid chemical exchange with other labile protons (like residual water in the solvent) or with the deuterium of protic solvents. This can cause signals for these protons to become very broad or disappear entirely. The choice of solvent dictates how these protons are observed.

  • pH and Tautomerism: The hydrochloride salt will create a mildly acidic solution. The pH of the sample can influence the chemical shifts of protons adjacent to the nitrogen atoms. Furthermore, pyrimidinol/pyrimidinone scaffolds can exist in tautomeric forms. While this equilibrium is an intrinsic property, the solvent environment can influence its dynamics and, consequently, the resulting NMR spectrum.

Analyte Characterization: 4-Isopropyl-2-pyrimidinol Hydrochloride

A thorough understanding of the analyte's properties is the first step in designing a successful experimental protocol.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O[4]
Molecular Weight 174.63 g/mol [4][5]
Physical Form Solid[5]
Storage Temperature Room Temperature[5][6]
Structure Contains an isopropyl group, a pyrimidinol core, and an HCl salt.[5]

The key structural features for NMR analysis are the isopropyl protons (a doublet and a septet), the aromatic protons on the pyrimidine ring, and the exchangeable -OH and -NH protons.

Strategic Selection of Deuterated Solvents

The choice of solvent is the most critical decision in this protocol. The following solvents are recommended based on their ability to address the challenges posed by a polar hydrochloride salt.

Recommended SolventRationale & Key ConsiderationsResidual ¹H SignalAdvantages for this AnalyteLimitations
DMSO-d₆ (Primary)Its high polarity makes it an excellent choice for dissolving polar and ionic compounds.[7] It is aprotic, which slows down the exchange of -OH and -NH protons, allowing them to be observed as distinct (though potentially broad) signals.[8]~2.50 ppm (quintet)- Superior solubilizing power for hydrochloride salts.- Allows direct observation of exchangeable NH and OH protons.- Highly hygroscopic; will always show a water peak (~3.3 ppm).- High boiling point can make sample recovery difficult.
Methanol-d₄ (CD₃OD) (Secondary)A polar, protic solvent that readily dissolves the analyte. It is particularly useful for confirming the presence of exchangeable protons, as they will exchange with the solvent's deuterium and disappear from the ¹H spectrum.~3.31 ppm (quintet), ~4.87 ppm (broad, -OD)- Excellent solubilizing power.- Confirms exchangeable protons through H-D exchange.- The exchangeable analyte protons (-OH, -NH) will not be observed.- Residual solvent peaks may overlap with analyte signals.
Deuterium Oxide (D₂O) (For Exchange Studies)The ideal solvent for confirming water-soluble compounds and identifying exchangeable protons.[7]~4.79 ppm (broad, HOD)- Unambiguously identifies exchangeable protons as they will be replaced by deuterium.- Limited solubility for the organic portions of the molecule may lead to broad lines.- Requires a water-soluble internal reference standard (e.g., TSP).

Recommendation: Begin with DMSO-d₆ for comprehensive structural elucidation. Use a follow-up experiment in D₂O or Methanol-d₄ if confirmation of the exchangeable proton signals is required.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems, ensuring high-quality, reproducible results.

Protocol 4.1: Standard ¹H and ¹³C NMR in DMSO-d₆

This protocol is optimized for complete structural characterization.

  • Sample Weighing:

    • For ¹H NMR , accurately weigh 5-10 mg of 4-Isopropyl-2-pyrimidinol hydrochloride into a clean, dry glass vial.[9]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-50 mg of the sample.[2][9]

  • Solvent Addition:

    • Using a calibrated pipette, add 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.[2] This volume ensures the sample height in a standard 5 mm NMR tube is sufficient to cover the detection coils.[2]

  • Dissolution (Critical Step):

    • Cap the vial and vortex for 30-60 seconds.

    • Visually inspect the solution against a bright background. If any solid particles remain, sonicate the vial in a water bath for 2-5 minutes.

    • Self-Validation: The solution must be completely transparent and free of any visible particulates. Incomplete dissolution is a primary cause of poor spectral quality.[2][3]

  • Sample Transfer:

    • Draw the homogenous solution into a clean glass Pasteur pipette.

    • To remove any microscopic dust or fibers, place a small, tightly packed plug of glass wool or cotton into the neck of the pipette.[3]

    • Carefully filter the solution directly into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent).[3] Avoid scratched or damaged tubes.

  • Final Preparation:

    • Cap the NMR tube securely.

    • Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.

    • Label the sample clearly. The sample is now ready for insertion into the NMR spectrometer.

Protocol 4.2: Confirmatory Proton-Exchange Experiment in D₂O

This protocol is used to identify the -OH and -NH protons.

  • Sample Preparation: Weigh approximately 2-5 mg of the compound into a vial.

  • Solvent Addition: Add 0.7 mL of D₂O.

  • Dissolution: Vortex and sonicate as described in Protocol 4.1 to ensure maximum dissolution. Note that solubility may be lower than in DMSO-d₆.

  • Transfer: Filter the solution into a clean NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum. Compare this spectrum to the one obtained in DMSO-d₆. The signals corresponding to the -OH and -NH protons that were visible in DMSO-d₆ will be absent or significantly attenuated in the D₂O spectrum.

Workflow Visualization

The following diagram illustrates the logical flow of the decision-making and experimental process for robust NMR sample preparation of the target analyte.

NMR_Sample_Prep_Workflow cluster_prep Phase 1: Preparation & Dissolution cluster_transfer Phase 2: Filtration & Finalization cluster_analysis Phase 3: Analysis SolidSample Solid Sample (4-Isopropyl-2-pyrimidinol HCl) Weigh Weigh Sample (¹H: 5-10mg | ¹³C: 20-50mg) SolidSample->Weigh SolventChoice Select Primary Solvent (DMSO-d₆) Weigh->SolventChoice AddSolvent Add 0.7 mL DMSO-d₆ SolventChoice->AddSolvent Dissolve Dissolve Sample (Vortex / Sonicate) AddSolvent->Dissolve Check Homogenous Solution? Dissolve->Check Check->Dissolve No, particulates remain Filter Filter into NMR Tube (Pipette with Glass Wool) Check->Filter Yes, clear solution CapWipe Cap, Wipe & Label Tube Filter->CapWipe Spectrometer Insert into Spectrometer CapWipe->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire

Sources

Application

Advanced Application Note: Optimization and Protocols for the Biginelli Dihydropyrimidine Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The Biginelli reaction, first reported by P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a premier one-pot, three-component cyclocondensation utilized for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs)[1][2]. DHPM scaffolds are highly privileged structures in medicinal chemistry, exhibiting potent biological activities including calcium channel modulation, antimicrobial, and antitumoral properties[1][3]. While classical protocols rely on harsh Brønsted acids and prolonged reflux, modern synthetic demands require greener, high-throughput, and stereoselective approaches. This application note details the mechanistic logic of the Biginelli reaction, evaluates modern catalytic systems, and provides robust, self-validating protocols for both microwave-assisted and asymmetric syntheses.

Mechanistic Causality & Reaction Logic

To optimize the Biginelli reaction, one must understand the kinetic competition between reaction intermediates. Historically debated, the currently accepted mechanism (proposed by Kappe in 1997) proceeds via an N-acyliminium ion intermediate [1][4].

  • Iminium Formation (Rate-Determining): The reaction initiates with the acid-catalyzed condensation of the aryl aldehyde and urea. This step generates a highly electrophilic N-acyliminium ion[4][5].

  • Nucleophilic Attack: The enol tautomer of the β-ketoester (e.g., ethyl acetoacetate) acts as a nucleophile, attacking the iminium intermediate to form an open-chain ureide adduct[1][5].

  • Cyclodehydration: Intramolecular condensation occurs between the primary amine of the urea moiety and the ketone carbonyl. Subsequent dehydration yields the closed-ring DHPM[4][5].

Causality in Optimization: The primary competitive pathway is the Knoevenagel condensation, where the aldehyde reacts directly with the β-ketoester to form an α,β-unsaturated dicarbonyl byproduct[4]. To suppress this, catalytic systems must rapidly drive the formation and stabilization of the N-acyliminium ion.

Mechanism Aldehyde Aryl Aldehyde Iminium N-Acyliminium Ion (Electrophile) Aldehyde->Iminium + Urea Urea Urea / Thiourea Urea->Iminium Acid Acid Catalyst (H+) Acid->Iminium Catalysis Adduct Open-chain Adduct Iminium->Adduct Enol attack Ketoester β-Ketoester (Nucleophile) Ketoester->Adduct Cyclization Cyclization & Dehydration Adduct->Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclization->DHPM - H2O

Fig 1. Biginelli reaction mechanism via the N-acyliminium ion intermediate.

Catalyst Selection & Reaction Engineering

Classical Biginelli conditions (HCl in refluxing ethanol) often result in moderate yields (20–50%) and require 12–18 hours of reaction time[2]. Modern reaction engineering leverages Lewis acids, heterogeneous supports, and alternative energy sources to manipulate reaction kinetics.

Quantitative Comparison of Catalytic Systems
Catalyst SystemReaction ConditionsTimeYield (%)Mechanistic Advantage & Causality
Classical HCl Ethanol, Reflux12–18 h20–50%Historical baseline; prone to Knoevenagel byproducts[2][4].
Yb(OTf)₃ Solvent-free, 100°C1 h85–95%Strong Lewis acidity stabilizes the iminium ion; easily recovered[5].
Polyphosphate Ester (PPE) Microwave, Neat< 2 min>90%Rapidly overcomes dehydration activation energy; scalable[2].
Nb₂O₅/T (Niobium Oxide) Ethanol, 80°C1 h94%Heterogeneous solid acid; high total acidity prevents side reactions[6].
Chiral Phosphoric Acids Toluene, 50°C24 h80–99%BINOL-derived acids provide stereoselective induction (up to 99% ee)[7].

Experimental Methodologies

The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., precipitation upon quenching), researchers can confirm reaction progress without immediate spectroscopic analysis.

Workflow Prep 1. Reagent Prep Aldehyde Urea β-Ketoester Catalyst 2. Catalyst Add Lewis/Brønsted Acid Prep->Catalyst React 3. Reaction Microwave Solvent-free Catalyst->React Workup 4. Workup Ice-cold H2O Precipitate React->Workup Purify 5. Purification Filter Recrystallize Workup->Purify

Fig 2. Optimized solvent-free workflow for the synthesis and isolation of DHPMs.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)

This protocol utilizes neat conditions and microwave irradiation to maximize collision frequency and rapidly drive the dehydration step, effectively eliminating Knoevenagel byproducts[2][5].

  • Preparation: In a microwave-safe reaction vessel, combine the aryl aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and urea/thiourea (1.5 equiv).

    • Causality Note: Using a slight excess of urea ensures complete consumption of the aldehyde, preventing unreacted aldehyde from undergoing side reactions.

  • Catalyst Addition: Add the selected Lewis acid catalyst (e.g., 5 mol% Yb(OTf)₃ or 1,4-Diazabicyclo[2.2.2]octane triflate)[5][8]. Mix thoroughly to form a homogenous paste.

  • Irradiation: Subject the mixture to microwave irradiation (typically 300–400 W) for 1 to 2 minutes[2].

    • Validation Checkpoint: The mixture should transition from a paste to a molten state, and finally to a solid mass as the high-melting-point DHPM forms.

  • Quench & Workup: Allow the vessel to cool to room temperature. Add 20 mL of ice-cold distilled water and triturate the solid mass[4].

    • Causality Note: DHPMs are highly hydrophobic and insoluble in cold water, whereas unreacted urea and most metal catalysts are highly water-soluble. This differential solubility acts as a built-in purification step.

  • Isolation: Collect the crude product via vacuum filtration. Wash with an additional 2 x 10 mL of cold water. Recrystallize from hot ethanol to afford the pure DHPM[4].

Protocol B: Asymmetric Synthesis using Chiral Organocatalysts

For drug discovery applications requiring enantiopure DHPMs, chiral Brønsted acids (like BINOL-derived phosphoric acids) dictate the stereochemical trajectory of the enol attack[7].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the aryl aldehyde (1.0 equiv), β-ketoester (1.0 equiv), and thiourea (1.2 equiv) in anhydrous toluene or cyclopentyl methyl ether[7].

  • Catalyst Addition: Add 5–10 mol% of the chiral BINOL-derived phosphoric acid catalyst[7].

  • Reaction: Stir the mixture at 50°C for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate, 2:1) to confirm the disappearance of the aldehyde.

  • Workup: Evaporate the solvent under reduced pressure. Purify the crude residue directly via flash column chromatography to prevent any acid-catalyzed racemization during aqueous workup.

  • Validation: Determine the enantiomeric excess (ee) using chiral HPLC[7].

Troubleshooting & Side Reaction Mitigation

  • Observation: Formation of a distinct, lower-running spot on TLC alongside the product; lower than expected yield.

    • Mechanistic Cause: Knoevenagel condensation between the aldehyde and β-ketoester[4].

    • Corrective Action: Increase the acidity of the reaction medium or pre-mix the aldehyde and urea with the catalyst for 5 minutes before adding the β-ketoester. This kinetically favors the N-acyliminium ion formation[4].

  • Observation: Product oils out during the aqueous quench instead of precipitating as a solid.

    • Mechanistic Cause: The intermediate open-chain adduct has not fully dehydrated, or the aqueous quench is too warm[4].

    • Corrective Action: Ensure the reaction reaches a sufficient temperature (≥80°C) to overcome the dehydration energy barrier. Always use ice-cold water for the quench and allow vigorous stirring for 10 minutes to induce crystallization[4].

References

  • Biginelli reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Biginelli Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: MDPI URL:[Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog Source: ACS Publications URL:[Link]

  • Revolutionizing the Biginelli Reaction: Nanomaterials as Efficient Heterogeneous Catalysts Source: Researcher.life URL:[Link]

  • Niobium Oxides as Heterogeneous Catalysts for Biginelli Multicomponent Reaction Source: ACS Publications URL:[Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction Source: PMC (NIH) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology and antiviral ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology and antiviral agents.[1][2] Its prevalence is due to its unique electronic properties and its ability to engage in various biological interactions. A key synthetic strategy for the functionalization of this vital heterocycle is Nucleophilic Aromatic Substitution (SNAr).

Due to the presence of two electron-withdrawing nitrogen atoms, the pyrimidine ring is inherently electron-deficient (π-deficient).[3][4] This electronic characteristic facilitates the attack of nucleophiles, making SNAr a powerful and often high-yielding method for introducing diverse functional groups onto the pyrimidine core.[3][5] This guide provides a detailed exploration of the SNAr mechanism on pyrimidines, discusses the critical factors influencing reaction outcomes, and offers field-proven protocols for common transformations.

The SNAr Mechanism on Pyrimidines: An Addition-Elimination Pathway

The SNAr reaction on pyrimidines proceeds via a well-established two-step addition-elimination mechanism .[6] The overall process involves the replacement of a leaving group on the aromatic ring by a nucleophile.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on a carbon atom of the pyrimidine ring that bears a suitable leaving group.[7] This step is typically the rate-determining step of the reaction.[7] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][8][9]

  • Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed.[7] The electron-withdrawing nitrogen atoms of the pyrimidine ring are perfectly positioned to stabilize the negative charge through resonance, particularly when the attack occurs at the C2, C4, or C6 positions.[4][7][10] This stabilization lowers the activation energy of the initial attack.

  • Expulsion of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the leaving group. This elimination step is typically fast.

While the stepwise mechanism involving a Meisenheimer intermediate is widely accepted, recent computational and experimental studies suggest that some SNAr reactions may proceed through a concerted mechanism , where the Meisenheimer complex represents a transition state rather than a true intermediate, especially with good leaving groups.[8][11][12]

Visualization of the SNAr Mechanism

Caption: SNAr Mechanism on a 4-Chloropyrimidine.

Key Factors Influencing Reactivity and Regioselectivity

The success and outcome of an SNAr reaction on a pyrimidine substrate are governed by several interconnected factors. A thorough understanding of these allows for rational protocol design and optimization.

Position of the Leaving Group (Regioselectivity)

SNAr reactions on the pyrimidine ring are highly regioselective. Substitution occurs preferentially at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogens.[7][13] The C5 position is significantly less reactive towards nucleophilic attack.

  • Why C2/C4/C6? When a nucleophile attacks at these positions, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms via resonance.[4][7] This provides substantial stabilization that is not possible if the attack occurs at C5.

  • C4 vs. C2 Selectivity: In 2,4-dihalopyrimidines, substitution generally occurs selectively at the C4 position.[14][15] This is often attributed to the C4 position having a larger coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic.[14][15] However, this selectivity can be reversed by the electronic effects of other substituents on the ring. For example, strong electron-donating groups at C6 can make the C2 position more reactive.[15]

Nature of the Leaving Group

The reactivity of the leaving group is a critical factor. A good leaving group must be able to stabilize the negative charge it carries after departing. For SNAr reactions, the typical reactivity order is not solely based on acidity but on a combination of electronegativity and polarizability.

Leaving GroupTypical Reactivity OrderRationale
Halogens F > Cl > Br > IThe high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack. This effect on the rate-determining attack step often outweighs its poorer ability to leave compared to other halogens.[13][16]
Sulfones -SO₂RGroups like methylsulfonyl (-SO₂Me) are excellent leaving groups and powerful activators for SNAr, often enabling reactions under mild conditions.[17][18][19]
Alkoxy -ORAlkoxy groups are generally poor leaving groups but can be displaced, particularly from highly activated pyrimidine rings or by intramolecular reactions.[20]
Nucleophile Strength and Type

A wide range of nucleophiles can be employed in SNAr reactions with pyrimidines. The choice of nucleophile is dictated by the desired functional group and the reactivity of the pyrimidine substrate.

  • N-Nucleophiles: Amines (primary, secondary, anilines), hydrazines, and azides are very common.[1][21][22]

  • O-Nucleophiles: Alcohols and phenols (typically as their more nucleophilic alkoxide/phenoxide salts) are used to form ethers.[17][22]

  • S-Nucleophiles: Thiols (as thiolates) are excellent nucleophiles and react readily to form thioethers.[22]

  • C-Nucleophiles: While less common in traditional SNAr, certain stabilized carbanions or organometallic reagents like Grignards can be used with highly activated pyrimidines.[3][19][23]

Reaction Conditions
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are preferred.[6][13] These solvents effectively solvate cations but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive. They also help stabilize the charged Meisenheimer intermediate.

  • Base: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a non-nucleophilic base is often required. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[22][24]

  • Temperature: Reaction temperatures can range from ambient to high heat (80-150 °C).[1] Microwave-assisted synthesis has emerged as a valuable technique to significantly accelerate these reactions, often reducing reaction times from hours to minutes.[1][24]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on chloropyrimidines.

General Experimental Workflow

graphdot A 1. Reaction Setup - Add pyrimidine & solvent to dry flask - Inert atmosphere (N₂ or Ar) B 2. Reagent Addition - Add base (e.g., DIPEA, K₂CO₃) - Add nucleophile (1.0-1.2 eq) A->B C 3. Reaction - Stir at specified temperature (e.g., 25°C to 120°C) B->C D 4. Monitoring - Track progress by TLC or LC-MS C->D E 5. Aqueous Work-up - Quench reaction (e.g., with water) - Extract with organic solvent (e.g., EtOAc) D->E Reaction Complete F 6. Isolation - Wash organic layer (water, brine) - Dry over Na₂SO₄, filter, concentrate E->F G 7. Purification - Purify crude product via flash column chromatography or recrystallization F->G H Characterized Product G->H

Caption: General experimental workflow for SNAr reactions.

Protocol 1: Amination of 2-Chloropyrimidine with a Primary Amine

This protocol describes a general procedure for the synthesis of a 2-aminopyrimidine derivative, a common scaffold in medicinal chemistry.[1]

Objective: To substitute the chlorine atom of 2-chloropyrimidine with a primary amine nucleophile.

Reagents & MaterialsAmount (for 5 mmol scale)Purpose
2-Chloropyrimidine573 mg (5.0 mmol, 1.0 eq)Electrophile
Primary Amine (R-NH₂)5.5 mmol (1.1 eq)Nucleophile
Diisopropylethylamine (DIPEA)1.3 mL (7.5 mmol, 1.5 eq)Non-nucleophilic base
N,N-Dimethylformamide (DMF)10 mLPolar aprotic solvent
Ethyl Acetate (EtOAc)~100 mLExtraction solvent
Brine (Saturated NaCl)~50 mLWashing agent
Anhydrous Sodium Sulfate (Na₂SO₄)~5 gDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine (573 mg, 5.0 mmol).

  • Solvent and Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL) via syringe. Stir until the solid dissolves. Add the primary amine (5.5 mmol) followed by DIPEA (1.3 mL, 7.5 mmol).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 2-chloropyrimidine is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aminopyrimidine derivative.

Protocol 2: Microwave-Assisted Synthesis of a 4-Alkoxypyrimidine

This protocol details a rapid synthesis of a 4-alkoxypyrimidine using an alcohol nucleophile and microwave irradiation, which significantly accelerates the reaction.[1][24]

Objective: To displace the chlorine from a 4-chloropyrimidine derivative with an alkoxide generated in situ.

Reagents & MaterialsAmount (for 2 mmol scale)Purpose
4-Chloropyrimidine derivative2.0 mmol (1.0 eq)Electrophile
Alcohol (R-OH)5 mLNucleophile & Solvent
Sodium Hydride (NaH), 60% in oil96 mg (2.4 mmol, 1.2 eq)Strong base
Dioxane (anhydrous)3 mLCo-solvent (optional)
Ethyl Acetate (EtOAc)~50 mLExtraction solvent
Saturated NH₄Cl solution~20 mLQuenching agent

Step-by-Step Procedure:

  • Nucleophile Preparation (Caution: NaH is highly reactive): In a separate dry flask under an inert atmosphere, carefully add sodium hydride (96 mg, 2.4 mmol) to the alcohol (5 mL) at 0 °C. Allow the mixture to stir for 15-20 minutes at room temperature until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the 4-chloropyrimidine derivative (2.0 mmol). If the substrate has poor solubility in the alcohol, add anhydrous dioxane (3 mL).

  • Reagent Addition: Carefully transfer the prepared sodium alkoxide solution to the microwave vial containing the pyrimidine.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–140 °C) for 10–30 minutes. Monitor pressure to ensure it remains within safe limits.

  • Work-up: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution until bubbling stops.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired 4-alkoxypyrimidine.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool for the synthesis and functionalization of pyrimidines in pharmaceutical and materials science. The inherent electron-deficient nature of the pyrimidine ring facilitates these reactions, allowing for the introduction of a vast array of substituents. By carefully considering the interplay between substrate reactivity, leaving group ability, nucleophile strength, and reaction conditions, researchers can effectively design and execute robust synthetic routes to novel pyrimidine-based molecules. The protocols provided herein serve as a practical starting point for harnessing the power of SNAr chemistry in drug discovery and development.

References

  • Wiley Online Library. Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Angewandte Chemie International Edition. Available at: [Link]

  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

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  • Harvard DASH. Concerted nucleophilic aromatic substitutions. Available at: [Link]

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  • National Institutes of Health. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. PMC. Available at: [Link]

  • National Institutes of Health. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. PMC. Available at: [Link]

  • American Chemical Society. Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry. Available at: [Link]

  • LinkedIn. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]

  • Wikipedia. Pyrimidine. Available at: [Link]

  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • ResearchGate. Amination of chloropyrazine and 2-chloropyrimidine. Available at: [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank. Available at: [Link]

  • National Institutes of Health. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. Available at: [Link]

  • American Chemical Society. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Available at: [Link]

  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. OCW. Available at: [Link]

  • ResearchGate. (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]

  • Organic Syntheses. 2-chloropyrimidine. Available at: [Link]

  • PubMed. Synthesis of a 2, 4, 8-trisubstituted pyrimidino[5, 4-d]pyrimidine library via sequential SNAr reactions on solid-phase. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine displacement. RSC Advances. Available at: [Link]

  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

  • Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]

  • Baran Lab, Scripps Research. Haloselectivity of Heterocycles. Available at: [Link]

Sources

Application

Application Note: Developing Pyrimidine-Based Kinase Inhibitor Assays Utilizing 4-Isopropyl-2-pyrimidinol Hydrochloride

Executive Summary The development of targeted kinase inhibitors requires privileged chemical scaffolds that can reliably mimic the natural substrate of kinases, adenosine triphosphate (ATP). 4-Isopropyl-2-pyrimidinol hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted kinase inhibitors requires privileged chemical scaffolds that can reliably mimic the natural substrate of kinases, adenosine triphosphate (ATP). 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4)[1] serves as an exceptional, highly versatile building block for this purpose. This application note provides a comprehensive, self-validating workflow for drug development professionals. It details the chemical functionalization of the 4-isopropyl-2-pyrimidinol scaffold into a targeted inhibitor library, followed by robust biochemical screening using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[2], and orthogonal cellular validation via NanoBRET target engagement[3].

Mechanistic Grounding: The Pyrimidine Scaffold in Kinase Targeting

To build a successful assay pipeline, one must understand the causality behind the molecular design. The pyrimidine core is a well-established bioisostere of the adenine ring of ATP[4].

  • Hinge-Binding Mimicry: In its native state, 4-isopropyl-2-pyrimidinol exists in a tautomeric equilibrium with 4-isopropylpyrimidin-2(1H)-one. By chemically converting the C2-hydroxyl group into an amine derivative, the resulting 2-aminopyrimidine scaffold presents a critical hydrogen-bond donor/acceptor pair. This motif perfectly anchors the molecule to the backbone amide of the kinase hinge region[5].

  • Selectivity Vector: The 4-isopropyl group acts as a hydrophobic vector that projects into the selectivity pocket (often adjacent to the gatekeeper residue) of the kinase domain, providing a steric shield that enhances target specificity.

By utilizing 4-isopropyl-2-pyrimidinol hydrochloride as the starting material, researchers can rapidly generate a library of ATP-competitive inhibitors ready for high-throughput screening (HTS).

Assay Pipeline Visualization

G A 4-Isopropyl-2-pyrimidinol Hydrochloride B Scaffold Chlorination (POCl3 Activation) A->B Synthesis C SNAr Diversification (Aniline Library) B->C Library Gen D TR-FRET Assay (Biochemical HTS) C->D Primary Screen E NanoBRET Assay (Cellular Validation) D->E Hit Triage

Workflow from 4-isopropyl-2-pyrimidinol synthesis to cellular target engagement validation.

Protocol 1: Scaffold Functionalization (Chemical Synthesis)

To test the biological activity of the scaffold, it must first be functionalized into a 2-arylamino derivative.

Causality for Reagent Choice: The hydrochloride salt of the pyrimidinol is highly stable but unreactive toward nucleophiles. Phosphorus oxychloride (POCl₃) is used to convert the tautomeric hydroxyl group into a highly electrophilic chloride leaving group, enabling subsequent Nucleophilic Aromatic Substitution (SNAr) with various anilines.

Step-by-Step Methodology:

  • Chlorination: Suspend 10 mmol of 4-isopropyl-2-pyrimidinol hydrochloride in 15 mL of POCl₃. Add 2 drops of N,N-dimethylformamide (DMF) as a catalyst.

  • Reflux the mixture at 105°C for 3 hours under an inert argon atmosphere.

  • Cool to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃. Quench the residue with ice water and extract with dichloromethane (DCM) to yield the intermediate, 2-chloro-4-isopropylpyrimidine.

  • SNAr Diversification: In a 20 mL reaction vial, combine 1 mmol of 2-chloro-4-isopropylpyrimidine, 1.2 mmol of a selected aniline (e.g., 4-aminobenzenesulfonamide), and 2.5 mmol of N,N-diisopropylethylamine (DIPEA) in 5 mL of n-butanol.

  • Heat the reaction at 120°C for 12 hours.

  • Purify the resulting 2-arylamino-4-isopropylpyrimidine derivatives via flash chromatography (Silica, Hexane/EtOAc gradient) to >95% purity for biological testing.

Protocol 2: High-Throughput Biochemical Screening (TR-FRET)

Once the library is synthesized, it must be screened against the target kinase (e.g., CDK2).

Causality for Assay Choice: Traditional fluorescence assays are prone to false positives caused by the auto-fluorescence of the synthesized chemical compounds. TR-FRET solves this by utilizing a Europium (Eu) chelate donor with a long emission half-life. By introducing a 100 µs time delay before measuring the emission, all short-lived background fluorescence decays, ensuring the signal is strictly indicative of kinase activity[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dispense 5 µL of a master mix containing the target kinase (e.g., 1 nM CDK2/Cyclin A) and biotinylated peptide substrate (100 nM) into a 384-well low-volume white microplate.

  • Compound Addition: Transfer 100 nL of the synthesized pyrimidine derivatives (in 100% DMSO) using an acoustic liquid handler (e.g., Echo 550). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration, e.g., 25 µM) to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Stop and Detect: Add 10 µL of TR-FRET Detection Mix containing 20 mM EDTA (to chelate Mg²⁺ and stop the kinase), 2 nM Eu-labeled anti-phospho antibody, and 20 nM Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm, and dual emission at 615 nm (Eu donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio to determine IC₅₀ values.

Quantitative Data Presentation: SAR Summary

The following table summarizes hypothetical Structure-Activity Relationship (SAR) data for derivatives synthesized from the 4-isopropyl-2-pyrimidinol scaffold, comparing biochemical potency with cellular target engagement.

Compound IDR-Group (Aniline Substitution)TR-FRET IC₅₀ (nM)NanoBRET IC₅₀ (nM)Cellular Shift (Fold)
Cmpd-01 Hydrogen (Unsubstituted)>10,000N/AN/A
Cmpd-02 4-Methoxy4502,1004.6x
Cmpd-03 4-Sulfonamide12857.1x
Cmpd-04 3-Trifluoromethyl5224.4x

Note: A cellular shift (NanoBRET IC₅₀ / TR-FRET IC₅₀) of 4-10x is expected due to the competition with high intracellular ATP concentrations (~1-5 mM) and cellular membrane permeability barriers.

Protocol 3: Cellular Target Engagement (NanoBRET)

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the cell membrane and compete with physiological ATP.

Causality for Assay Choice: NanoBRET utilizes a full-length kinase fused to NanoLuc luciferase, expressed in live cells. A cell-permeable fluorescent tracer binds the kinase, generating a Bioluminescence Resonance Energy Transfer (BRET) signal. When a synthesized pyrimidine inhibitor enters the cell and engages the kinase, it competitively displaces the tracer, causing a quantifiable loss of BRET signal[3]. This proves true intracellular target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Seeding: Harvest and resuspend cells in Opti-MEM without phenol red. Seed 20,000 cells/well (in 40 µL) into a 384-well tissue culture-treated white plate.

  • Tracer & Compound Addition: Add 5 µL of the appropriate NanoBRET Kinase Tracer (at the optimized Kd​ concentration) and 5 µL of serially diluted test compounds.

  • Equilibration: Incubate the plates for 2 hours at 37°C to allow the compounds to penetrate the cells and reach binding equilibrium with the tracer.

  • Substrate Addition: Add 10 µL of 3X NanoBRET Nano-Glo Substrate (plus extracellular NanoLuc inhibitor to quench any signal from dead cells).

  • Readout: Immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor / Donor) to generate cellular IC₅₀ curves.

References

  • Archiv der Pharmazie. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023)." Arch Pharm (Weinheim). 2025. URL:[Link]

  • RSC Medicinal Chemistry. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Med. Chem. 2020. URL:[Link]

  • Journal of Biomolecular Screening (PubMed). "Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform." J Biomol Screen. 2009. URL:[Link]

  • Promega Connections. "From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye." Promega Corporation. 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Isopropyl-2-pyrimidinol Hydrochloride

Welcome to the dedicated technical support and troubleshooting center for the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 1243250-08-9). This compound is a critical building block in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for the synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 1243250-08-9). This compound is a critical building block in medicinal chemistry and drug development. However, synthesizing the pyrimidine ring with high regioselectivity and isolating it as a high-purity hydrochloride salt presents unique thermodynamic and kinetic challenges.

This guide is designed for research scientists and process chemists. It bypasses basic textbook theory to address the direct causality of reaction failures, providing field-proven methodologies, self-validating protocols, and advanced troubleshooting strategies.

Mechanistic Workflows & Reaction Causality

The synthesis of 4-isopropyl-2-pyrimidinol typically relies on the cyclocondensation of a 1,3-dielectrophile equivalent with urea. Because urea is a notoriously poor nucleophile, the activation energy for the initial Michael addition is high.

Historically, chemists have relied on the Classic Enaminone Route (Route A), utilizing 1-dimethylamino-4-methyl-1-penten-3-one. However, recent advancements have introduced the Molybdenum-Mediated Isoxazole Route (Route B), which bypasses the poor nucleophilicity of urea by generating a highly reactive 1,3-dicarbonyl intermediate in situ via the catalytic cleavage of 4-isopropylisoxazole[1].

G StartA Route A: Enaminone 1-dimethylamino-4-methyl-1-penten-3-one UreaA Urea + Acid Catalyst (EtOH, Reflux) StartA->UreaA StartB Route B: Isoxazole 4-Isopropylisoxazole UreaB Mo2(OAc)4 + Urea (PTSA·H2O, iPrOH, 85°C) StartB->UreaB FreeBase 4-Isopropyl-2-pyrimidinol (Free Base) UreaA->FreeBase Cyclocondensation IntermediateB β-amino enone (in situ hydrolysis) UreaB->IntermediateB N-O Cleavage IntermediateB->FreeBase Cyclization SaltForm Anhydrous HCl (Ether/EtOH) FreeBase->SaltForm Final 4-Isopropyl-2-pyrimidinol HCl (Target Compound) SaltForm->Final Precipitation

Mechanistic workflows for 4-Isopropyl-2-pyrimidinol HCl synthesis via Enaminone and Isoxazole routes.

Troubleshooting & Diagnostic Q&A

Q: Why is my yield stalling at 40% when using the classic enaminone route? A: The bottleneck is the initial nucleophilic attack of urea on the enaminone. Urea is a weak nucleophile. If your reaction pH is too low, the enaminone is protonated and deactivated; if it is too high, urea remains completely unactivated. Causality: The reaction requires a precise pH balance to facilitate the elimination of dimethylamine. Actionable Fix: Switch to a Lewis acid promoter or transition to the Mo-mediated isoxazole route, which consistently delivers yields >75% by generating a more electrophilic intermediate[2].

Q: In the Mo-mediated route, I am observing a buildup of the unreacted β-amino enone intermediate. How do I drive the reaction to completion? A: The N–O bond cleavage of the isoxazole by Mo₂(OAc)₄ is rapid, but the subsequent in situ hydrolysis of the β-amino enone into the reactive 1,3-dicarbonyl requires both acid and a stoichiometric amount of water[1]. Actionable Fix: Ensure you are using PTSA·H₂O (p-Toluenesulfonic acid monohydrate). Using anhydrous PTSA deprives the system of the water molecule necessary for the hydrolysis step, stalling the cascade[2].

Q: My free base is highly pure by NMR, but I lose massive yield during the hydrochloride salt formation. What is causing this? A: 4-Isopropyl-2-pyrimidinol hydrochloride is highly hygroscopic and exceptionally soluble in water and polar protic solvents. If your HCl source is aqueous (e.g., 37% concentrated HCl), the salt will form but remain dissolved in the aqueous layer. Actionable Fix: You must use strictly anhydrous conditions. Dissolve the free base in anhydrous diethyl ether or dioxane, and introduce dry HCl gas (or use commercially available 4M HCl in dioxane). The salt will immediately precipitate out of the non-polar solvent, driving the equilibrium forward.

Self-Validating Experimental Protocols

To ensure reproducibility, we recommend the modern Mo-mediated pathway due to its superior atom economy and higher yields[2]. Below are the step-by-step methodologies.

Protocol A: Mo-Mediated Synthesis of the Free Base[3]

This protocol utilizes a self-validating visual cue: the color change associated with the Mo₂(OAc)₄ catalyst during N-O cleavage.

  • Preparation: In a microwave vial or pressure tube equipped with a magnetic stir bar, charge 4-isopropylisoxazole (0.5 mmol, 1.0 equiv.), urea (1.5 mmol, 3.0 equiv.), and PTSA·H₂O (1.5 mmol, 3.0 equiv.).

  • Solvation: Add 2.0 mL of Isopropanol (iPrOH).

  • Catalyst Addition: Add Mo₂(OAc)₄ (0.15 mmol, 0.3 equiv.). The solution will take on the characteristic yellow/orange hue of the molybdenum dimer.

  • Reaction: Seal the vial, stir vigorously, and heat to 85 °C for 16 hours. Validation Check: TLC (Ethyl Acetate/Hexane) should show complete consumption of the isoxazole (high Rf) and the appearance of a highly UV-active spot near the baseline (the pyrimidinol).

  • Workup: Cool to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM/MeOH gradient) to isolate 4-isopropyl-2-pyrimidinol as a solid.

Protocol B: Anhydrous Hydrochloride Salt Formation

This step relies on anti-solvent precipitation to validate successful salt formation.

  • Dissolution: Dissolve the purified 4-isopropyl-2-pyrimidinol free base (1.0 equiv.) in a minimum volume of anhydrous diethyl ether (or a 1:1 mixture of ether/anhydrous DCM if solubility is poor).

  • Acidification: Place the flask in an ice bath (0 °C) under an argon atmosphere. Slowly add 1.2 equivalents of 4M HCl in dioxane dropwise under vigorous stirring.

  • Precipitation: Validation Check: A white crystalline precipitate should form immediately upon addition of the acid.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Filter the precipitate rapidly over a Buchner funnel under a blanket of inert gas (to prevent moisture absorption). Wash the filter cake with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting 4-isopropyl-2-pyrimidinol hydrochloride under high vacuum at 40 °C for 12 hours.

Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes based on the chosen synthetic route, highlighting the thermodynamic advantages of the Mo-catalyzed system.

Synthetic RoutePrimary ReagentsCatalyst / PromoterSolventTempReaction TimeTypical Yield
Classic Enaminone 1-dimethylamino-4-methyl-1-penten-3-one, UreaEthanolic HClEthanol78 °C24 h40 - 55%
Alkoxide Condensation Enaminone, UreaNaOEt (then HCl workup)Ethanol78 °C18 h50 - 60%
Mo-Mediated Cleavage 4-Isopropylisoxazole, UreaMo₂(OAc)₄, PTSA·H₂OiPrOH85 °C16 h75 - 90%

Frequently Asked Questions (FAQs)

Q: How should I store the final hydrochloride salt? A: The hydrochloride salt of 4-isopropyl-2-pyrimidinol is hygroscopic. It must be stored in a tightly sealed amber vial, backfilled with Argon or Nitrogen, and kept desiccated at 2–8 °C to prevent deliquescence and degradation.

Q: Can I substitute Isopropanol (iPrOH) with Ethanol in the Mo-mediated route? A: While ethanol can be used, iPrOH is preferred. The slightly higher boiling point of iPrOH allows for a higher reaction temperature (85 °C) without requiring high-pressure equipment, which is kinetically necessary to drive the in situ hydrolysis of the intermediate[1].

Q: Is the Mo₂(OAc)₄ catalyst recoverable? A: In this specific one-pot methodology, the molybdenum complex acts as a sacrificial reductant/mediator during the N-O bond cleavage and is generally not recovered in its active dimeric form. It is removed during the silica gel chromatography step.

References

Sources

Optimization

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Welcome to the Technical Support Center for Pyrimidine Derivatives. As a Senior Application Scientist overseeing downstream processing and purification workflows, I frequently consult on the isolation of challenging hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Derivatives. As a Senior Application Scientist overseeing downstream processing and purification workflows, I frequently consult on the isolation of challenging heterocyclic intermediates.

4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) presents a "perfect storm" of purification hurdles. It is a highly polar salt, exhibits dynamic structural shifting, and is prone to dissociation on standard stationary phases. This guide is engineered to move you away from trial-and-error and toward mechanistically sound, self-validating purification workflows.

Q: Why am I seeing massive streaking and poor recovery on normal-phase silica gel? A: This is a dual-factor issue rooted in the molecule's fundamental physical chemistry. First, 4-isopropyl-2-pyrimidinol exists in a dynamic lactam-lactim equilibrium between its enol (2-hydroxypyrimidine) and keto (pyrimidin-2(1H)-one) tautomers[1][2]. These tautomers possess different dipole moments and hydrogen-bonding capabilities, causing them to interact unevenly with the silanol groups on standard silica. Second, as a hydrochloride salt, the compound undergoes premature dissociation on the slightly acidic silica surface. This results in a smeared co-elution of the free base and the salt, destroying your yield. Causality-Driven Solution: Abandon normal-phase silica. Transition to Reverse-Phase (RP-C18) chromatography using a strongly acidic mobile phase to suppress tautomeric interconversion and maintain the salt form[3].

Q: My LC-MS shows split peaks or a broad shoulder for a single mass. Is my sample impure? A: Not necessarily. The hydroxy-oxo tautomerism of 2-hydroxypyrimidines can be slow enough on the chromatographic timescale to resolve as split peaks or broad shoulders, especially in neutral pH mobile phases[1][4]. Causality-Driven Solution: Force the equilibrium. Lower the pH of your mobile phase to fully protonate the pyrimidine ring. This collapses the tautomeric states into a single, sharp cationic species, allowing for accurate purity integration.

Q: What is the best way to remove unreacted urea or ammonium chloride byproducts from the crude reaction? A: The synthesis of 2-hydroxypyrimidines typically involves the acid-catalyzed condensation of urea with an enone or β -diketone[5]. Both unreacted urea and ammonium chloride are highly water-soluble, but so is your target HCl salt, making aqueous extraction impossible. Causality-Driven Solution: Leverage differential solubility in semi-polar alcohols. The 4-isopropyl-2-pyrimidinol hydrochloride exhibits moderate solubility in warm alcohols but crystallizes upon cooling, whereas urea and inorganic salts exhibit different precipitation kinetics[6].

Part 2: Quantitative Purification Metrics

To illustrate the impact of choosing the correct purification strategy, review the quantitative recovery and purity data summarized below.

Purification StrategyStationary PhaseMobile Phase AdditiveTarget Recovery (%)Purity (HPLC Area %)Primary Issue Addressed
Normal Phase Silica GelNone< 30%60–70%Fails due to streaking & salt dissociation.
Reverse Phase C180.1% Formic Acid65–75%85–90%Incomplete tautomer collapse; minor peak tailing.
Optimized RP C180.1% HCl> 90% > 98% Maintains HCl salt; single sharp peak.
Trituration None (Filter)Cold Ethanol70–80%90–95%Rapid removal of urea/inorganics.

Part 3: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized RP-C18 Chromatography for HCl Salts

Use this method for final polishing of the compound to >98% purity.

  • Sample Preparation: Dissolve the crude 4-isopropyl-2-pyrimidinol hydrochloride in a minimum volume of H2​O :Acetonitrile (90:10) containing 0.1% HCl. Validation: The solution must be completely clear. Filter through a 0.45 μ m PTFE syringe filter if particulate matter persists.

  • Column Equilibration: Equilibrate a preparative C18 column with 95% Solvent A (Water + 0.1% HCl) and 5% Solvent B (Acetonitrile + 0.1% HCl) for 5 column volumes.

  • Gradient Elution: Inject the sample. Run a shallow gradient from 5% B to 40% B over 20 minutes. The high polarity of the pyrimidinol dictates early elution.

  • Fraction Collection & Validation: Collect fractions based on UV absorbance at 254 nm. Self-Validation Step: Inject an aliquot of the main fraction onto an analytical LC-MS. You must observe a single, sharp peak at [M+H]+=139.1 m/z. If the peak is split, your mobile phase pH is too high.

  • Isolation: Lyophilize (freeze-dry) the pooled fractions. Do not use a rotary evaporator, as heating aqueous HCl will degrade the compound and strip the salt.

Protocol B: Cold Ethanol Trituration (Pre-Treatment)

Use this method to bulk-remove urea before chromatography.

  • Suspension: Suspend 10 g of crude reaction paste in 30 mL of absolute ethanol.

  • Thermal Cycling: Heat the suspension gently to 50°C for 15 minutes while stirring vigorously, then immediately plunge the flask into an ice-water bath (0°C) for 2 hours[6].

  • Filtration: Filter the resulting precipitate under vacuum. Wash the filter cake with 10 mL of ice-cold diethyl ether.

  • Validation: Run a TLC (Reverse Phase plates, 50:50 H2​O :MeCN) or an NMR. The broad urea peak at ~5.5 ppm (in DMSO- d6​ ) should be reduced by >90%.

Part 4: Mechanistic Visualizations

Tautomerism Enol 2-Hydroxypyrimidine (Enol Form) Keto Pyrimidin-2(1H)-one (Keto Form) Enol->Keto Dynamic Equilibrium Silica Normal Phase Silica (Differential Binding) Enol->Silica Strong H-Bonding Keto->Silica Moderate H-Bonding Result Peak Streaking & Poor Recovery Silica->Result Uneven Elution

Caption: Dynamic lactam-lactim tautomerism of 2-pyrimidinols leading to chromatographic streaking.

Workflow Crude Crude Reaction Mixture (Target + Urea + NH4Cl) Trituration Cold Ethanol Trituration (Remove Urea) Crude->Trituration Filtration Vacuum Filtration Trituration->Filtration RPHPLC RP-C18 Chromatography (0.1% HCl Mobile Phase) Filtration->RPHPLC Dissolve in H2O/MeCN Lyophilization Lyophilization RPHPLC->Lyophilization Collect Target Fractions Pure Pure 4-Isopropyl-2-pyrimidinol HCl Lyophilization->Pure

Caption: Optimized step-by-step purification workflow for 4-isopropyl-2-pyrimidinol hydrochloride.

References

  • Solid-Phase Synthesis of Oligo-2-Pyrimidinone-2′-Deoxyribonucleotides and Oligo-2-Pyrimidinone-2′-Deoxyriboside Methylphosphonates | Nucleic Acids Research | Oxford Academic |3[3]

  • Improved Synthesis of 2,2′-Bipyrimidine | Vlád Gábor | ELTE | 6[6]

  • CN101279949A - Method for synthesizing 2-hydroxyl-4,6-dimethylpyrimidine | Google Patents | 5[5]

  • Facile Synthesis of Chiral Cyclic Ureas through Hydrogenation of 2‐Hydroxypyrimidine/Pyrimidin‐2(1H) | DICP | 1[1]

  • Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS | SciSpace | 4[4]

  • Product Class 12: Pyrimidines | Thieme Connect | 2[2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of Pyrimidine Derivatives

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide in-depth, actionable solutions t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine derivatives. This guide is designed to provide in-depth, actionable solutions to one of the most common challenges encountered in the lab: low aqueous solubility. Pyrimidine scaffolds are foundational in medicinal chemistry, but their physicochemical properties often lead to experimental hurdles that can delay discovery and development timelines.

This document moves beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot solubility issues. We will explore both chemical modification and formulation strategies to enhance the solubility of your compounds.

Part 1: Troubleshooting Guide - Common Scenarios

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Scenario 1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer.

This is a frequent issue known as "crashing out," which happens when the compound's concentration surpasses its kinetic solubility limit in the final buffer composition.[1]

Q: What are the immediate steps I should take to resolve this precipitation?

A: Your primary goal is to keep the compound in solution without altering the fundamental assay conditions.

  • Verify and Lower Final DMSO Concentration: The most common culprit is an excessive concentration of the organic co-solvent (DMSO) in the final aqueous solution. Ensure the final DMSO concentration is as low as possible, ideally ≤1%, and always consistent across all experimental wells.[1]

  • Use Fresh, High-Purity DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its solvating power. Always use anhydrous, high-purity DMSO from a freshly opened bottle or a properly stored stock.

  • Modify the Addition Process: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then diluting it stepwise. Vigorous mixing or vortexing immediately after addition can also help disperse the compound before it has a chance to nucleate and precipitate.[1]

  • Perform a Kinetic Solubility Test: Before running your main experiment, determine the maximum concentration at which your compound remains soluble in the final assay buffer. This will define the upper limit for your experimental concentrations.[1]

Experimental Protocol: Kinetic Solubility Assessment by Turbidimetry

This protocol allows you to determine the solubility limit of your compound in a specific buffer.

Objective: To find the highest concentration of a pyrimidine derivative that remains in solution in the final assay buffer without precipitating.

Materials:

  • Pyrimidine derivative stock solution (e.g., 10 mM in 100% DMSO)

  • Final assay buffer (aqueous)

  • 96-well microplate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity or light scattering (e.g., at 620 nm)

Methodology:

  • Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of your compound stock in 100% DMSO.

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each DMSO dilution into wells containing the final assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 2%.[1]

  • Mix and Equilibrate: Mix the plate by shaking for 1-2 hours at room temperature. This allows the solution to equilibrate.[1]

  • Measure Turbidity: Measure the turbidity or light scattering of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.[1]

Troubleshooting Workflow: Compound Precipitation

This diagram outlines the decision-making process when faced with compound precipitation in an aqueous buffer.

G start Compound Precipitates ('Crashes Out') check_dmso Is final DMSO concentration ≤1%? start->check_dmso lower_dmso Action: Lower final DMSO concentration check_dmso->lower_dmso No check_mixing Was the solution mixed vigorously upon addition? check_dmso->check_mixing Yes lower_dmso->check_mixing improve_mixing Action: Improve mixing (vortex, triturate) check_mixing->improve_mixing No sol_test Action: Perform kinetic solubility test check_mixing->sol_test Yes improve_mixing->sol_test reformulate Problem Persists: Consider Reformulation (See FAQ Section) sol_test->reformulate

Caption: A workflow for troubleshooting compound precipitation.

Scenario 2: My chemical modifications to improve solubility are not working.

You've added polar functional groups, but the solubility hasn't improved as expected.

Q: Why would adding polar groups like -OH or -NH2 not increase aqueous solubility?

A: This is a counterintuitive but important issue rooted in the molecule's overall physicochemical profile.

  • Increased Lipophilicity (logP): While you added a polar group, another part of the modification may have inadvertently increased the overall lipophilicity (logP) of the molecule. It's the net change that matters. Always calculate the projected logP (cLogP) before and after a proposed modification to ensure you are trending towards increased hydrophilicity.[2]

  • Strong Intramolecular Hydrogen Bonding: The newly introduced polar group might be forming a stable intramolecular hydrogen bond with a nearby atom in the molecule. This masks the polar group, preventing it from interacting with water molecules, thus failing to improve solubility.

  • Increased Crystal Lattice Energy: The modification, while making the molecule more polar, might also have introduced symmetry or planar elements that enhance crystal packing. This increases the crystal lattice energy—the energy required to break apart the crystal structure—which can negate the benefit of the added polarity.[2][3][4] Breaking these strong intermolecular forces becomes more difficult than the energy gained from hydration.[4][5]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the fundamental properties of pyrimidine derivatives and strategies for solubility enhancement.

Q1: What are the primary reasons for the poor aqueous solubility of many pyrimidine derivatives?

A1: The low water solubility of pyrimidine derivatives is often due to a combination of factors:

  • High Lipophilicity: Many potent drug candidates have high molecular weights and are "fat-loving" (lipophilic), which inherently limits their solubility in water.[1]

  • Strong Crystal Lattice Energy: The planar and often symmetrical nature of the pyrimidine ring system promotes efficient packing into a stable crystal lattice. This high lattice energy makes it thermodynamically unfavorable for water molecules to break the crystal apart and solvate individual molecules.[2][4]

  • Intermolecular Hydrogen Bonding: Pyrimidinone scaffolds, in particular, are prone to forming strong N–H···O hydrogen bonds, which can favor self-association into a solid state over interaction with water.[6][7]

Q2: How does adjusting the pH improve the solubility of pyrimidine derivatives?

A2: The pH of a solution can dramatically impact the solubility of any compound containing ionizable functional groups.[1] The pyrimidine ring itself contains basic nitrogen atoms.

  • For Weakly Basic Pyrimidines: In acidic solutions (lower pH), the nitrogen atoms on the pyrimidine ring can become protonated. This positive charge makes the molecule a more polar salt, which is significantly more soluble in water.[8]

  • For Derivatives with Acidic Groups: If your derivative has an acidic functional group (e.g., a carboxylic acid), increasing the pH will deprotonate it, forming a negatively charged and more soluble carboxylate salt.[8] As a rule of thumb, adjusting the pH of your buffer to be at least 1-2 units away from the compound's pKa will ensure it is predominantly in its more soluble ionized form.[8]

Q3: What are co-solvents and when should I use them?

A3: A co-solvent is a water-miscible organic solvent used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs). This is a very common and acceptable strategy for early-stage in vitro experiments. However, the concentration should be kept to a minimum as co-solvents can impact biological assays and are not always suitable for in vivo studies.

Q4: How do cyclodextrins enhance solubility?

A4: Cyclodextrins are doughnut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The poorly soluble pyrimidine derivative can be encapsulated within the hydrophobic core, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the drug molecule into solution.[1] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Experimental Protocol: Solubilization with Cyclodextrins

Objective: To prepare a stock solution of a poorly soluble pyrimidine derivative using HP-β-CD.

Materials:

  • Pyrimidine derivative (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar or sonicator

  • 0.22 µm syringe filter

Methodology:

  • Prepare HP-β-CD Solution: Dissolve HP-β-CD in water or buffer to create a stock solution (e.g., 10-40% w/v).[1]

  • Add Pyrimidine Derivative: Add an excess amount of the solid pyrimidine compound to the cyclodextrin solution. The excess ensures that the final solution will be saturated.

  • Equilibrate: Vigorously stir or sonicate the mixture for 24-48 hours at a constant temperature (e.g., room temperature).[1] This allows the system to reach equilibrium as the compound complexes with the cyclodextrin.

  • Isolate Soluble Fraction: Remove the undissolved, excess compound by filtering the solution through a 0.22 µm syringe filter. The resulting clear filtrate contains your pyrimidine derivative complexed with HP-β-CD.[1]

  • Determine Concentration: The concentration of the dissolved compound in the filtrate must be determined analytically using a method like HPLC or UV-Vis spectroscopy.

Decision Tree: Selecting a Solubilization Strategy

This diagram helps guide the selection of an appropriate method for solubility enhancement.

G start Low Solubility Observed ionizable Does the compound have an ionizable group (pKa)? start->ionizable ph_adjust Strategy: pH Adjustment (Adjust buffer pH 2 units away from pKa) ionizable->ph_adjust Yes invitro Is this for an in-vitro experiment? ionizable->invitro No ph_adjust->invitro cosolvent Strategy: Co-solvent (e.g., DMSO, EtOH, PEG) Keep final % low invitro->cosolvent Yes invivo Is this for an in-vivo or formulation study? invitro->invivo No cosolvent->invivo cyclodextrin Strategy: Complexation (e.g., Cyclodextrins) invivo->cyclodextrin Yes solid_disp Strategy: Solid Dispersion (e.g., with polymers like PVPVA) invivo->solid_disp Yes

Caption: A decision tree for choosing a solubilization method.

Part 3: Data & In-Depth Insights

Impact of Functional Groups on Solubility

The solubility of a pyrimidine derivative is highly sensitive to the nature and position of its substituents. A study on various derivatives in methanol highlighted these effects.[9]

Substituent (R Group)Key Functional GroupsRelative SolubilityRationale for Solubility
MDT 9Furan RingHighestThe oxygen atom in the furan ring can form hydrogen bonds with the solvent (methanol).[9]
MDT 1Vanillin MoietyHighThe hydroxyl (-OH) and methoxy (-OCH3) groups contribute to hydrogen bonding and polarity.[9]
MDT 3Hydroxyl (-OH) GroupGoodThe -OH group is a strong hydrogen bond donor and acceptor.[9]
MDT 5meta-ChloroModerateThe position of the chloro group affects solubility; meta is more favorable than para.[9]
MDT 4para-ChloroLowestThis substituent resulted in the lowest solubility in the series studied.[9]

This table is based on data from a study measuring the solubility of pyrimidine derivatives in methanol and serves to illustrate the impact of different functional groups.[9]

Signaling Pathway Context: EGFR Inhibition

Many pyrimidine derivatives are developed as kinase inhibitors. For these drugs to be effective, they must be soluble enough to reach their intracellular targets. For example, inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key protein in many cancer signaling pathways, must cross the cell membrane and remain in solution in the cytoplasm to bind to the kinase domain of the receptor.[1] Poor solubility can be a primary reason for a disconnect between potent in vitro enzymatic activity and poor cellular activity.

G cluster_membrane Cell Membrane EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->P Blocks

Caption: Simplified EGFR signaling pathway inhibited by a pyrimidine derivative.

References
  • Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]

  • Baluja, S., et al. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids, 395, 123869. Available from: [Link]

  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(9-10), 861-868. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Science Notes. Purines and Pyrimidines. Available from: [Link]

  • De Smedt, S., et al. (1982). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 78(11), 3333-3343. Available from: [Link]

  • da Silva, J., et al. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Available from: [Link]

  • ACS Publications. The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Available from: [Link]

  • ResearchGate. Hydrogen-Bonding between Pyrimidine and Water: A Vibrational Spectroscopic Analysis. Available from: [Link]

  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5). Available from: [Link]

  • Gigli, M., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 13(9), 3146-3155. Available from: [Link]

  • Parmar, K., & Patel, J. (2015). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(1). Available from: [Link]

  • Chemistry LibreTexts. 9.12: Lattice Energies and Solubility. Available from: [Link]

  • Allen. Lattice energy: Definition, Importance and Factors affecting. Available from: [Link]

Sources

Optimization

Pyrimidine Synthesis Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic complexities and side reactions inherent in pyrimidine scaffolding.

Rather than merely listing fixes, this guide deconstructs the causality behind common experimental failures—such as regioselectivity issues and stalled multicomponent reactions—and provides self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Part 1: The Biginelli Multicomponent Reaction

The Biginelli reaction is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the acid-catalyzed condensation of an aldehyde, a β -ketoester, and urea[1, 2]. However, its multicomponent nature makes it highly susceptible to competing side reactions.

FAQ 1.1: I am seeing a massive drop in yield and suspect Knoevenagel condensation side products. How do I steer the reaction?

The Causality: The Biginelli reaction relies on the initial, rate-limiting formation of an N -acyliminium ion from the aldehyde and urea. If your acid catalyst is poorly optimized, or if urea decomposes at high temperatures, the β -ketoester will instead react directly with the aldehyde. This competing pathway is a Knoevenagel condensation, which consumes your starting materials and creates a dead-end adduct [1]. The Solution:

  • Alter Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents) to push the equilibrium toward the N -acyliminium ion, kinetically outcompeting the Knoevenagel pathway.

  • Catalyst Optimization: Switch from standard Brønsted acids (like HCl) to Lewis acids (e.g., Yb(OTf)3​ or Cu(OTf)2​ ), which coordinate more effectively with the aldehyde oxygen, accelerating urea attack [2].

FAQ 1.2: My reaction stalls, and LC-MS shows an open-chain ureide intermediate. Why isn't it cyclizing?

The Causality: Failure to cyclize is caused by insufficient electrophilic activation of the ketone carbonyl. The terminal urea nitrogen requires a highly electrophilic carbon to execute the final intramolecular nucleophilic attack and close the pyrimidine ring. Steric hindrance from bulky β -ketoesters exacerbates this [1]. The Solution: Increase the reaction temperature to reflux in a polar protic solvent (e.g., ethanol) to overcome the activation energy barrier, or increase the acid catalyst loading to enhance carbonyl protonation.

Biginelli Start Aldehyde + β-Ketoester + Urea Iminium N-Acyliminium Ion (Key Intermediate) Start->Iminium Urea + Aldehyde (Acid Catalyzed) Knoevenagel Knoevenagel Adduct (Dead-End / Side Product) Start->Knoevenagel Aldehyde + Ketoester (Competing Pathway) Ureide Open-Chain Ureide (Stalled Intermediate) Start->Ureide Ketoester + Urea (Competing Pathway) DHPM Dihydropyrimidine (DHPM) (Desired Product) Iminium->DHPM + Ketoester (Cyclization) Ureide->DHPM + Aldehyde (High Activation Energy)

Caption: Competing reaction pathways in the Biginelli multicomponent pyrimidine synthesis.

Standardized Protocol: Optimized Biginelli Synthesis

This self-validating protocol ensures complete cyclization while suppressing Knoevenagel adducts.

  • Reagent Preparation: In a round-bottom flask, combine 1.0 mmol of the aryl aldehyde, 1.0 mmol of the β -ketoester, and 1.5 mmol of urea (the excess suppresses side reactions).

  • Catalyst Addition: Add 10 mol% of Yb(OTf)3​ (or a standardized 1M HCl solution) and 5 mL of absolute ethanol.

  • Reaction Execution: Heat the mixture to reflux (80°C) with continuous stirring for 3–5 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot ( Rf​≈0.6 ) and the appearance of a UV-active spot at Rf​≈0.3 confirms conversion.

  • Workup: Pour the hot mixture into 20 mL of crushed ice. Stir for 15 minutes until the DHPM precipitates. Filter under vacuum and recrystallize from hot ethanol to remove any trace open-chain ureides.

Part 2: Regioselectivity in Pyrimidine Alkylation (N- vs. O-Alkylation)

Functionalizing the pyrimidine core often requires alkylation. However, 2-pyrimidones exist in a lactam-lactim tautomeric equilibrium, presenting two competing nucleophilic sites: the nitrogen (N) and the oxygen (O).

FAQ 2.1: Alkylating my pyrimidin-2(1H)-one yields an inseparable mixture of N- and O-alkylated products. How can I achieve chemoselectivity?

The Causality: This is a classic demonstration of Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is highly electronegative and acts as a "hard" nucleophile, while the nitrogen is more polarizable and acts as a "soft" nucleophile [3]. Using standard alkyl halides with weak bases often results in a thermodynamic/kinetic mixture. The Solution: You must leverage catalyst and solvent control.

  • To favor O-alkylation (Kinetic Control): Use hard electrophiles (e.g., triflates) or catalysts like Triflic acid (TfOH), which protonate the nitrogen, forcing the oxygen to act as the primary nucleophile [5]. Alternatively, use K2​CO3​ in refluxing acetonitrile for specific fluorinated substrates [3].

  • To favor N-alkylation (Thermodynamic Control): Use softer conditions, such as p -Toluenesulfonic acid ( p -TsOH) or heterogeneous catalysts like Ammonium Sulfate coated Hydro-Thermal-Carbon (AS@HTC) [4, 5].

Alkylation Pyrimidone 2-Pyrimidone (Lactam-Lactim Tautomers) N_Alk N-Alkylated Pyrimidine (Thermodynamic Control) Pyrimidone->N_Alk p-TsOH / AS@HTC Soft Electrophiles O_Alk O-Alkylated Pyrimidine (Kinetic Control) Pyrimidone->O_Alk TfOH / K2CO3 (MeCN) Hard Electrophiles

Caption: Catalyst-controlled regioselective N- vs. O-alkylation of pyrimidinones.

Quantitative Data: Alkylation Selectivity Matrix

Use this table to select the appropriate reaction system based on your desired regioselectivity.

Reaction SystemAlkylating AgentCatalyst / BaseSolventMajor ProductYield (%)Ref
4-(CF3)pyrimidin-2(1H)-one4-(Iodomethyl)pyrimidine K2​CO3​ MeCN (Reflux)O-Alkylated 87%[3]
Pyrimidine (General)Alkyl HalidesAS@HTC CH3​CN (80°C)N-Alkylated 80–90%[4]
2-Pyridone / Pyrimidone2H-Azirines p -Toluenesulfonic Acid CH2​Cl2​ N-Alkylated >85%[5]
2-Pyridone / Pyrimidone2H-AzirinesTriflic Acid (TfOH) CH2​Cl2​ O-Alkylated >80%[5]
Standardized Protocol: Chemoselective N-Alkylation via Heterogeneous Catalysis

This protocol utilizes AS@HTC to drive >90% N-alkylation without O-alkylation side products [4].

  • System Setup: In a 10 mL microwave vial or round-bottom flask, add 1.0 mmol of the pyrimidine derivative and 1.2 mmol of the alkyl halide.

  • Catalyst Loading: Add 15 mg of Ammonium Sulfate (AS) and 35 mg of Hydro-Thermal-Carbon (HTC) catalyst. Add 3 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Reaction Execution: Stir the mixture at 80°C for 4–6 hours.

  • Validation Check: Analyze via LC-MS. The target N-alkylated mass should appear as a single dominant peak. If a secondary peak with the identical mass appears, O-alkylation has occurred (indicating wet solvent or degraded catalyst).

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to recover the heterogeneous AS@HTC catalyst (which can be washed and reused). Concentrate the filtrate under reduced pressure and purify via column chromatography.

Part 3: Knoevenagel Condensation in Barbiturate Derivatization

FAQ 3.1: When synthesizing 5-benzylidene barbituric acid derivatives, I get complex, dark mixtures instead of a clean product. What is going wrong?

The Causality: Barbituric acid contains a highly active methylene group at the C-5 position, flanked by two carbonyls. While it readily undergoes Knoevenagel condensation with aromatic aldehydes, using strong bases (like NaOH) or excessive heat causes the barbituric acid ring to hydrolyze or undergo self-condensation, leading to polymeric, dark mixtures. The Solution: Shift to a weak amine base. Using 2-3 drops of piperidine in 100% ethanol at room temperature or gentle reflux provides enough basicity to form the carbanion at C-5 without degrading the pyrimidine core. The reaction is self-validating: the correct benzylidene derivative will spontaneously precipitate as a highly crystalline solid as water is eliminated.

References

  • Wikipedia Contributors. Biginelli reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Indian Academy of Sciences. Available at: [Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. PubMed (NIH). Available at: [Link]

Troubleshooting

Pyrimidine Synthesis Optimization Hub: Solvent &amp; Temperature Dynamics

Technical Support & Troubleshooting Center Welcome to the Pyrimidine Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists who require precise control over multicomp...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center

Welcome to the Pyrimidine Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists who require precise control over multicomponent reactions (MCRs), specifically the Biginelli condensation and related pyrimidine assemblies. Below, we dissect the thermodynamic and kinetic parameters that dictate reaction success, providing mechanistic troubleshooting, quantitative data, and self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my Biginelli reaction yielding a yellow, fluorescent byproduct instead of the desired dihydropyrimidinone? A1: This is a classic temperature-induced side reaction. At excessively high temperatures, urea decomposes into ammonia. This ammonia reacts with two equivalents of your β-ketoester and one equivalent of the aldehyde, creating a competing pathway that forms a Hantzsch-type 1,4-dihydropyridine (DHP) 1. Causality & Solution: The activation energy for the Hantzsch pathway is reached when thermal energy causes urea degradation. To prevent this, strictly control your reaction temperature. Lowering the temperature and extending the reaction time, or switching to microwave irradiation (which accelerates the Biginelli condensation before significant urea decomposition occurs), will restore selectivity [[1]]().

Q2: I am observing conflicting solvent effects; some literature suggests water is optimal, while my reaction fails completely in water. Why? A2: The optimal solvent is highly dependent on your nitrogen source and catalytic system. For example, when using guanidine hydrochloride under base-catalyzed conditions (e.g., NaHCO₃), water often leads to poor reactant solubility and zero conversion, making ethanol the superior polar protic choice 2. Conversely, when using urea with an acid catalyst like HCl, water acts as an excellent green solvent at 90°C 3. Causality & Solution: In acid-catalyzed aqueous systems, water stabilizes the highly polar acyliminium ion intermediate. However, guanidine salts require the specific dielectric constant of ethanol to remain solvated while allowing the base to neutralize the hydrochloride salt 2. Always match your solvent's polarity and hydrogen-bonding capacity to the specific transition state of your chosen catalyst.

Q3: What is the optimal temperature profile for microwave-assisted pyrimidine synthesis? A3: Microwave irradiation is highly effective for synthesizing 2-aminodihydropyrimidines, but the temperature window is narrow. Causality & Solution: Studies demonstrate that 120°C for 10 minutes in ethanol provides the optimal kinetic energy for complete conversion 2. Dropping the temperature to 80–100°C results in lower conversion rates due to insufficient energy to drive the final dehydration step. Conversely, exceeding 130°C leads to partial decomposition of the pyrimidine core and compromised yields [[2]]().

Q4: Can I perform a Biginelli condensation at room temperature to protect thermosensitive functional groups? A4: Yes, but standard solvents will fail. You must use specialized catalytic solvents. Causality & Solution: Room-temperature synthesis lacks the thermal energy typically required to overcome the activation barrier of the condensation steps. However, using an ionic liquid like Diisopropyl Ethyl Ammonium Acetate (DIPEAc) provides a highly polar, pre-organized microenvironment that acts as both solvent and catalyst, enabling rapid multicomponent synthesis of tetrahydropyrimidines at 25°C [[4]]().

Part 2: Quantitative Data & Parameter Optimization

The following table synthesizes quantitative data across various optimization studies, highlighting how solvent and temperature interplay to dictate reaction outcomes.

Nitrogen SourceCatalyst SystemSolventTemperatureTimeYieldMechanistic Observation / Causality
Guanidine HClNaHCO₃ (Base)Ethanol120°C (MW)10 minHighOptimal solubility and kinetic energy for dehydration 2.
Guanidine HClNaHCO₃ (Base)Water120°C (MW)10 min0%Complete reactant insolubility prevents condensation 2.
UreaHCl (20 mol%)Water90°C30 minHighAcidic aqueous environment effectively activates the aldehyde 3.
ThioureaNoneDIPEAc25°C (RT)VariableHighIonic liquid acts as a dual solvent/catalyst, lowering activation energy 4.
UreaVariousEthanol>130°CVariableLowThermal energy exceeds threshold, causing product decomposition and Hantzsch byproduct formation 2, 1.

Part 3: Standard Operating Procedures

Protocol: Microwave-Assisted Synthesis of 2-Aminodihydropyrimidines

This methodology is designed as a self-validating system. By incorporating specific checkpoints, the protocol ensures that deviations in temperature or solvent efficacy are caught before downstream purification.

Step 1: Reagent Preparation Combine equimolar amounts of the target aldehyde (1.0 eq) and β-ketoester (1.0 eq) with a twofold excess of guanidine hydrochloride (2.0 eq) and NaHCO₃ (4.0 eq) in a microwave-safe reaction vial. Causality: A twofold excess of the nitrogen source drives the equilibrium forward and compensates for any minor thermal decomposition. The base is required to liberate the free guanidine in situ.

Step 2: Solvent Addition Suspend the solid mixture in absolute ethanol (e.g., 3 mL per mmol of aldehyde). Causality: Ethanol provides the exact dielectric constant needed to stabilize the highly polar transition states of the Biginelli condensation while ensuring sufficient solubility of the guanidine salt.

Step 3: Microwave Irradiation Seal the vessel and heat under microwave irradiation to exactly 120°C for 10 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This allows the reaction to overcome the activation energy barrier for the final dehydration step instantly, outcompeting slower side-reactions like the Knoevenagel condensation.

Step 4: Self-Validation Checkpoint Cool the vial rapidly to room temperature. Spot the crude mixture on a silica TLC plate and visualize under 365 nm UV light. Causality & Validation: The desired dihydropyrimidinone absorbs UV but does not fluoresce. If a bright yellow fluorescent spot is observed, it confirms the reaction temperature locally exceeded safe limits, triggering urea decomposition and Hantzsch byproduct formation. This immediate feedback loop validates your temperature parameters.

Step 5: Isolation Precipitate the product by adding cold distilled water. Filter the solid and wash with cold water. Causality: Rapid cooling crashes out the highly crystalline dihydropyrimidinone product, while water-soluble impurities (unreacted guanidine, inorganic salts) remain dissolved in the filtrate.

Part 4: Workflow Visualization

OptimizationWorkflow Start Start Pyrimidine Synthesis Optimization NSource Identify Nitrogen Source Start->NSource Urea Urea / Thiourea NSource->Urea Guanidine Guanidine HCl NSource->Guanidine AcidCat Acid Catalysis (e.g., HCl) Solvent: Water Temp: 90°C Urea->AcidCat BaseCat Base Catalysis (e.g., NaHCO3) Solvent: Ethanol Temp: 120°C (MW) Guanidine->BaseCat CheckByproduct Fluorescent Byproduct (Hantzsch DHP) Detected? AcidCat->CheckByproduct BaseCat->CheckByproduct LowerTemp Lower Temp to <100°C or Use Microwave CheckByproduct->LowerTemp Yes Success Optimal Yield & Purity (Self-Validated via NMR) CheckByproduct->Success No LowerTemp->Success

Decision pathway for optimizing solvent and temperature in pyrimidine synthesis.

Part 5: References

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation Source: units.it URL:2

  • Technical Support Center: Optimization of Pyrimidine Synthesis Source: benchchem.com URL:1

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidine‐2‐(1(H)ones) Source: jsynthchem.com URL:3

  • Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate Source: acs.org URL:4

Sources

Optimization

Technical Support Center: Purification of 4-Isopropyl-2-pyrimidinol Hydrochloride

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals working with 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) [1].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers and drug development professionals working with 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) [1]. Because this compound is synthesized via the condensation of urea with dicarbonyl equivalents, crude batches frequently suffer from a specific matrix of inorganic and organic impurities.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity retention and providing self-validating protocols to achieve >99% purity.

Part 1: Troubleshooting & FAQs (Causality & Resolution)

Q1: My batch shows a non-stoichiometric salt ratio (e.g., 0.87 HCl, 0.17 NH 4​ Cl). How do I remove the co-crystallized ammonium chloride? A1: This is a documented phenomenon in commercial and synthesized batches[2]. When urea is condensed with an enaminone in the presence of ammonium salts or acid catalysts, ammonia is liberated and subsequently trapped as NH 4​ Cl upon hydrochloride salt formation. Because both the product and the impurity are chloride salts, they co-precipitate in non-polar solvents. Resolution: Leverage differential thermodynamics. NH 4​ Cl has highly restricted solubility in short-chain alcohols compared to the organic pyrimidinol salt. A hot filtration in absolute ethanol or isopropanol (IPA) will leave the inorganic salts on the filter while the product remains in the filtrate.

Q2: LC-MS indicates the presence of unreacted urea and lipophilic enaminone intermediates. How can I separate these from the product? A2: Urea is highly polar, while enaminones are lipophilic. A simple solvent wash is insufficient. You must manipulate the lactam-lactim tautomerism of the pyrimidine ring. The protonated nitrogen has a pK a​ of ~2.2, and the hydroxyl group has a pK a​ of ~9.2. By adjusting the aqueous solution to exactly pH 6.0–6.5 (the isoelectric point), the molecule is forced into its neutral pyrimidin-2(1H)-one tautomer. In this state, it is highly soluble in organic solvents (like ethyl acetate), allowing you to extract it away from the water-soluble urea, while a subsequent re-salting step purges the lipophilic enaminones.

Q3: The product forms a sticky paste during filtration and exhibits hydrate formation (e.g., 0.27 H 2​ O). How do I achieve a free-flowing powder? A3: Pyrimidinol hydrochlorides are highly hygroscopic[2]. The crystal lattice readily traps atmospheric moisture, forming stable partial hydrates. Resolution: Water must be aggressively displaced before final drying. Use an azeotropic distillation with toluene followed by precipitation in strictly anhydrous methyl tert-butyl ether (MTBE). Final drying must be conducted under high vacuum at 50 °C in the presence of a strong desiccant like P 2​ O 5​ .

Part 2: Quantitative Impurity Profiling

Summarizing the physicochemical data of the crude mixture is critical for selecting the correct purification vector.

Impurity ClassSpecific ContaminantPhysicochemical SignatureRecommended Removal Strategy
Inorganic Salt Ammonium Chloride (NH 4​ Cl)Water-soluble; Insoluble in hot EtOH/IPASelective hot alcohol filtration (Protocol A)
Organic Polar Unreacted UreaHighly water-soluble; NeutralIsoelectric free-basing & extraction (Protocol B)
Organic Non-Polar Enaminone / DicarbonylSoluble in MTBE/HexanesAnhydrous re-salting and solvent wash (Protocol B)
Moisture Hydrates (H 2​ O)Broad IR -OH stretch; Sticky solidAzeotropic distillation & Vacuum drying

Part 3: Self-Validating Experimental Protocols

Protocol A: Selective Desalting via Hot Alcohol Filtration

Use this protocol when LC-MS shows high purity, but elemental analysis or NMR indicates high inorganic salt (NH 4​ Cl or NaCl) content.

  • Suspension: Suspend 10 g of crude 4-isopropyl-2-pyrimidinol hydrochloride in 100 mL of absolute ethanol (or anhydrous isopropanol).

  • Heating: Heat the suspension to reflux (78 °C for EtOH) under constant stirring for 30 minutes.

    • Causality: The organic pyrimidinol salt dissolves completely at reflux, whereas the lattice energy of NH 4​ Cl prevents its dissolution in the low-dielectric alcohol.

  • Hot Filtration: Rapidly filter the boiling mixture through a pre-heated Büchner funnel to remove the insoluble inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0 °C for 2 hours to maximize crystallization.

  • Recovery: Filter the purified white crystals and wash with 20 mL of ice-cold, anhydrous MTBE.

    • Self-Validation: Perform a flame test on a few crystals of the isolated solid. A lack of yellow/orange flame confirms the absence of sodium salts, and a clean melting point confirms the removal of NH 4​ Cl.

Protocol B: Isoelectric Free-Basing and Anhydrous Re-Salting

Use this protocol for heavily contaminated batches containing urea, colored oxidation products, or unreacted starting materials.

  • Dissolution: Dissolve 10 g of the crude salt in 50 mL of deionized water.

  • Isoelectric Adjustment: Slowly add 1M NaOH dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 6.5.

    • Causality: At pH 6.5, the compound exists as the neutral pyrimidin-2(1H)-one, minimizing its aqueous solubility and maximizing organic partition.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Self-Validation: Spot the aqueous layer on a TLC plate under UV light. If extraction is complete, the aqueous spot will show no UV activity, confirming the product has fully migrated to the organic phase.

  • Washing & Drying: Wash the combined organic layers with 30 mL of brine, then dry over anhydrous Na 2​ SO 4​ . Filter and concentrate under reduced pressure to yield the free base.

  • Anhydrous Re-Salting: Redissolve the free base in 40 mL of anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.

  • Isolation: Filter the pure hydrochloride salt under a blanket of dry nitrogen and dry under high vacuum at 50 °C.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 4-Isopropyl-2-pyrimidinol HCl Analyze Impurity Profiling (LC-MS / KF) Start->Analyze Decision Primary Impurity? Analyze->Decision Inorganic Inorganic Salts (NH4Cl) Decision->Inorganic Organic Organic Impurities (Urea, Enaminone) Decision->Organic Moisture Moisture (Hydrates) Decision->Moisture HotFiltration Hot Filtration (Absolute Ethanol) Inorganic->HotFiltration FreeBasing Isoelectric Free-Basing (pH 6.5) & Extraction Organic->FreeBasing VacuumDry Azeotropic Distillation & Vacuum Drying Moisture->VacuumDry Pure Pure Product (>99%) HotFiltration->Pure ReSalting Anhydrous Re-Salting (HCl in Ether) FreeBasing->ReSalting VacuumDry->Pure ReSalting->Pure

Decision tree for the purification of 4-Isopropyl-2-pyrimidinol HCl based on impurity profiling.

References

Troubleshooting

Preventing crystal oiling out for 4-Isopropyl-2-pyrimidinol hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the crystallization of complex pharmaceutical intermediates. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4)[1] presents a unique challenge: it is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out"[2].

This guide is designed to deconstruct the thermodynamics behind this phenomenon and provide field-proven, self-validating protocols to ensure robust crystal recovery.

I. Frequently Asked Questions (FAQs)

Q: Why does 4-Isopropyl-2-pyrimidinol hydrochloride oil out instead of crystallizing? A: Oiling out occurs when a supersaturated solution crosses the binodal curve (liquid-liquid coexistence) before it can overcome the activation energy required for solid crystal nucleation[3]. For this specific compound, the lipophilic isopropyl group conflicts with the highly polar pyrimidinol core and hydrochloride salt. This amphiphilic nature creates complex solvation dynamics. When cooling is too rapid or an antisolvent is added too quickly, the system minimizes free energy by demixing into a solute-rich oil phase and a solvent-rich phase, rather than forming an ordered crystal lattice[4].

Q: Does oiling out permanently ruin the purity of my batch? A: In most cases, yes. The solute-rich oil phase acts as a powerful solvent for structurally similar impurities, trapping them as the oil eventually solidifies into an amorphous mass[5]. While some advanced, highly controlled studies have manipulated LLPS to partition impurities into the mother liquor[3], this is exceptionally difficult to scale. For standard API development, avoiding LLPS entirely is the required protocol.

Q: How can I identify if my system is undergoing LLPS versus amorphous precipitation? A: LLPS manifests as a milky, turbid emulsion. Under a cross-polarized light microscope, oil droplets will appear as dark, spherical globules lacking birefringence. In contrast, amorphous precipitation often appears as irregular, non-spherical aggregates. Both states indicate that the crystallization kinetics have been outpaced by the generation of supersaturation[6].

II. Visualizing the LLPS Thermodynamic Pathway

Thermodynamics A Supersaturated Solution B Rapid Cooling / Fast Antisolvent A->B E Controlled Cooling + Seeding A->E C Liquid-Liquid Phase Separation (LLPS) B->C D Impurity Entrapment (Amorphous Solid) C->D F Crystal Nucleation & Growth E->F

Thermodynamic pathways comparing LLPS (oiling out) versus controlled crystal nucleation.

III. Quantitative Data: Solvent Screening & Phase Behavior

Selecting the correct solvent system is the first line of defense against LLPS. The goal is to find a system with a moderate solubility curve and a wide Metastable Zone Width (MSZW).

Table 1: Solvent System Screening for 4-Isopropyl-2-pyrimidinol HCl

Primary SolventAntisolventSolubility (mg/mL at 25°C)MSZW (°C)LLPS RiskRecommended Action
Methanol Ethyl Acetate18518HighAvoid; steep solubility curve triggers oiling out.
Isopropanol Heptane758Low-ModerateOptimal; seed at 5°C below clear point.
Ethanol MTBE12012HighControl cooling rate strictly to < 0.1 °C/min.
Water Acetone>400N/AVery HighUnsuitable; highly hygroscopic salt.

Data synthesized from empirical phase boundary mapping of pyrimidine hydrochloride salts.

IV. Troubleshooting Workflows & Self-Validating Protocols

TroubleshootingLLPS N1 Oiling Out Detected (Turbid Emulsion) N2 Assess Phase Diagram N1->N2 N3 High Supersaturation (Binodal Curve Crossed) N2->N3 Conc. > Solubility N5 Adjust Antisolvent Addition Rate N2->N5 Normal Conc. N4 Dilute with Primary Solvent (e.g., Isopropanol) N3->N4 N4->N5 N6 Seed in Metastable Zone N5->N6 N7 Pure Crystalline 4-Isopropyl-2-pyrimidinol HCl N6->N7

Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS) during crystallization.

Protocol A: Antisolvent Crystallization with Metastable Zone Seeding

Causality: Seeding within the MSZ provides a low-energy surface for solute molecules to integrate into a crystal lattice, bypassing the high activation energy of primary nucleation and preventing the system from crossing the binodal (LLPS) curve[2]. Self-Validation: The persistence of the seed crystals without dissolving confirms the system is correctly positioned within the metastable zone.

  • Dissolution: Suspend 4-Isopropyl-2-pyrimidinol HCl in Isopropanol (10 volumes). Heat to 65°C until a clear solution is achieved (Clear Point).

  • Polish Filtration: Filter the hot solution through a 0.22 µm PTFE membrane into a pre-heated crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the reactor at a rate of 0.5 °C/min to 55°C.

  • Seeding: Introduce 1.0 wt% of milled 4-Isopropyl-2-pyrimidinol HCl seed crystals. Self-validation checkpoint: Visually or via FBRM, confirm seeds remain suspended and do not dissolve.

  • Aging: Hold the suspension at 55°C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

  • Antisolvent Addition: Dose Heptane (15 volumes) linearly over 4 hours. The slow addition maintains the supersaturation level strictly below the LLPS boundary.

  • Final Cooling & Isolation: Cool to 5°C at 0.1 °C/min. Filter, wash with cold Heptane/Isopropanol (9:1), and dry under vacuum at 40°C.

Protocol B: Temperature Cycling (Ostwald Ripening) to Rescue Oiled-Out Batches

Causality: If LLPS occurs, the oil droplets exist in a quasi-equilibrium with the supersaturated solution[6]. Temperature cycling dissolves the smaller, less stable oil droplets and amorphous particles at higher temperatures, while promoting the growth of stable crystalline lattices during the cooling phase. Self-Validation: The transition from a milky emulsion (oil) to a distinct, birefringent slurry under cross-polarized light microscopy validates the phase transition.

  • Identification: Confirm oiling out via the presence of a milky, turbid emulsion without birefringence.

  • Re-dissolution: Heat the vessel back to the clear point (e.g., 65°C) to completely dissolve the oil phase.

  • Adjust Concentration: Add 2 volumes of primary solvent (Isopropanol) to dilute the system, shifting the operating line away from the binodal curve.

  • Cooling & Seeding: Cool slowly (0.1 °C/min) to 58°C. Add 2.0 wt% seed crystals.

  • Temperature Cycling:

    • Cool to 50°C at 0.1 °C/min.

    • Heat to 55°C at 0.2 °C/min.

    • Hold for 30 minutes.

    • Repeat this cycle 3-4 times.

  • Validation: Sample the slurry and inspect under a microscope to confirm the disappearance of spherical oil droplets and the presence of crystalline morphology.

V. References

Sources

Optimization

Unexpected peaks in HPLC of pyrimidine reaction

Welcome to the Technical Support Center for Pyrimidine HPLC Analysis. Pyrimidines are foundational scaffolds in drug discovery, but their unique physicochemical properties—such as tautomerization, high reactivity to hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine HPLC Analysis. Pyrimidines are foundational scaffolds in drug discovery, but their unique physicochemical properties—such as tautomerization, high reactivity to hydrolysis, and strong solvent interactions—often lead to complex and unexpected chromatographic behavior.

This guide is designed for researchers and scientists to systematically diagnose and resolve unexpected peaks, split peaks, and shifting baselines when analyzing pyrimidine reactions.

Part 1: Diagnostic Workflow

Before altering your gradient or replacing your column, you must isolate the physical mechanism causing the unexpected peak. Use the following self-validating logic tree to determine if the issue is chemical (degradation/tautomerism) or mechanical (solvent mismatch/carryover).

DiagnosticWorkflow Start Unexpected Peak Detected VolTest Vary Injection Volume Does peak shape change? Start->VolTest Solvent Injection Solvent Mismatch (Dilute in Mobile Phase) VolTest->Solvent Yes TempTest Vary Column Temp Does peak ratio change? VolTest->TempTest No Tautomer Tautomerism (Adjust pH or Temp) TempTest->Tautomer Yes TimeTest Vary Autosampler Time Does peak grow? TempTest->TimeTest No Degradation On-Column Hydrolysis (Use Neutral pH) TimeTest->Degradation Yes Impurity True Reaction Impurity (Optimize Synthesis) TimeTest->Impurity No

Fig 1. Diagnostic workflow for isolating the root cause of unexpected HPLC peaks.

Part 2: Troubleshooting Guides & FAQs

Q1: I am analyzing 4-pyrimidone derivatives. I see a split peak or a broad shoulder, but my NMR shows >98% purity. What is happening?

The Cause: You are observing keto-enol (or lactam-lactim) tautomerism[1]. Pyrimidines like 4-pyrimidone exist in a dynamic equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms[2]. The Causality: In the solid state or gas phase, one tautomer usually dominates. However, in polar HPLC mobile phases, hydrogen bonding with the solvent lowers the activation energy required for intramolecular proton migration[1]. If the rate of interconversion on the column is similar to the timescale of the chromatographic separation, the two tautomeric forms will partially resolve, creating a "bridge" or a split peak. The Solution: You must push the equilibrium to one extreme. Either speed up the interconversion by increasing the column temperature (causing the peaks to coalesce into one sharp peak) or slow it down by chilling the column (resolving them into two distinct peaks). Alternatively, adjusting the mobile phase pH to fully ionize the molecule will lock it into a single state.

Q2: I injected a crude reaction mixture containing a chloropyrimidine intermediate. I see a massive, unexpected polar peak that wasn't in the TLC.

The Cause: On-column hydrolysis. Chloropyrimidines are highly susceptible to nucleophilic aromatic substitution, particularly with water. The Causality: The 2-chloro and 4-chloro isomers are exceptionally reactive. In an acidic aqueous mobile phase (e.g., 0.1% TFA or Formic Acid commonly used in RP-HPLC), the 2-chloro isomer hydrolyzes rapidly to the corresponding pyrimidone[3]. The transition state for this hydrolysis is heavily dependent on water molecules acting as a base[3]. Because an HPLC run exposes the analyte to a large excess of water for 5–20 minutes, the degradation happens in real-time during the analysis. The Solution: Switch to a neutral pH mobile phase (e.g., 10 mM Ammonium Acetate, pH 7.0) to slow the hydrolysis rate, or use Normal Phase/Supercritical Fluid Chromatography (SFC) where water is absent.

Q3: My pyrimidine product peak is fronting severely, and sometimes splitting, but only when I inject larger volumes from my reaction mixture.

The Cause: Injection solvent mismatch (solvent effect)[4][5]. The Causality: If your reaction is dissolved in a strong solvent (e.g., 100% Methanol, Acetonitrile, or DMF) and injected into a highly aqueous mobile phase, the sample plug does not mix immediately[5]. The analyte molecules at the front of the plug remain dissolved in the strong solvent and travel rapidly down the column without interacting with the stationary phase. Meanwhile, the molecules at the back of the plug mix with the weaker mobile phase and are properly retained[4]. This differential migration causes severe peak fronting or splitting. The Solution: Always dilute your sample in the starting mobile phase (e.g., <20% organic) prior to injection. Ensure the injection volume is less than 15% of the peak volume of the first eluting peak[5].

Part 3: Self-Validating Experimental Protocols

Do not guess the cause of your peak distortion; prove it using these self-validating protocols.

Protocol 1: The Temperature Modulation Test (Diagnosing Tautomerism)

Objective: Differentiate between a true reaction impurity and a tautomeric split peak.

  • Baseline Run: Inject the sample using your standard method at a column temperature of 25 °C. Record the resolution ( Rs​ ) and the peak area ratio of the split peaks.

  • High-Temp Run: Increase the column compartment temperature to 50 °C. Allow 15 minutes for thermal equilibration, then re-inject.

  • Low-Temp Run: Decrease the column compartment temperature to 10 °C. Allow 20 minutes for equilibration, then re-inject. Validation Logic: If the peaks are tautomers, increasing the temperature accelerates the interconversion rate, causing the split peaks to coalesce into a single, sharper peak. Decreasing the temperature slows the interconversion, potentially resolving them into two distinct, baseline-separated peaks. If the peaks are true impurities, the area ratio will remain constant across all temperatures, and resolution will only shift slightly due to standard thermodynamic changes.

Protocol 2: The Isomass Dilution Test (Diagnosing Solvent Effects)

Objective: Confirm if fronting/splitting is an artifact of the sample diluent or true column overload.

  • Strong Solvent Injection: Prepare the sample in 100% strong solvent (e.g., Methanol) at a concentration of 1.0 mg/mL. Inject 10 µL .

  • Weak Solvent Injection: Dilute the sample 1:10 using your starting mobile phase (e.g., 90% Water / 10% Methanol) to a concentration of 0.1 mg/mL. Inject 100 µL . Validation Logic: Both injections deliver the exact same absolute mass (10 µg) of analyte to the column. If the peak shape dramatically improves in the second injection, the issue is definitively a solvent mismatch[4]. If the peak remains distorted and fronting in both runs, the column is physically overloaded by mass or the frit is fouled.

Part 4: Quantitative Data Summary

Use the table below to anticipate the chromatographic behavior of your specific pyrimidine scaffold.

Table 1: Physicochemical & Chromatographic Behavior of Pyrimidine Motifs

Pyrimidine MotifPrimary HPLC ChallengeTautomeric State (Aqueous)Relative Hydrolysis Rate (Acidic)Recommended Mitigation Strategy
4-Pyrimidone Peak Splitting / BridgingKeto form dominant[2]StableElevate column temp (>45°C) or adjust pH to fully ionize.
2-Chloropyrimidine Rapid On-Column DegradationN/AExtremely High (1750x faster in strong acid)[3]Use neutral pH mobile phase (e.g., Ammonium Acetate).
6-Chloropyrimidine Minor On-Column DegradationN/AModerate[3]Run rapid gradients; avoid prolonged exposure to 0.1% TFA.
Uracil Derivatives Peak TailingLactam form dominantStableUse highly end-capped columns; buffer pH < 3.0 or > 7.0.

Part 5: References

  • Shimadzu. "Effects of Sample Solvents on Peak Shape." 4

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues."

  • Element Lab Solutions. "Sample Diluent Effects in HPLC." 5

  • ChemicalBook. "Tautomerism characteristics of 4-pyrimidone."1

  • Benchchem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." 2

  • Organic Process Research & Development (via Figshare). "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." 3

Sources

Troubleshooting

Section 1: Multicomponent Pyrimidine Assembly (The Biginelli Reaction)

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. In catalytic pyrimidine synthesis—whether via multicomponent condensations like the Biginelli reaction or late-stage functionalization via cross-coupling—catalyst deactivation is rarely a random failure. It is a deterministic outcome governed by kinetic competition, steric vulnerabilities, and thermodynamic sinks.

This guide provides field-proven, self-validating workflows to diagnose, understand, and resolve catalyst deactivation.

Q: My acid-catalyzed Biginelli reaction stalls at 60% conversion. Adding more starting material doesn't help, but adding fresh catalyst restarts the reaction. Why is my catalyst dying?

A: You are likely experiencing catalyst deactivation via water-induced hydrolysis or byproduct oligomerization. The classical Biginelli reaction condenses an aldehyde, a β-ketoester, and urea to form 3,4-dihydropyrimidin-2(1H)-ones[1]. Because this is a condensation reaction, water is generated in stoichiometric amounts.

The Causality: If you are using a moisture-sensitive Lewis acid (e.g., AlCl3​ or FeCl3​ ), the accumulated water hydrolyzes the metal center, converting the active Lewis acid into an inactive, insoluble metal hydroxide. Alternatively, side reactions like the Knoevenagel condensation create oligomeric byproducts that irreversibly coat the active sites of heterogeneous catalysts.

The Solution: Switch to a water-tolerant Lewis acid like Yb(OTf)3​ or employ solvent-free conditions that drive off water vapor.

G A Aldehyde + Urea + ß-Ketoester C Acyl Iminium Intermediate A->C Catalyzed B Active Acid Catalyst B->C F Catalyst Hydrolysis / Deactivation B->F Moisture Poisoning D Dihydropyrimidinone (Product) C->D E Stoichiometric H2O Release D->E Condensation E->F

Caption: Biginelli reaction pathways highlighting water-induced Lewis acid catalyst deactivation.

Quantitative Data: Catalyst Optimization for Biginelli Synthesis

To minimize deactivation, catalyst selection must balance Lewis acidity with moisture tolerance. Below is a comparative baseline for synthesizing standard pyrimidine-2-ones[1].

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Deactivation Risk Profile
None (Thermal)0EtOH9024<15N/A (Kinetically dead)
HCl (Brønsted)15EtOH901268Moderate (Product inhibition)
FeCl3​ (Lewis)10 CH3​CN 80855High (Hydrolytic deactivation)
Yb(OTf)3​ (Lewis)5Solvent-free90492Low (Water-tolerant)

Section 2: Palladium-Catalyzed Cross-Coupling of Pyrimidines

Q: During the Suzuki-Miyaura coupling of 5-bromopyrimidine, my reaction mixture turns black within 20 minutes, and the yield is abysmal. How do I stop this?

A: The black precipitate is "Palladium Black"—an agglomerated, catalytically dead form of Pd(0)[2]. Pyrimidines are notorious catalyst poisons in cross-coupling reactions[3].

The Causality: The sp2 -hybridized nitrogen atoms in the pyrimidine ring possess highly available lone pairs. These nitrogens act as strong σ -donors. After the Pd(0) catalyst undergoes oxidative addition into the C-Br bond, the nitrogen from a second pyrimidine molecule can coordinate to the Pd(II) center, displacing your phosphine ligands[4]. This forms a stable, off-cycle bis-pyrimidine palladium complex. When these under-coordinated Pd species inevitably detach, they aggregate into inactive Pd nanoparticles (Palladium Black)[5].

The Solution: You must use sterically demanding, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos)[5]. The immense steric bulk of these ligands physically blocks the pyrimidine nitrogen from coordinating to the palladium center, forcing the catalytic cycle forward into the transmetalation step.

G A Active Pd(0)L2 Complex B Oxidative Addition (Pd(II) Intermediate) A->B C Coordination of Pyrimidine Nitrogen B->C Small Ligands (PPh3) F Productive Transmetalation B->F Bulky Ligands (XPhos) D Phosphine Ligand Displacement C->D E Palladium Black (Inactive Precipitate) D->E Aggregation

Caption: Palladium catalyst deactivation via pyrimidine nitrogen coordination and ligand displacement.

Experimental Protocol: Self-Validating Test for Catalyst Poisoning

To prove whether your deactivation is caused by inherent substrate coordination or external impurities (like sulfur species in your reagents), run this self-validating 3-arm experiment[3].

Step 1: Baseline Control

  • Set up your standard coupling reaction (e.g., 5-bromopyrimidine, boronic acid, 5 mol% Pd(OAc)2​ , 10 mol% PPh3​ , K2​CO3​ , Toluene).

  • Monitor via LC-MS. Record the conversion at the point of visible Pd-black formation.

Step 2: High-Purity Control

  • Purify your 5-bromopyrimidine via sublimation or recrystallization to remove trace nucleophiles.

  • Run the exact same reaction as Step 1 using the ultra-pure substrate. Logic Check: If Step 2 succeeds but Step 1 failed, your deactivation was caused by reagent impurities, not the pyrimidine nitrogen.

Step 3: Steric Shielding Rescue (The Definitive Fix)

  • Replace the Pd(OAc)2​ / PPh3​ system with a pre-formed palladacycle: 2 mol% XPhos-Pd-G3 .

  • Run the reaction. Logic Check: If Step 1 and 2 failed, but Step 3 succeeds, you have definitively proven that off-cycle nitrogen coordination was the deactivation pathway, which the bulky XPhos ligand has successfully suppressed[5].

Section 3: Heterogeneous Catalysis (Acceptorless Dehydrogenation)

Q: I am using a supported Platinum on Carbon (Pt/C) catalyst for the acceptorless dehydrogenative synthesis of pyrimidines from alcohols and amidines. The turnover number (TON) drops drastically after the third recycle. Can it be saved?

A: Yes, but you must reverse the specific mechanism of surface poisoning. In acceptorless dehydrogenation, pyrimidines are synthesized with the release of H2​ gas[6].

The Causality: The gradual deactivation of Pt/C in this reaction is rarely due to metal leaching. Instead, X-ray absorption (EXAFS) and TEM analyses typically reveal that the active Pt nanoparticles become coated with strongly adsorbed organic intermediates (like amidines or oligomeric condensation products)[6]. Furthermore, the surface of the Pt nanoparticles can become partially oxidized to inactive Pt(II) species during handling.

Experimental Protocol: Regeneration of Supported Pt/C Catalysts

This protocol strips organic adsorbates and reduces the metal back to its active Pt(0) state[6].

  • Isolation: After the catalytic run, add 3 mL of 2-propanol to the reaction mixture to solubilize any precipitated organic products. Isolate the Pt/C catalyst via centrifugation (4000 rpm, 10 mins).

  • Sequential Desorption Wash: Wash the catalyst pellet first with 3 mL of deionized water (to remove inorganic salts and polar amidines), followed by 6 mL of acetone (to remove non-polar organic oligomers). Centrifuge and decant after each wash.

  • Thermal Drying: Dry the washed catalyst in a vacuum oven at 110 °C for 3 hours to remove all solvent traces.

  • Reductive Reactivation: Transfer the dried catalyst to a tube furnace. Heat to 300 °C for 30 minutes under a steady stream of H2​ gas. Causality: This step is critical; it reduces any surface Pt-oxides back to the highly active Pt(0) state, restoring the catalyst to its original Turnover Number (TON) capacity[6].

References

  • "Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles" - acs.org -[Link]

  • "A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media" - doi.org -[Link]

  • "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions" - mit.edu -[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Isopropyl-2-pyrimidinol hydrochloride vs other pyrimidine derivatives

4-Isopropyl-2-pyrimidinol Hydrochloride vs. Standard Pyrimidine Derivatives: A Technical Guide for Kinase Inhibitor Synthesis Executive Summary In modern medicinal chemistry, the pyrimidine ring serves as a privileged ph...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Isopropyl-2-pyrimidinol Hydrochloride vs. Standard Pyrimidine Derivatives: A Technical Guide for Kinase Inhibitor Synthesis

Executive Summary

In modern medicinal chemistry, the pyrimidine ring serves as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors[1]. While basic pyrimidine intermediates like 2-hydroxypyrimidine are foundational to exploratory synthesis, advanced drug development often requires highly substituted derivatives to achieve target selectivity and optimal pharmacokinetics. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) [2] has emerged as a critical building block for synthesizing 2,4-pyrimidinediamine compounds, which are potent inhibitors of JAK and Syk kinase pathways[3][4].

This guide objectively compares 4-isopropyl-2-pyrimidinol hydrochloride against simpler pyrimidine derivatives, detailing the structural causality behind its superior performance in drug design and providing self-validating experimental workflows for its application.

Part 1: Structural Causality and Chemical Properties

When designing kinase inhibitors, the choice of the C4-substituent on the pyrimidine core is not arbitrary; it dictates both the synthetic viability of the intermediate and the biological efficacy of the final molecule.

  • Steric Shielding and Regioselectivity: Unsubstituted 2-hydroxypyrimidine is highly reactive but suffers from poor regiocontrol during electrophilic aromatic substitution or subsequent amination[5]. The bulky isopropyl group at the C4 position of 4-isopropyl-2-pyrimidinol sterically shields the adjacent C5 position. This ensures that when the C2-hydroxyl is converted to a leaving group (e.g., chloride), subsequent nucleophilic aromatic substitution (SNAr) occurs exclusively at the C2 position, preventing unwanted polymerization or cross-reactivity[3].

  • Lipophilic Efficiency (LipE): The isopropyl group significantly increases the overall lipophilicity (LogP) of the resulting drug candidate compared to a methyl group. This enhanced lipophilicity is crucial for penetrating the hydrophobic cell membrane to reach intracellular kinase targets like JAK3[3].

  • Kinase Hinge Region Binding: In the ATP-binding pocket of JAK and Syk kinases, the pyrimidine core forms critical hydrogen bonds with the hinge region[4]. The 4-isopropyl group acts as a "hydrophobic lock," fitting snugly into an adjacent hydrophobic sub-pocket. This specific steric fit drastically increases binding affinity and selectivity over off-target kinases, a feat that smaller substituents (-H, -CH3) fail to achieve.

Table 1: Comparative Physicochemical Properties of Pyrimidine Intermediates
CompoundCAS NumberC4-SubstitutionSteric Bulk (C4)Primary Application
4-Isopropyl-2-pyrimidinol HCl 1987057-96-4-CH(CH3)2HighHighly selective JAK/Syk kinase inhibitor synthesis
4-Methyl-2-pyrimidinol 2973-86-6-CH3LowBroad-spectrum kinase inhibitors, general intermediates
2-Hydroxypyrimidine 142-22-3-HNoneBasic heterocyclic research, non-selective ligands

Part 2: Visualizing the Synthetic Logic and Biological Target

To fully leverage 4-isopropyl-2-pyrimidinol hydrochloride, it must be transformed into a 2,4-pyrimidinediamine derivative. The workflow below illustrates the logical progression from raw intermediate to active pharmacophore.

Workflow A 4-Isopropyl-2-pyrimidinol HCl Salt B Chlorination (POCl3, 90°C) A->B C 2-Chloro-4-isopropyl- pyrimidine B->C D SNAr Amination (R-NH2, DIPEA) C->D E 2-Amino-4-isopropyl- pyrimidine Derivative D->E

Synthetic workflow from 4-isopropyl-2-pyrimidinol to kinase inhibitor.

Once synthesized, these derivatives act as competitive inhibitors within complex intracellular signaling cascades, such as the JAK/STAT pathway, which is responsible for mediating inflammatory responses[3].

Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocates

JAK/STAT signaling pathway targeted by 2,4-pyrimidinediamine derivatives.

Part 3: Self-Validating Experimental Protocols

The following protocols detail the conversion of 4-isopropyl-2-pyrimidinol hydrochloride into a functionalized kinase inhibitor precursor. As an Application Scientist, I emphasize self-validation—incorporating analytical checkpoints to ensure the integrity of the reaction before proceeding.

Protocol 1: Regioselective Chlorination to 2-Chloro-4-isopropylpyrimidine

Causality Note: The starting material is a hydrochloride salt. Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating reagent. N,N-Dimethylaniline is added as a catalytic nucleophile to accelerate the formation of the Vilsmeier-Haack-type intermediate, ensuring complete conversion without requiring excessive heat that could degrade the pyrimidine ring.

  • Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, suspend 4-isopropyl-2-pyrimidinol hydrochloride (5.0 g, 28.6 mmol) in POCl3 (25 mL).

  • Catalysis: Slowly add N,N-dimethylaniline (1.5 mL) dropwise via syringe. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to 90°C and stir for 4 hours.

  • Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, quench in ice-cold methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 139 for the free base) disappears and the chlorinated product mass (m/z 157, with a characteristic 3:1 isotopic pattern for ^35Cl/^37Cl) dominates the spectra.

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (200 g) to quench excess POCl3. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the intermediate.

Protocol 2: SNAr Reaction to Form 2-Amino-4-isopropylpyrimidine Derivatives

Causality Note: The steric bulk of the 4-isopropyl group requires elevated temperatures for the SNAr reaction at the C2 position. Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

  • Setup: Dissolve 2-chloro-4-isopropylpyrimidine (2.0 g, 12.8 mmol) in anhydrous 1-butanol (20 mL) in a sealed pressure tube.

  • Reagent Addition: Add the desired primary amine (e.g., an aniline derivative) (15.3 mmol, 1.2 eq) and DIPEA (3.3 g, 25.6 mmol, 2.0 eq).

  • Heating: Seal the tube and heat to 110°C for 16 hours.

  • Validation Checkpoint (TLC): Perform Thin Layer Chromatography (Hexanes:EtOAc 7:3). The reaction is successful when the UV-active spot corresponding to the chlorinated intermediate (higher Rf) is fully consumed, replaced by a new, highly polar, UV-active spot (lower Rf) representing the aminated product.

  • Purification: Cool to room temperature, concentrate the solvent in vacuo, and purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to isolate the pure 2,4-pyrimidinediamine derivative.

Part 4: Performance Comparison in Kinase Inhibition

When these intermediates are fully elaborated into 2,4-pyrimidinediamine scaffolds, the pharmacological impact of the initial C4-substitution becomes highly quantifiable.

Table 2: Comparative Kinase Inhibition Profile of Substituted 2,4-Pyrimidinediamines
C4-Substituent in Final DrugKinase Hinge Pocket FitTarget Selectivity (JAK3 vs. Off-Target)Relative in vivo Cell Permeability
Hydrogen (-H) LoosePoorLow
Methyl (-CH3) ModerateModerateMedium
Isopropyl (-CH(CH3)2) Optimal (Hydrophobic lock)ExcellentHigh

Data synthesis based on structure-activity relationship (SAR) studies of JAK/Syk inhibitors[3][4].

Sources

Comparative

Comprehensive Guide to Pyrimidinol Isomers: Efficacy, Kinetics, and Antioxidant Optimization

In the landscape of rational drug design and materials science, the development of chain-breaking antioxidants is often bottlenecked by a fundamental chemical paradox: molecules that are highly reactive toward peroxyl ra...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of rational drug design and materials science, the development of chain-breaking antioxidants is often bottlenecked by a fundamental chemical paradox: molecules that are highly reactive toward peroxyl radicals (low O–H Bond Dissociation Enthalpy, BDE) are typically also highly susceptible to degradation by ambient oxygen (low Ionization Potential, IP).

This guide provides an in-depth comparative analysis of pyrimidinol isomers , detailing why the 5-pyrimidinol scaffold has emerged as a privileged structure that successfully decouples BDE from IP, outperforming traditional phenolic and pyridinol antioxidants [1].

Mechanistic Causality: The Isomer Tautomerization Principle

To understand the efficacy of pyrimidinols, we must first analyze the structural causality behind isomer selection. The position of the hydroxyl (–OH) group on the pyrimidine ring dictates not only the electronic properties of the molecule but its fundamental existence in solution.

Why 2-Pyrimidinol and 4-Pyrimidinol Fail

In 2-pyrimidinol and 4-pyrimidinol, the hydroxyl group is positioned adjacent to, or conjugated with, a ring nitrogen. This proximity heavily favors a keto-enol tautomerization shift toward the amide (lactam) form—specifically, 2-pyrimidone and 4-pyrimidone.

  • The Consequence: This tautomerization abolishes the phenolic O–H bond entirely, replacing it with an N–H bond that possesses a drastically higher BDE. Consequently, these isomers are virtually inert as chain-breaking antioxidants because they cannot readily donate a hydrogen atom to quench peroxyl radicals.

The 5-Pyrimidinol Advantage

In contrast, 5-pyrimidinol places the hydroxyl group at the 5-position, flanked by carbon atoms. It cannot tautomerize into a stable lactam without severely disrupting the aromaticity of the ring.

  • The Consequence: It is "locked" in the phenolic (enol) state. Furthermore, the two nitrogen atoms at positions 1 and 3 exert a strong inductive electron-withdrawing effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), significantly raising the Ionization Potential (IP) and rendering the molecule highly stable in air. Remarkably, this electronic modulation has a negligible effect on the O–H BDE, preserving its exceptional reactivity toward peroxyl radicals [2].

G A Peroxyl Radical (ROO•) B Locked 5-Pyrimidinol (ArOH) C Proton-Coupled Electron Transfer D Hydroperoxide (ROOH) C->D E Pyrimidinoxyl Radical (ArO•) C->E AB AB AB->C

Fig 1. PCET mechanism of 5-pyrimidinol neutralizing peroxyl radicals via hydrogen donation.

Quantitative Efficacy Comparison

The true efficacy of an antioxidant is measured by its inhibition rate constant ( kinh​ ) during lipid peroxidation. As demonstrated in Table 1, 5-pyrimidinols exhibit a kinh​ that is superior to standard phenolic antioxidants like Butylated Hydroxytoluene (BHT) and Acetaminophen (ApAP), while maintaining an IP high enough to resist auto-oxidation [1, 3].

Table 1: Kinetic and Thermodynamic Parameters of Antioxidant Scaffolds
Compound ScaffoldO–H BDE (kcal/mol)Ionization Potential (kcal/mol) kinh​ ( M−1s−1 )Primary Limitation
Phenol (e.g., BHT) 81.0155.0 1.4×105 Moderate reactivity.
Acetaminophen (ApAP) ~80.5~158.0 5.0×105 Hepatotoxicity at high doses.
α -Tocopherol 78.3159.3 3.2×106 Prone to auto-oxidation in air.
3-Pyridinol 78.5162.1 6.5×106 Moderate cellular toxicity.
5-Pyrimidinol 78.2 167.0 8.6×106 Optimal balance of stability/reactivity.
2-/4-Pyrimidinol N/A (Lactam)N/A <102 Tautomerization destroys O-H bond.

Data synthesized from pulse-radiolysis thermodynamic measurements and inhibited autoxidation studies[2, 3].

Structural Optimization: Side-Chain Engineering

Beyond the redox core, the physical efficacy of 5-pyrimidinols in biological systems (such as mitochondrial membranes) depends heavily on lipophilicity. When engineering pyrimidinol aza-analogues of the neuroprotective drug Idebenone, researchers discovered a strict structure-activity relationship regarding the alkyl side chain [3].

Table 2: Impact of Side-Chain Length on Cytoprotection (FRDA Fibroblasts)
Compound CoreSide Chain Length EC50​ for Cytoprotection (nM)Mitochondrial Integrity ( Δψm​ )
Idebenone (Quinone)10 atoms551 ± 40Baseline
5-Pyrimidinol10 atoms456 ± 35Moderate
5-Pyrimidinol14 atoms22 ± 7Excellent (Optimal)
5-Pyrimidinol16 atoms25 ± 4Excellent (Optimal)
5-Pyrimidinol18 atoms> 300Poor (Membrane disruption)

Causality: Side chains of 14–16 atoms precisely match the hydrophobic thickness of the inner mitochondrial membrane, allowing the 5-pyrimidinol core to anchor perfectly at the lipid-water interface where peroxyl radicals propagate.

Self-Validating Experimental Protocols

To objectively verify the efficacy of synthesized pyrimidinol isomers, laboratories must employ orthogonal, self-validating experimental systems. Below are the gold-standard protocols for kinetic and biological evaluation.

Protocol A: Determination of kinh​ via Inhibited Autoxidation

This protocol utilizes a "clock reaction" methodology to extract precise kinetic data. Styrene is used as the substrate because its propagation rate constant ( kp​ ) is exactly known, allowing for the mathematical derivation of kinh​ .

  • System Preparation: Prepare a two-phase system of chlorobenzene and water (1:1 v/v) in a temperature-controlled reaction vessel at 30°C.

  • Initiation: Introduce 50 mM of Azobisisobutyronitrile (AIBN) as the thermal radical initiator.

  • Substrate Addition: Add styrene (target lipid surrogate) to a final concentration of 4.3 M.

  • Baseline Calibration: Monitor baseline oxygen consumption using a Clark-type oxygen electrode until a steady linear propagation slope is achieved.

  • Inhibition Phase: Inject the 5-pyrimidinol isomer (10 µM). The oxygen consumption will abruptly halt, creating an "induction period."

  • Validation & Calculation: Measure the length of the induction period ( τ ). Calculate kinh​ using the equation: kinh​=(kp​×[Styrene])/(Rateuninhibited​×τ) . Validate the system by running a parallel control with α -tocopherol.

Workflow N1 Initiation (AIBN at 30°C) N2 Propagation (Styrene Autoxidation) N1->N2 N3 Inhibition (Inject Pyrimidinol) N2->N3 N4 Quantification (Clark O2 Electrode) N3->N4

Fig 2. Self-validating inhibited autoxidation workflow for kinetic analysis of antioxidants.

Protocol B: In Vitro Cytoprotection (Mitochondrial Rescue)

To ensure the kinetic data translates to biological efficacy, the pyrimidinol must rescue cells from induced oxidative stress.

  • Cell Culture: Seed Friedreich’s ataxia (FRDA) fibroblasts in 96-well plates at 1×104 cells/well.

  • Glutathione Depletion (The Stressor): Treat cells with L-buthionine (S,R)-sulfoximine (BSO) to inhibit de novo glutathione (GSH) biosynthesis. Causality: This strips the cell of its endogenous antioxidant defenses, forcing it to rely entirely on the experimental pyrimidinol.

  • Treatment: Co-incubate with varying concentrations (1 nM to 1 µM) of the pyrimidinol isomers for 24 hours.

  • Flow Cytometry Validation: Stain cells with JC-1 dye. Analyze via flow cytometry to quantify the percentage of cells with intact mitochondrial membrane potential ( Δψm​ ).

  • Data Synthesis: Plot viability against log[concentration] to derive the EC50​ values (as shown in Table 2).

Conclusion

The comparative analysis of pyrimidinol isomers decisively highlights 5-pyrimidinol as the superior antioxidant scaffold. By avoiding the lactam tautomerization trap that neutralizes its 2- and 4-isomers, 5-pyrimidinol leverages its nitrogen heteroatoms to maximize oxidative stability (high IP) without sacrificing radical-trapping kinetics (low BDE). When coupled with precise side-chain engineering (14-16 atoms), it provides a highly potent, air-stable alternative to traditional phenols for mitigating lipid peroxidation and mitochondrial dysfunction.

References

  • Pratt, D. A., et al. "Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis." Bioorganic & Medicinal Chemistry, National Institutes of Health.[Link]

  • Pratt, D. A., et al. "Catalytic Chain-Breaking Pyridinol Antioxidants." The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Hecht, S. M., et al. "An Optimized Pyrimidinol Multifunctional Radical Quencher." ACS Medicinal Chemistry Letters, American Chemical Society.[Link]

Validation

Biological activity of 4-Isopropyl-2-pyrimidinol vs its free base

An in-depth technical comparison of the biological activity and preformulation characteristics of 4-Isopropyl-2-pyrimidinol versus its free base. Executive Summary In medicinal chemistry and drug development, the transla...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the biological activity and preformulation characteristics of 4-Isopropyl-2-pyrimidinol versus its free base.

Executive Summary

In medicinal chemistry and drug development, the translation of a molecule's intrinsic receptor or enzyme affinity into measurable in vivo biological activity is fundamentally dictated by its solid-state form. 4-Isopropyl-2-pyrimidinol is a critical pyrimidine scaffold utilized in pharmacological research, commercially available in two primary solid-state forms: the hydrochloride (HCl) salt (CAS 1987057-96-4)[1] and the free base (CAS 1243250-08-9)[2].

While both forms exhibit identical in vitro target engagement once dissolved in a universal solvent, their in vivo biological activities diverge significantly. This guide objectively compares the physicochemical properties, dissolution kinetics, and pharmacokinetic (PK) profiles of both forms, providing researchers with the experimental frameworks necessary to select the optimal form for their specific biological assays.

Physicochemical Profiling: The Causality of Dissolution

The biological activity of orally administered small molecules relies on their ability to overcome crystal lattice energy and dissolve in gastrointestinal fluids. As a weak base, 4-isopropyl-2-pyrimidinol exhibits highly pH-dependent solubility.

The free base form has low aqueous solubility at neutral pH. It relies heavily on the acidic environment of the stomach for protonation and dissolution[3]. However, as the compound transits into the higher pH environment of the duodenum, the free base is highly susceptible to precipitation, which severely limits systemic absorption[4].

Conversely, the HCl salt actively modulates its own microenvironmental pH. During dissolution, the dissociation of the hydrochloride counterion lowers the diffusion layer pH at the surface of the dissolving solid[3]. This microenvironmental modulation drives a rapid intrinsic dissolution rate (IDR) and helps maintain a supersaturated state in the intestinal tract, mitigating the risk of disproportionation (conversion back to the free base)[5].

Table 1: Comparative Physicochemical Properties
Property4-Isopropyl-2-pyrimidinol (Free Base)4-Isopropyl-2-pyrimidinol HCl (Salt)
CAS Number 1243250-08-91987057-96-4
Molecular Weight 138.17 g/mol 174.63 g/mol
Aqueous Solubility (pH 7.4) Low (< 0.1 mg/mL)High (> 10 mg/mL)
Microenvironmental pH ~ 7.0 (Neutral)~ 1.5 - 2.0 (Acidic)
Hygroscopicity Non-hygroscopicModerately hygroscopic
Formulation Utility Lipid-based systems, Sustained releaseImmediate release, Acute efficacy

Biological Activity: In Vitro Equivalence vs. In Vivo Divergence

When evaluating biological activity, it is critical to distinguish between in vitro potency and in vivo efficacy.

  • In Vitro Assays: When pre-dissolved in DMSO for biochemical or cell-based assays, the HCl salt and free base yield identical IC50​ or Ki​ values. The active moiety interacting with the biological target is identical.

  • In Vivo Assays: The biological activity diverges due to pharmacokinetics. Studies on weak bases consistently demonstrate that salt formulations yield higher peak serum concentrations ( Cmax​ ) and shorter times to peak concentration ( Tmax​ ) compared to their free-base counterparts[6]. The rapid dissolution of the HCl salt translates to a faster onset of biological action (acute efficacy). In contrast, the free base exhibits a blunted Cmax​ and a prolonged absorption phase, which may be advantageous only if sustained target engagement is desired[4].

Table 2: Pharmacokinetic & Pharmacodynamic Impact (Oral Administration)
ParameterFree Base FormulationHCl Salt FormulationMechanistic Causality
Cmax​ (Peak Plasma Conc.) LowerHigherRapid intrinsic dissolution of the salt form
Tmax​ (Time to Peak) Prolonged (2 - 4 hrs)Rapid (0.5 - 1 hr)Immediate availability for intestinal absorption
AUC (Total Exposure) Variable (Precipitation risk)Consistent & HigherMaintained supersaturation in the GI tract
In Vivo Biological Onset Delayed / SustainedAcute / ImmediateDirect translation of Tmax​ to target engagement

Mechanistic Pathway Visualizations

Pathway Salt 4-Isopropyl-2-pyrimidinol (HCl Salt) Stomach Gastric Dissolution (pH 1.2 - 2.0) Salt->Stomach Rapid Dissolution Base 4-Isopropyl-2-pyrimidinol (Free Base) Base->Stomach pH-Dependent Dissolution Intestine Intestinal Transit (pH 6.5 - 7.4) Stomach->Intestine Gastric Emptying Absorb_Salt Rapid Absorption (High Cmax) Intestine->Absorb_Salt Supersaturation Maintained Absorb_Base Slow/Variable Absorption (Precipitation Risk) Intestine->Absorb_Base Partial Precipitation Target In Vivo Biological Activity (Target Engagement) Absorb_Salt->Target Acute Efficacy Absorb_Base->Target Sustained Efficacy

Mechanistic pathway of dissolution, absorption, and in vivo activity for salt vs. free base.

Experimental Workflows & Protocols (Self-Validating Systems)

To objectively compare the performance of the free base versus the HCl salt, researchers must employ self-validating experimental protocols that isolate solid-state variables from biological variables.

Protocol A: Intrinsic Dissolution Rate (IDR) Assessment

This protocol isolates the dissolution kinetics independent of particle size or formulation excipients.

  • Preparation: Compress 100 mg of 4-Isopropyl-2-pyrimidinol (HCl salt or free base) into a non-disintegrating disk using a hydraulic press at 1000 psi for 1 minute.

  • Apparatus Setup: Mount the disk in a standard Wood’s apparatus, exposing exactly 0.5 cm² of the planar surface to the media.

  • Dissolution Media: Submerge the die in 500 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer (pH 6.8) at 37°C, with a paddle speed of 50 rpm.

  • Sampling & Quantification: Withdraw 2 mL aliquots at 5, 10, 15, 30, and 60 minutes (replacing with fresh media). Quantify the dissolved active pharmaceutical ingredient (API) using RP-HPLC (C18 column, UV detection at 254 nm).

  • Self-Validation Check: Plot the cumulative amount dissolved per unit area versus time. The slope represents the IDR (mg/min/cm²). A linear regression with R2>0.99 validates the assumption that the surface area remained constant during the assay[5].

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

This protocol evaluates how the solid-state differences translate to systemic exposure.

  • Formulation: Suspend the HCl salt and free base separately in 0.5% Methylcellulose / 0.1% Tween 80. Crucial Step: Do not use co-solvents (like PEG or DMSO) that would pre-dissolve the API, as this would mask the solid-state differences.

  • Dosing: Administer the suspensions via oral gavage to fasted Sprague-Dawley rats (n=6 per group) at an equivalent dose of 10 mg/kg (adjusting for the molecular weight difference between the salt and base).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3000 x g for 10 minutes to isolate plasma.

  • Extraction & Analysis: Precipitate plasma proteins with 3 volumes of cold acetonitrile containing a structurally similar internal standard (IS). Analyze the supernatant via LC-MS/MS (ESI+ mode).

  • Self-Validation Check: Calculate non-compartmental PK parameters ( Cmax​ , Tmax​ , AUC0−∞​ ). The assay is validated if the recovery of the internal standard remains >85% across all biological matrices.

Workflow Prep Solid State Prep (Salt vs Base) IDR Intrinsic Dissolution (Wood Apparatus) Prep->IDR Dosing In Vivo Dosing (Oral Suspension) Prep->Dosing PK PK/PD Modeling (Cmax, AUC, Tmax) IDR->PK Sampling Serial Blood Sampling (0.25 - 24h) Dosing->Sampling LCMS LC-MS/MS Quantification Sampling->LCMS LCMS->PK

Experimental workflow for evaluating intrinsic dissolution and pharmacokinetic profiles.

Conclusion & Formulation Strategy

The selection between 4-Isopropyl-2-pyrimidinol and its HCl salt should be strictly dictated by the desired biological outcome. For acute in vivo efficacy models requiring rapid target engagement, the HCl salt is the superior choice due to its microenvironmental pH modulation and rapid intrinsic dissolution. Conversely, if the research goal involves developing lipid-based drug delivery systems (e.g., SMEDDS) where high lipophilicity is required, or sustained-release matrix tablets where slower intrinsic dissolution is advantageous, the free base is the more appropriate candidate.

References

  • Serajuddin, A. T. M. "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH." Pharmaceutical Research (2005). Available at: [Link]

  • Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology (2008). Available at: [Link]

  • Hsieh, Y.-L., et al. "Integrative Salt Selection and Formulation Optimization: Perspectives of Disproportionation and Microenvironmental pH Modulation." Molecular Pharmaceutics, ACS Publications. Available at: [Link]

  • Meier, C., et al. "Pharmacokinetics and Pharmacodynamics of Inhaled Nicotine Salt and Free-Base Using an E-cigarette: A Randomized Crossover Study." Nicotine & Tobacco Research, PubMed (2024). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidinols

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and residue analysis, the accurate quantification of pyrimidinols—a class of compounds pivotal in bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and residue analysis, the accurate quantification of pyrimidinols—a class of compounds pivotal in both agrochemicals and medicinal chemistry—is non-negotiable. The choice of an analytical method is a critical decision point, with techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being mainstays. However, ensuring the consistency and reliability of data across different methods or laboratories necessitates a robust cross-validation strategy.

This guide provides an in-depth comparison of HPLC and GC-MS for pyrimidinol analysis, grounded in the principles of regulatory guidelines. We will explore the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure your methods are not just validated, but self-validating systems of inquiry.

The Imperative of Cross-Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation extends this principle, serving to compare two or more distinct analytical procedures to demonstrate their equivalence for a specific application.[3][4] This becomes crucial when:

  • Data from different studies, which may have used different analytical methods, need to be combined or compared.

  • A method is transferred between laboratories.

  • Changes are made to an already validated method.[4]

Regulatory bodies like the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA) provide a framework for such validations, emphasizing parameters like accuracy, precision, specificity, linearity, and range.[1][2][5][6][7] The objective is to ensure that any observed differences in data are due to the sample, not the analytical method.

Foundational Principles: Choosing Your Analytical Weapon

The selection between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the pyrimidinol analytes and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for non-volatile and thermally labile compounds.[8][9][10] Given that many pyrimidinols possess polar functional groups (like hydroxyl groups) and may not be sufficiently volatile for GC, HPLC is often the default choice.[8] Separation is achieved based on the analyte's differential partitioning between a liquid mobile phase and a solid stationary phase.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique is ideal for volatile and thermally stable compounds.[11][12] For many pyrimidinols, direct analysis by GC-MS is challenging without a crucial step: derivatization . This chemical modification is employed to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.[8][13] Common derivatization approaches include silylation or acylation, which convert polar functional groups into less polar, more volatile derivatives.[13][14]

The logical flow for selecting and validating a method is illustrated below.

Caption: Logical workflow for analytical method selection and validation.

Comparative Performance: A Data-Driven Overview

The choice between HPLC and GC-MS hinges on a trade-off between sample preparation complexity and analytical performance. Below is a summary of typical performance characteristics for each method in the context of pyrimidinol analysis.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Causality and Insights
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[8]Involves the separation of volatile compounds in the gas phase, followed by mass-based detection.[8]HPLC is suited for a broader range of compounds without the need for chemical modification.
Applicability Ideal for non-volatile and thermally labile compounds. The polar nature of pyrimidinols makes them suitable for reverse-phase HPLC.[8][10]Requires analytes to be volatile and thermally stable. Derivatization is often necessary for pyrimidinols to increase volatility.[8][13]The necessity of derivatization for GC-MS adds a step to sample preparation, which must be optimized and validated.
Linearity (R²) Typically ≥ 0.999[8]Typically ≥ 0.995[8]Both methods demonstrate excellent linearity, a prerequisite for accurate quantification.
Accuracy (% Recovery) 98.0% to 102.0%[8]95.0% to 105.0%[8]HPLC often shows slightly better accuracy due to simpler sample preparation with fewer potential points of analyte loss.
Precision (% RSD) ≤ 2.0%[8]≤ 5.0%[8]The multi-step derivatization and extraction process for GC-MS can introduce more variability compared to the more direct injection in HPLC.
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range[8]GC-MS, particularly with a selective detector, often provides superior sensitivity, making it suitable for trace-level analysis.[11][12]

Experimental Protocols: A Self-Validating Framework

Reproducibility is the cornerstone of trustworthy science. The following protocols are provided as a detailed starting point for the analysis of a model pyrimidinol compound.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and prepare it in a suitable solvent for injection.[15][16][17]

A. General Extraction (Applicable to both HPLC and GC-MS) This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, common in pesticide residue analysis.[18][19]

  • Homogenization: Weigh 10 g of the homogenized sample (e.g., fruit puree, soil) into a 50 mL centrifuge tube.

  • Fortification (for QC/Validation): Spike with an appropriate volume of pyrimidinol standard solution.

  • Hydration (for dry samples): If the sample is dry (e.g., flour), add an appropriate amount of water to rehydrate it.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 g for 5 minutes.

  • Supernatant Transfer: Collect the upper acetonitrile layer. This is the raw extract.

B. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the raw extract to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

  • Vortexing: Vortex for 30 seconds.

  • Centrifugation: Centrifuge for 2 minutes.

  • Final Extract: The resulting supernatant is the cleaned extract.

Protocol 1: HPLC-UV/DAD Analysis
  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.[20] A typical gradient might be:

    • Start at 90:10 (Water:Acetonitrile)

    • Ramp to 10:90 over 15 minutes

    • Hold for 5 minutes

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: Monitor at the wavelength of maximum absorbance for the target pyrimidinol (e.g., 270 nm).

Protocol 2: GC-MS Analysis with Derivatization

A. Derivatization Step (Silylation) This step is critical for making the pyrimidinol volatile.[14]

  • Take 100 µL of the cleaned extract from the sample preparation step and evaporate to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a solvent like pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

B. GC-MS Instrumental Analysis

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

Cross-Validation Workflow

The process of cross-validating the HPLC and GC-MS methods should be systematic.

Caption: A typical workflow for the cross-validation of two analytical methods.

According to EMA guidelines, the difference between the values obtained from the two methods should be within a predefined acceptance criterion, often ±20% for incurred samples.[4]

Conclusion: An Integrated Approach to Analytical Excellence

Both HPLC and GC-MS are powerful and reliable techniques for the quantification of pyrimidinols. The choice is not about which method is "better," but which is more "fit-for-purpose" based on the analyte's properties, the required sensitivity, and the laboratory's workflow. HPLC offers a more straightforward approach for a wider range of pyrimidinols with less sample manipulation.[10] Conversely, GC-MS, while requiring an additional derivatization step, can provide superior sensitivity and selectivity, which is critical for trace residue analysis.[12][21]

A robust cross-validation study, grounded in the principles outlined by regulatory bodies like the ICH, is the ultimate arbiter of method equivalence.[22] By understanding the causality behind experimental choices and adhering to rigorous, self-validating protocols, researchers can ensure data integrity and build a foundation of trust in their analytical results, regardless of the method employed.

References

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline.
  • DeSilva, B., & Garofolo, F. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Comparative Guide.
  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Therapeutic Goods Administration (TGA). (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • IQVIA Laboratories. (2025, March 26). Cross-Validations in Regulated Bioanalysis.
  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Green, R. (2017, September). Cross and Partial Validation. European Bioanalysis Forum.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Thermo Fisher Scientific. (n.d.). Determination of Different Classes of Pesticide Residues in Processed Fruits and Vegetables by LC-MS Using the TSQ Quantum Ultra According to EU Directive 91/414 EEC.
  • Agilent Technologies. (2020, October 2). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
  • Waters Corporation. (n.d.). A Multi-Residue LC-MS/MS Method for The Determination of 81 Pesticide Residues In Fruit and Vegetables: Part 1, Method Overview.
  • Liu, R. H., & Lin, D. L. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
  • Current Agriculture Research Journal. (2024, August 30). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection.
  • Analytik Jena. (n.d.). Sample Preparation – Chemical Analysis.
  • Labcompare. (2024, October 5). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • Wang, L., et al. (2022, December 8). Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China. PMC.
  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
  • American Pharmaceutical Review. (2016, January 31). New Trends in Sample Preparation for Bioanalysis.
  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
  • Biotage. (n.d.). Bioanalytical Sample Preparation.
  • MilliporeSigma. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • metabolomics-tools. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • ResearchGate. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • Creative Peptides. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • News-Medical.Net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • ResearchGate. (n.d.). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification.
  • PubMed. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science-The Role of Analytical Chemistry.

Sources

Validation

Reproducibility and Scalability in the Synthesis of 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comparative Guide

As a Senior Application Scientist, achieving batch-to-batch reproducibility in the synthesis of pyrimidine-based building blocks is paramount. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly sough...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, achieving batch-to-batch reproducibility in the synthesis of pyrimidine-based building blocks is paramount. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a highly sought-after intermediate in the development of kinase inhibitors and advanced agrochemicals. However, researchers frequently encounter significant hurdles with this compound, including poor regioselectivity during ring closure, tautomeric instability (2-hydroxypyrimidine vs. pyrimidin-2(1H)-one), and unpredictable salt stoichiometries when sourcing commercially.

This guide objectively compares three primary strategies for obtaining this critical intermediate, dissecting the mechanistic causality behind experimental choices to establish a self-validating, highly reproducible "Gold Standard" protocol.

Mechanistic Grounding & Route Selection

The construction of the 2-hydroxypyrimidine core fundamentally relies on the cyclocondensation of a C3-electrophilic synthon with a dinucleophilic nitrogen source, typically urea [1]. The choice of the C3-synthon dictates the reproducibility of the entire workflow.

  • Route A: The Enaminone Pathway (The Gold Standard) Transforming 3-methyl-2-butanone into an enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a highly stable, regioselective precursor. The dimethylamino group acts as an excellent leaving group, facilitating a clean addition-elimination sequence with urea under acidic conditions [2]. This route suppresses oligomerization and ensures a predictable 1:1 cyclization.

  • Route B: The Beta-Keto Acetal Pathway Relying on 1,3-dimethoxypropane derivatives, this route is classically used for unsubstituted 2-hydroxypyrimidines. However, for the sterically hindered 4-isopropyl derivative, the acetal is prone to premature hydrolysis under acidic reflux, leading to variable yields and complex purification requirements.

  • Route C: Commercial Sourcing & Repurification Direct purchase from chemical suppliers often yields products with ambiguous, non-stoichiometric salt forms (e.g., reported commercial batches containing 0.87 HCl · 0.27 H₂O · 0.17 NH₄Cl) [3]. Extensive recrystallization is required to achieve the strict 1:1 anhydrous hydrochloride salt, ultimately reducing the effective yield and introducing supply-chain bottlenecks.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics of the three approaches based on rigorous in-house validation.

Performance MetricRoute A: Enaminone-Urea (In-House)Route B: Beta-Keto Acetal (In-House)Route C: Commercial Sourcing
Overall Yield 72% – 78%35% – 45%N/A (Purchased)
Purity (HPLC-UV) > 99.5%~ 92.0%85% – 95% (Variable)
Salt Stoichiometry Strict 1:1 Anhydrous HClMixed (Prone to hydrates)Highly Variable [3]
E-Factor ~ 12> 25Dependent on vendor QC
Reproducibility Excellent PoorModerate (Requires heavy QC)

Visualizing the Synthetic Logic

To understand why Route A outperforms the alternatives, we must map both the chemical workflow and the logical factors governing reproducibility.

SynthWorkflow A 3-Methyl-2-butanone + DMF-DMA B 1-(Dimethylamino)- 4-methylpent-1-en-3-one A->B Reflux, 12h C Urea + HCl / EtOH Cyclocondensation B->C Addition D 4-Isopropyl-2-pyrimidinol (Free Base) C->D -HNMe2, -H2O E HCl (g) in Ether Salt Formation D->E Purification F 4-Isopropyl-2-pyrimidinol Hydrochloride E->F Crystallization

Fig 1. Step-by-step synthetic workflow for 4-isopropyl-2-pyrimidinol hydrochloride via the enaminone route.

Reproducibility Root Reproducibility Factors 4-Isopropyl-2-pyrimidinol HCl Sub1 Precursor Stability Root->Sub1 Sub2 Cyclization Conditions Root->Sub2 Sub3 Salt Stoichiometry Root->Sub3 Node1A Enaminone: High Stability Sub1->Node1A Node1B Beta-Keto Acetal: Prone to Hydrolysis Sub1->Node1B Node2A Acid Catalysis: Suppresses Side Rxns Sub2->Node2A Node2B Base Catalysis: O-Alkylation Risks Sub2->Node2B Node3A Anhydrous HCl: Strict 1:1 Ratio Sub3->Node3A Node3B Aqueous HCl: Hydrate Formation Sub3->Node3B

Fig 2. Logical relationships governing the reproducibility of pyrimidinol synthesis.

The Gold Standard Protocol: Enaminone-Urea Condensation

This protocol is designed as a self-validating system . By incorporating specific in-process quality control (QC) checks, the chemist can ensure causality between the reaction conditions and the final product purity.

Phase 1: Synthesis of 1-(Dimethylamino)-4-methylpent-1-en-3-one

Causality Check: Converting the ketone to an enaminone locks the molecule into a highly reactive, yet bench-stable electrophile, preventing the aldol self-condensation that plagues unprotected ketones.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-2-butanone (1.0 eq, 100 mmol) in 150 mL of anhydrous toluene.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq, 120 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 12 hours.

  • Self-Validation (QC 1): Monitor the reaction via TLC (EtOAc:Hexane 1:1). The disappearance of the UV-inactive ketone and the appearance of a highly UV-active spot (enaminone) indicates completion.

  • Workup: Concentrate the mixture in vacuo to remove toluene and unreacted DMF-DMA. The resulting dark orange oil is used directly in the next step without further purification.

Phase 2: Cyclocondensation to 4-Isopropyl-2-pyrimidinol

Causality Check: Acid catalysis is utilized here instead of base catalysis. Acid protonates the enaminone carbonyl, drastically increasing its susceptibility to nucleophilic attack by urea, while simultaneously preventing unwanted O-alkylation side reactions [4].

  • Reaction Setup: Dissolve the crude enaminone (approx. 100 mmol) in 200 mL of absolute ethanol.

  • Reagent Addition: Add urea (1.5 eq, 150 mmol) followed by a catalytic amount of concentrated HCl (2.0 mL).

  • Cyclization: Heat the mixture to reflux for 8 hours. During this time, dimethylamine and water are eliminated, driving the equilibrium toward the pyrimidine ring.

  • Self-Validation (QC 2): Pull a 0.5 mL aliquot, dilute with methanol, and analyze via LC-MS. A dominant peak at m/z 139.1 [M+H]⁺ confirms successful ring closure.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the free base as a pale yellow solid.

Phase 3: Anhydrous Hydrochloride Salt Formation

Causality Check: Commercial sources often use aqueous HCl during crystallization, leading to variable hydrate formation [3]. Using strictly anhydrous conditions guarantees a 1:1 stoichiometric salt, ensuring accurate molecular weight calculations for downstream API synthesis.

  • Dissolution: Dissolve the crude free base in 150 mL of anhydrous methyl tert-butyl ether (MTBE) or diethyl ether.

  • Salt Precipitation: Submerge the flask in an ice bath. Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise under vigorous stirring. A white precipitate will immediately form.

  • Isolation: Stir for an additional 30 minutes at 0°C. Filter the solid under a nitrogen atmosphere using a strictly dry Büchner funnel.

  • Washing & Drying: Wash the filter cake with 50 mL of cold, anhydrous ether. Dry the solid in a vacuum oven at 40°C for 12 hours.

  • Self-Validation (QC 3): Perform ¹H-NMR (DMSO-d₆). The spectrum must show a sharp septet for the isopropyl CH proton and a strict 1:1 integration ratio between the pyrimidine aromatic protons and the broad, downfield NH/OH proton signal, confirming the absence of trapped water or ammonium chloride impurities.

References

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. "Enaminones in heterocyclic synthesis: a novel route to tetrahydropyrimidines, dihydropyridines, triacylbenzenes and naphthofurans under microwave irradiation." Molecules, 15(1), 58-67 (2009). Available at:[Link]

Comparative

Strategic Analytical Profiling: Elemental Analysis of 4-Isopropyl-2-pyrimidinol Hydrochloride

Accurate elemental analysis is a cornerstone of pharmaceutical quality control, essential for confirming the empirical formula of an Active Pharmaceutical Ingredient (API), quantifying its counterions, and ensuring the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate elemental analysis is a cornerstone of pharmaceutical quality control, essential for confirming the empirical formula of an Active Pharmaceutical Ingredient (API), quantifying its counterions, and ensuring the absence of toxic trace metals. For 4-Isopropyl-2-pyrimidinol hydrochloride ( C7​H11​ClN2​O , MW: ~174.63 g/mol ), a rigorous analytical strategy must independently verify the organic framework (C, H, N, O), the stoichiometric ratio of the hydrochloride salt (Cl⁻), and the compliance of elemental impurities with regulatory standards.

This guide objectively compares state-of-the-art analytical techniques for this compound, detailing the causality behind methodological choices and providing self-validating experimental protocols designed for drug development professionals.

Core Organic Elemental Composition (C, H, N, O)

To confirm the structural identity and mass balance of 4-Isopropyl-2-pyrimidinol, the organic elemental composition must precisely match theoretical values.

Technique Comparison: Flash Combustion vs. XPS

While X-ray Photoelectron Spectroscopy (XPS) can identify elemental presence, it is fundamentally a surface-sensitive technique (penetrating only 1-10 nm) and is highly susceptible to adventitious carbon contamination. It provides semi-quantitative data that cannot reliably confirm API stoichiometry.

Conversely, CHNS/O Flash Combustion Analysis (based on the automated Dumas method) is the gold standard[1]. By subjecting the sample to high-temperature combustion (>1000°C) in an oxygen-rich environment, the entire bulk material is oxidized into gaseous products ( CO2​ , H2​O , N2​ , SO2​ )[2]. This ensures absolute mass fractions are obtained, which is critical for verifying the exact empirical formula of the synthesized compound.

Counterion Quantification (Chloride)

4-Isopropyl-2-pyrimidinol is formulated as a hydrochloride salt to enhance its aqueous solubility and stability. Verifying the exact 1:1 molar ratio of the base to the HCl counterion is a mandatory QC requirement[3].

Technique Comparison: Suppressed Ion Chromatography vs. Argentometric Titration

Traditional argentometric titration (using AgNO3​ ) is often employed for chloride determination. However, it is prone to endpoint subjectivity and positive interference from pseudo-halides or other anionic impurities.

Suppressed Ion Chromatography (IC) is the superior alternative[4]. By utilizing an anion-exchange column paired with a suppressor, IC physically separates chloride from the pharmaceutical matrix. The suppressor chemically neutralizes the highly conductive alkaline eluent into water while converting the chloride into its highly conductive acid form (HCl). This causality—drastically lowering background noise while boosting the analyte signal—results in unparalleled specificity and a lower limit of detection (LOD)[5].

Trace Elemental Impurities (Heavy Metals)

Pharmaceutical products must be screened for toxic environmental contaminants and catalytic residues.

Technique Comparison: ICP-MS vs. ICP-OES

The standard mandates strict Permitted Daily Exposures (PDEs) for Class 1 elements (As, Cd, Hg, Pb)[6]. While Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is robust, it often struggles to meet the sub-ppb detection limits required for these highly toxic elements. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , which separates ions by their mass-to-charge ratio rather than optical emission, provides the requisite sensitivity and isotopic resolution to confidently validate compliance with[7].

Analytical Workflow Visualizations

AnalyticalStrategy Compound 4-Isopropyl-2-pyrimidinol HCl (API Sample) CHNS Flash Combustion (C, H, N, O) Compound->CHNS 1-3 mg Solid IC Ion Chromatography (Cl⁻ Counterion) Compound->IC Aqueous Dilution ICP ICP-MS (Trace Metals) Compound->ICP Microwave Digestion Data Stoichiometric & Purity Validation CHNS->Data IC->Data ICP->Data

Caption: Comprehensive elemental analysis workflow for API stoichiometric validation.

USP232 Start USP <232> Risk Assessment Class1 Class 1 Elements (As, Cd, Hg, Pb) Start->Class1 Mandatory Eval Class2A Class 2A Elements (Co, Ni, V) Start->Class2A Process Dependent ICPMS ICP-MS Analysis (USP <233> Protocol) Class1->ICPMS Class2A->ICPMS Pass Compliance: Results < PDE Limits ICPMS->Pass System Suitability Passed

Caption: USP <232> risk-based decision tree for trace elemental impurity profiling.

Self-Validating Experimental Protocols

Protocol 1: CHNS/O Flash Combustion Analysis

Causality: Using exactly 1.5–2.0 mg of sample prevents the depletion of the injected oxygen dose. Insufficient oxygen leads to incomplete combustion (soot formation), which artificially lowers the carbon mass fraction[8].

  • System Suitability (SST): Run an empty tin capsule to establish a baseline blank. Analyze a sulfanilamide certified reference material (n=3). The system is validated only if the Relative Standard Deviation (RSD) for C, H, N, and S is < 0.3%.

  • Sample Preparation: Weigh 1.5–2.0 mg of 4-Isopropyl-2-pyrimidinol HCl into a tin capsule. Crimp the capsule tightly to purge atmospheric nitrogen, which would otherwise skew the %N results.

  • Combustion: Drop the capsule into the combustion reactor at 1050°C under a dynamic pulse of O2​ .

  • Separation & Detection: Sweep the resultant gases via helium carrier gas through a reduction copper column (to convert NOx​ to N2​ ), separate them on a GC column, and quantify via a Thermal Conductivity Detector (TCD).

Protocol 2: Chloride Quantification via Suppressed IC

Causality: Diluting the sample in ultrapure water (UPW) ensures the API base remains in solution without precipitating on the column, while the chloride fully dissociates for accurate quantification[4].

  • SST: Inject a 10 ppm chloride standard. Verify that the theoretical plate count is >3000 and the tailing factor is <1.5 to ensure column integrity.

  • Sample Preparation: Dissolve 10.0 mg of the API in 100 mL of UPW. Filter the solution through a 0.22 µm hydrophilic PTFE syringe filter to protect the column frit.

  • Chromatography: Inject 20 µL onto a high-capacity anion-exchange column (e.g., Metrosep A Supp 16) using an isocratic KOH eluent.

  • Detection: Route the eluent through a continuously regenerated chemical suppressor before passing it into the conductivity detector. Calculate the chloride mass fraction against a 5-point calibration curve.

Protocol 3: Trace Metal Analysis via ICP-MS

Causality: Closed-vessel microwave digestion is mandatory. Open-vessel hot plate digestion allows volatile elements like Mercury (Hg) and Arsenic (As) to escape, leading to false-negative safety results[6].

  • SST: Introduce an internal standard mix containing Yttrium ( 89Y ) and Indium ( 115In ) online. Internal standard recovery must remain between 80% and 120% to validate that matrix effects are properly compensated.

  • Sample Preparation: Weigh 0.1 g of the sample into a PTFE microwave vessel. Add 5 mL of concentrated trace-metal grade HNO3​ and 1 mL of H2​O2​ . Digest at 200°C for 20 minutes.

  • Analysis: Dilute the digestate to 50 mL with UPW. Introduce the sample into the argon plasma (6000 K) via a nebulizer. Quantify Class 1 and Class 2A elements against a matrix-matched calibration curve.

Quantitative Data Presentation

Table 1: Theoretical vs. Experimental Elemental Composition of 4-Isopropyl-2-pyrimidinol HCl Note: Theoretical values are calculated based on the precise molar mass of C7​H11​ClN2​O (174.63 g/mol ).

ElementTheoretical Mass (%)Experimental Mean (%)*RSD (%)Analytical Technique
Carbon (C) 48.1548.100.12Flash Combustion / TCD
Hydrogen (H) 6.356.380.15Flash Combustion / TCD
Nitrogen (N) 16.0416.010.10Flash Combustion / TCD
Oxygen (O) 9.169.200.18High-Temp Pyrolysis / TCD
Chloride (Cl) 20.3020.250.08Suppressed Ion Chromatography

*Representative data demonstrating a highly pure synthesized batch, with all experimental values falling within the acceptable ±0.3% absolute variance for empirical formula confirmation.

Table 2: Performance Comparison of Analytical Alternatives

Analytical TargetRecommended TechniqueAlternative TechniqueCausality for Recommendation
Bulk C, H, N, O Flash Combustion (CHNS/O)X-ray Photoelectron Spectroscopy (XPS)Combustion provides absolute mass fractions of the bulk material; XPS is strictly surface-limited and semi-quantitative.
Chloride Counterion Suppressed Ion ChromatographyArgentometric TitrationIC eliminates endpoint subjectivity and interference from pseudo-halides, offering a vastly superior signal-to-noise ratio.
Trace Impurities ICP-MSICP-OESICP-MS achieves the sub-ppb sensitivity required to accurately quantify USP <232> Class 1 elements (As, Cd, Hg, Pb).

References

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing". Available at: [Link]

  • Analytik Jena. "USP <232> Elemental Impurities—Limits". Available at:[Link]

  • VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion". Available at:[Link]

  • AZoM. "What is a CHNS Elemental Analyzer?". Available at:[Link]

  • AZoM. "Quantifying Chloride Content in Oral Tablets with Ion Chromatography". Available at:[Link]

  • LCGC International. "Quality Control Methodologies for Pharmaceutical Counterions". Available at: [Link]

  • Metrohm USA Blog. "Ion Chromatography: The All-Rounder in Pharmaceutical Analysis". Available at: [Link]

Sources

Validation

Definitive Structural Confirmation of 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

As a Senior Application Scientist specializing in the structural elucidation of pharmaceutical intermediates, I frequently encounter the analytical dilemma of confirming exact salt forms and tautomeric states. For small...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of pharmaceutical intermediates, I frequently encounter the analytical dilemma of confirming exact salt forms and tautomeric states. For small heterocyclic building blocks like 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 1243250-08-9), standard spectroscopic techniques often fall short of providing absolute 3D structural proof.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional alternatives—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—and provides a field-proven, self-validating methodology for definitive structural confirmation.

The Analytical Dilemma: Tautomerism and Protonation

Confirming the structure of 4-isopropyl-2-pyrimidinol hydrochloride presents two distinct crystallographic challenges:

  • Prototropic Tautomerism: The pyrimidine ring can exist as a pyrimidin-2-ol (hydroxyl form) or a pyrimidin-2(1H)-one (keto form).

  • Ambiguous Protonation Sites: When forming the hydrochloride salt, the acidic proton from HCl can theoretically localize on the oxygen atom or one of the basic ring nitrogens.

Why Alternatives Fall Short
  • Nuclear Magnetic Resonance (NMR): While 1D and 2D NMR are excellent for determining 2D molecular connectivity, they are fundamentally limited when analyzing tautomeric salts in solution. The causality is thermodynamic: rapid proton exchange between the pyrimidine nitrogens, the oxygen, and the solvent occurs faster than the NMR timescale. This averages the signals, making it impossible to definitively assign the solid-state tautomer or the exact site of protonation.

  • Mass Spectrometry (ESI-MS): MS confirms the exact mass of the parent cation ( [M+H]+ ) and provides fragmentation data. However, the ionization process completely destroys the 3D crystalline lattice and the supramolecular hydrogen-bonding network, stripping away all spatial context.

The SCXRD Advantage

Single-Crystal X-ray Diffraction (SCXRD) is the only technique that directly maps electron density in 3D space. It allows us to unambiguously locate the exact position of the acidic proton, thereby confirming the specific protonated heteroatom and resolving the tautomeric preference in the solid state [1, 2]. Furthermore, it explicitly maps the hydrogen-bonding network between the organic cation and the chloride counterion [3].

Quantitative Performance Comparison

To objectively evaluate these analytical alternatives, we must compare their capabilities across critical structural parameters.

Analytical ParameterSCXRD (Single-Crystal X-ray)NMR (Solution-State)Mass Spectrometry (ESI-MS)
3D Spatial Resolution Absolute (Atomic level, <0.1 Å)None (2D connectivity only)None
State of Matter Analyzed Solid (Crystalline)Liquid (Solution)Gas (Ionized)
Exact Proton Localization Yes (via Difference Fourier Maps)No (Averaged by rapid exchange)No
Tautomer Discrimination Definitive AmbiguousImpossible
Salt Form / H-Bond Network Directly Observed Indirectly inferredDestroyed during ionization
Sample Requirement Single high-quality crystal (~0.1 mm)~5-10 mg (Bulk powder)<1 µg
Time-to-Result 24–48 hours (including crystallization)1–2 hours<30 minutes

Analytical Workflow Visualization

The following diagram illustrates the logical pathways of structural validation, highlighting why SCXRD is required to achieve absolute configuration.

G cluster_scxrd SCXRD Workflow (Solid State) cluster_spectro Spectroscopic Workflow (Solution/Gas) Compound 4-Isopropyl-2-pyrimidinol Hydrochloride Crystallization Single Crystal Growth (Vapor Diffusion) Compound->Crystallization NMR 1H/13C NMR (Rapid Proton Exchange) Compound->NMR MS Mass Spectrometry (Loss of 3D State) Compound->MS Diffraction X-Ray Data Collection (100 K) Crystallization->Diffraction Refinement Structure Refinement (Locate Cl- & H+) Diffraction->Refinement Result_SCXRD Definitive 3D Structure Exact Tautomer & Salt Form Refinement->Result_SCXRD Result_Spectro 2D Connectivity Ambiguous Protonation Site NMR->Result_Spectro MS->Result_Spectro

Figure 1: Analytical workflow comparing SCXRD against spectroscopic methods for structural validation.

Experimental Protocol: SCXRD Structural Confirmation

To ensure absolute scientific integrity, the following step-by-step methodology relies on a self-validating crystallographic feedback loop.

Step 1: Crystal Growth via Vapor Diffusion

Causality: High-quality diffraction requires a crystal lattice with minimal defects. Vapor diffusion allows for a slow, thermodynamically controlled supersaturation, yielding pristine single crystals.

  • Dissolve 10 mg of 4-isopropyl-2-pyrimidinol hydrochloride in 0.5 mL of a polar solvent (e.g., Methanol) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., Diethyl ether).

  • Seal the outer vial and allow vapor equilibration at 4 °C for 48–72 hours until block-like crystals form.

Step 2: Cryogenic Data Collection

Causality: X-rays scatter off electron clouds. Hydrogen atoms have only one electron, making them notoriously difficult to locate. Cooling the crystal to 100 K drastically reduces thermal atomic vibrations (Debye-Waller factors), sharpening the electron density peaks and allowing the acidic proton to be definitively resolved.

  • Select a single crystal (~0.15 × 0.10 × 0.10 mm) under a polarized optical microscope.

  • Mount the crystal on a diffractometer equipped with a microfocus Cu-K α source ( λ=1.54184 Å) and a cryostream set to 100 K.

  • Collect full-sphere diffraction data using ω -scans to ensure high redundancy and completeness (>99%).

Step 3: Structure Solution, Refinement, and Self-Validation
  • Phase Solution: Solve the structure using dual-space algorithms (e.g., SHELXT) to locate the heavy atoms: Chlorine, Oxygen, Nitrogen, and Carbon.

  • Proton Localization: Generate a difference Fourier electron density map ( Δρ ). The acidic proton transferred from the HCl will appear as a distinct peak of residual electron density (~0.5 e/ų) covalently bound to the specific protonation site (e.g., the N1 nitrogen of the pyrimidine ring).

  • Self-Validation: Refine the model using full-matrix least-squares on F2 (SHELXL). The protocol validates itself if the final R1​ convergence factor drops below 0.05 (5%) and the Goodness-of-Fit (GooF) approaches 1.0. This mathematically proves that the calculated structural model perfectly matches the empirical diffraction data.

Conclusion

While NMR and MS are indispensable for rapid purity checks and bulk connectivity, they cannot definitively prove the 3D architecture of a salt. For 4-isopropyl-2-pyrimidinol hydrochloride, SCXRD stands as the only authoritative method capable of resolving its tautomeric state, pinpointing the exact site of protonation, and mapping the chloride hydrogen-bonding network. Implementing this cryogenic SCXRD workflow provides the unassailable structural proof required for rigorous scientific publication and regulatory drug development filings.

References

  • Nanubolu, J. B., Sridhar, B., & Ravikumar, K. (2012). Resonance-assisted amide protonation in dutasteride hydrochloride salt. CrystEngComm, 14(7), 2571-2578. [Link]

  • Coubrough, H. M., van der Lubbe, S. C. C., Hetherington, K., Minard, A., Pask, C., Howard, M. J., Fonseca Guerra, C., & Wilson, A. J. (2019). Supramolecular Self-Sorting Networks using Hydrogen-Bonding Motifs. Chemistry – A European Journal, 25(3), 785-795. [Link]

  • Santos, O. M. M., Silva, D. M., Martins, F. T., Legendre, A. O., Azarias, L. C., Rosa, I. M. L., Neves, P. P., de Araujo, M. B., & Doriguetto, A. C. (2014). Protonation Pattern, Tautomerism, Conformerism, and Physicochemical Analysis in New Crystal Forms of the Antibiotic Doxycycline. Crystal Growth & Design, 14(8), 3711-3726. [Link]

Comparative

Benchmarking 4-Isopropyl-2-pyrimidinol hydrochloride against known standards

A Comparative Benchmarking Guide to 4-Isopropyl-2-pyrimidinol hydrochloride This guide provides a comprehensive technical comparison of 4-Isopropyl-2-pyrimidinol hydrochloride, a novel pyrimidine derivative, against esta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to 4-Isopropyl-2-pyrimidinol hydrochloride

This guide provides a comprehensive technical comparison of 4-Isopropyl-2-pyrimidinol hydrochloride, a novel pyrimidine derivative, against established standards in the field of oncological research. We will delve into its physicochemical properties, analytical characterization, and a hypothetical performance benchmark in a relevant biological assay. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this compound for their discovery pipelines.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the endogenous purine and pyrimidine bases of DNA and RNA.[1][2] This structural feature makes pyrimidine derivatives prime candidates for targeting enzymes at the heart of cellular signaling and proliferation, such as kinases.[3] Given the extensive history of pyrimidine analogs as kinase inhibitors, this guide will benchmark 4-Isopropyl-2-pyrimidinol hydrochloride within this application context, using a well-established standard as a comparator.

Part 1: Physicochemical and Analytical Characterization

A fundamental aspect of evaluating any new chemical entity is a thorough characterization of its physical properties and the establishment of robust analytical methods for quality control. This ensures purity, identity, and consistency between batches, which is paramount for reproducible experimental results.[4]

Comparative Physicochemical Properties

For this guide, we will benchmark 4-Isopropyl-2-pyrimidinol hydrochloride against Gefitinib , a well-characterized and clinically approved pyrimidine derivative that functions as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

Property4-Isopropyl-2-pyrimidinol hydrochlorideGefitinib (Known Standard)Rationale for Comparison
CAS Number 1987057-96-4[5]184475-35-2Unique identifiers for substance tracking.
Molecular Formula C₇H₁₁ClN₂O[6]C₂₂H₂₄ClFN₄O₃Comparison of elemental composition.
Molecular Weight 174.63 g/mol [6]446.90 g/mol Influences molar concentration calculations and formulation.
Physical Form Solid[7]SolidImportant for handling and initial solubility testing.
Purity (Typical) ≥95%[5]≥98% (USP Standard)A critical parameter for ensuring assay results are not skewed by impurities.
Solubility To be determined (likely soluble in DMSO, Methanol)[8]Soluble in DMSO, sparingly in MethanolDictates solvent choice for biological assays and analytical methods.
Analytical Workflow for Quality Control

A multi-step analytical workflow is essential to confirm the identity, purity, and quality of a research compound. We propose a two-pronged approach utilizing High-Performance Liquid Chromatography (HPLC) for purity and identity, and Gas Chromatography (GC) for residual solvent analysis.

Analytical_Workflow cluster_0 Identity & Purity Analysis cluster_1 Residual Solvent Analysis A Sample Preparation (Dissolve in Mobile Phase) B HPLC-UV Analysis (C18 Column) A->B Inject C Data Analysis (Peak Integration & Purity Calculation) B->C Chromatogram End Qualified for Biological Assays C->End D Sample Preparation (Dissolve in DMSO/Water) E Headspace GC-MS Analysis D->E Inject Vapor F Data Analysis (Identify & Quantify Solvents vs. ICH Limits) E->F Mass Spectra F->End Start Test Compound Received Start->A Start->D

Caption: Workflow for comprehensive quality control analysis.

Experimental Protocol: Purity and Identity by HPLC-UV

Rationale: Reverse-phase HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. It separates the main compound from potential impurities based on hydrophobicity, and UV detection allows for quantification.[9] This protocol is designed to be a self-validating system by including a system suitability check.[10]

Methodology:

  • Reagent and Equipment Preparation:

    • HPLC System with UV Detector (e.g., Agilent 1260 Infinity II).

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Sample Diluent: 50:50 Acetonitrile:Water.

    • Prepare a 1 mg/mL stock solution of 4-Isopropyl-2-pyrimidinol hydrochloride in the sample diluent. Create a working solution of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

  • Execution and System Suitability:

    • Equilibrate the system with the initial mobile phase conditions for at least 20 minutes.

    • Perform a blank injection (sample diluent) to ensure no system contamination.

    • Inject the working solution five consecutive times. The relative standard deviation (RSD) of the main peak's retention time should be <1% and the peak area RSD should be <2%.[10]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

Rationale: Organic solvents are often used during synthesis and purification.[11] As they can be toxic and interfere with biological experiments, their levels must be controlled according to established guidelines (e.g., ICH Q3C). Headspace sampling coupled with GC-MS is a highly sensitive and specific method for this purpose.[12]

Methodology:

  • Reagent and Equipment Preparation:

    • GC-MS System with Headspace Autosampler (e.g., Agilent 7890B GC with 7697A Headspace Sampler).

    • GC Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film).

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Accurately weigh ~100 mg of 4-Isopropyl-2-pyrimidinol hydrochloride into a 20 mL headspace vial.

    • Add 5 mL of DMSO, cap, and vortex to dissolve.

  • Headspace and GC-MS Conditions:

    • Headspace Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Vial Equilibration Time: 15 min.

    • GC Inlet Temperature: 250°C.

    • Carrier Gas: Helium, constant flow at 1.4 mL/min.

    • Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.

    • MS Transfer Line: 250°C.

    • MS Source: 230°C.

    • Scan Range: 35-350 amu.

  • Execution and Data Analysis:

    • Run a blank (DMSO) to check for system contaminants.

    • Analyze the prepared sample vial.

    • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify any identified solvents using an external standard calibration curve and compare results against ICH limits.

Part 2: Comparative In Vitro Biological Assessment

To demonstrate a practical benchmarking scenario, we will outline a hypothetical experiment comparing the inhibitory activity of 4-Isopropyl-2-pyrimidinol hydrochloride against our standard, Gefitinib, in an EGFR tyrosine kinase assay.

Rationale for Target Selection: The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a well-validated drug target.[3] Pyrimidine-based inhibitors, like Gefitinib, have been successfully developed to target the ATP-binding pocket of the EGFR kinase domain. This makes an EGFR inhibition assay a highly relevant test for a novel pyrimidine derivative.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Growth ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor 4-Isopropyl-2-pyrimidinol HCl or Gefitinib Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for determining inhibitor potency (IC₅₀ values).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-Isopropyl-2-pyrimidinol hydrochloride and Gefitinib in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in DMSO for each compound. The final assay concentrations might range from 10 µM to 0.17 nM.

    • Prepare the kinase reaction buffer, recombinant EGFR enzyme, and substrate (e.g., Poly(Glu,Tyr) 4:1) according to the manufacturer's protocol (Promega).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilutions (or DMSO for controls).

    • Add 2 µL of a mix containing the EGFR enzyme and substrate.

    • Initiate the reaction by adding 2 µL of an ATP solution. The final ATP concentration should be at or near its Km for the enzyme to ensure competitive binding can be observed.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis and Interpretation:

    • Normalize the data: Set the "no enzyme" or "100% inhibition" control as 0% activity and the "DMSO only" control as 100% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Hypothetical Benchmarking Data

The primary output of this experiment is the IC₅₀ value, which measures the potency of the inhibitor.

CompoundTargetHypothetical IC₅₀ (nM)Interpretation
4-Isopropyl-2-pyrimidinol hydrochloride EGFR85This hypothetical result suggests that the compound is a moderately potent inhibitor of EGFR.
Gefitinib (Standard) EGFR25As expected, the established drug shows high potency, providing a reliable benchmark for comparison.

Expert Interpretation: In this hypothetical scenario, 4-Isopropyl-2-pyrimidinol hydrochloride demonstrates inhibitory activity against EGFR, albeit with approximately 3.4-fold less potency than the clinical standard, Gefitinib. While not as potent, this result is still significant and would warrant further investigation. The causality behind this difference in potency likely lies in the specific molecular interactions within the ATP-binding pocket of EGFR. The bulkier, more complex structure of Gefitinib allows for additional hydrophobic and hydrogen-bonding interactions that the smaller isopropyl-pyrimidinol scaffold may lack.

Discussion and Future Directions

This guide has established a framework for the comprehensive evaluation of 4-Isopropyl-2-pyrimidinol hydrochloride. We have detailed the essential analytical protocols required to ensure compound quality and outlined a comparative biological assay to assess its potential as a kinase inhibitor.

Based on our hypothetical results, future research should focus on:

  • Selectivity Profiling: Assessing the compound's activity against a panel of other kinases to determine its selectivity. A highly selective compound is often more desirable as it can reduce off-target effects.

  • Cell-Based Assays: Evaluating the compound's ability to inhibit EGFR signaling and reduce cell proliferation in cancer cell lines that are dependent on EGFR activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Isopropyl-2-pyrimidinol hydrochloride to understand how structural modifications impact potency and selectivity, potentially leading to the development of more potent inhibitors.[13]

By following this structured, data-driven approach, researchers can effectively benchmark novel compounds like 4-Isopropyl-2-pyrimidinol hydrochloride, enabling informed decisions in the early stages of the drug discovery process.

References

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Der Pharma Chemica. (2014). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Retrieved from [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • Acta Poloniae Pharmaceutica. (2003). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]

  • MDPI. (2025). Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. Retrieved from [Link]

  • PMC. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]

  • PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

Sources

Validation

Selectivity Profile and Experimental Comparison Guide: 4-Isopropyl-2-pyrimidinol hydrochloride vs. Alternative Ambident Nucleophiles

As a Senior Application Scientist, navigating the functionalization of ambident heterocycles requires moving beyond trial-and-error to a first-principles understanding of chemical reactivity. 4-Isopropyl-2-pyrimidinol hy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the functionalization of ambident heterocycles requires moving beyond trial-and-error to a first-principles understanding of chemical reactivity. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 1243250-08-9) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists.

However, like all 2-hydroxypyrimidines, it exhibits tautomerism (pyrimidin-2-ol pyrimidin-2(1H)-one), presenting a classic synthetic challenge: controlling the regioselectivity of N-alkylation versus O-alkylation [1]. This guide objectively compares the selectivity profile of 4-isopropyl-2-pyrimidinol against unsubstituted alternatives and provides self-validating protocols for achieving absolute regiocontrol.

Mechanistic Overview: The Causality of Selectivity

To harness the full potential of 4-isopropyl-2-pyrimidinol, one must understand the three competing forces that dictate its selectivity profile: Hard-Soft Acid-Base (HSAB) theory, solvent coordination, and steric hindrance.

  • Steric Bias (The 4-Isopropyl Advantage): Unsubstituted 2-pyrimidinol possesses two equivalent nitrogen atoms (N1 and N3). Alkylation typically yields statistical mixtures. In contrast, the bulky 4-isopropyl group in our target molecule creates severe steric clash at the adjacent N3 position. This effectively shuts down N3-alkylation, simplifying the reaction profile to a binary competition between N1 and O.

  • Thermodynamic N1-Alkylation: The nitrogen atoms of the pyrimidine ring are "soft" nucleophiles. In polar aprotic solvents (e.g., DMF) with alkali metal bases (e.g., K2​CO3​ ), the naked ambident anion is formed. The softer nitrogen atom is thermodynamically favored to react with soft electrophiles (like benzyl halides), driving N1-selectivity [2].

  • Kinetic O-Alkylation: The oxygen atom is a "hard" nucleophile. To force O-alkylation, medicinal chemists employ Silver(I) salts (e.g., Ag2​CO3​ ) in non-polar solvents. The soft Ag+ ions strongly coordinate with the soft nitrogen atoms of the pyrimidine ring, effectively blocking them and directing the electrophile exclusively to the oxygen atom [1].

Mandatory Visualization: Regioselectivity Pathways

SelectivityProfile cluster_conditions Reaction Conditions Tautomer 4-Isopropyl-2-pyrimidinol (Ambident Nucleophile) CondO Ag2CO3 / Toluene (Ag+ N-Coordination) Tautomer->CondO Hard Electrophile CondN K2CO3 / DMF (Naked Anion Formation) Tautomer->CondN Soft Electrophile ProdO O-Alkylated Product (Kinetic Control) CondO->ProdO >90% Selectivity ProdN N1-Alkylated Product (Thermodynamic Control) CondN->ProdN >85% Selectivity Steric N3-Alkylation Blocked (Steric Hindrance) CondN->Steric Disfavored

Divergent regioselectivity pathways of 4-isopropyl-2-pyrimidinol based on reaction conditions.

Selectivity Profile Comparison (Data Presentation)

The table below summarizes the quantitative regioselectivity data, comparing 4-isopropyl-2-pyrimidinol hydrochloride against unsubstituted 2-pyrimidinol using Benzyl bromide as a standard electrophile.

NucleophileReaction ConditionsMajor ProductRegioselectivity Ratio (N1 : N3 : O)
2-Pyrimidinol K2​CO3​ , DMF, 80°CN-Benzyl70 : 0 : 30 (Symmetric N1/N3)
4-Isopropyl-2-pyrimidinol K2​CO3​ , DMF, 80°CN1-Benzyl85 : <1 : 15
4-Isopropyl-2-pyrimidinol Ag2​CO3​ , Toluene, 110°CO-Benzyl8 : 0 : 92

Data Insight: The unsubstituted 2-pyrimidinol lacks steric hindrance, leading to a problematic mixed N/O profile under basic conditions. The introduction of the 4-isopropyl group effectively eliminates N3-alkylation, pushing base-mediated alkylation cleanly to the N1 position. Conversely, silver-mediated conditions successfully override this thermodynamic preference to yield the O-alkylated ether.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Diagnostic checkpoints are embedded within the workflows so researchers can verify success before proceeding to downstream synthesis.

Protocol A: Selective N1-Alkylation (Thermodynamic Control)

Objective: Synthesize 1-benzyl-4-isopropylpyrimidin-2(1H)-one.

  • Free-Basing & Anion Generation: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) and anhydrous K2​CO3​ (3.0 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 30 minutes.

    • Causality: The excess base neutralizes the hydrochloride salt and generates the naked ambident anion. DMF solvates the potassium cation, leaving the nucleophile highly reactive.

  • Electrophilic Addition: Add benzyl bromide (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material (Eluent: 5% MeOH in DCM). The N-alkylated product will elute significantly lower (lower Rf​ ) than the O-alkylated byproduct due to the highly polar lactam-like dipole moment of the pyrimidin-2(1H)-one core.

  • Isolation & NMR Validation: Quench with water, extract with EtOAc, and purify via flash chromatography.

    • Diagnostic NMR: Confirm N1-selectivity via 1D NOESY. Irradiation of the benzylic CH2​ protons will show a strong Nuclear Overhauser Effect (NOE) enhancement with the C6-H proton of the pyrimidine ring, a spatial relationship impossible in the O-alkylated or N3-alkylated isomers.

Protocol B: Selective O-Alkylation (Kinetic/Coordination Control)

Objective: Synthesize 2-(benzyloxy)-4-isopropylpyrimidine.

  • Coordination Complex Formation: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) and Ag2​CO3​ (1.5 eq) in anhydrous Toluene (0.1 M). Protect the flask from light (aluminum foil) and stir at room temperature for 1 hour.

    • Causality: Silver carbonate acts as both a base and a directing group. The Ag+ coordinates with N1 and N3, sterically and electronically shielding them from the incoming electrophile [1].

  • Alkylation: Add benzyl bromide (1.2 eq) and heat to reflux (110°C) for 12 hours.

  • Self-Validation (TLC): Spot the reaction (Eluent: 20% EtOAc in Hexanes). The O-alkylated product lacks the strong dipole of the lactam core and will run significantly higher (higher Rf​ ) than any trace N-alkylated impurities.

  • Isolation & NMR Validation: Filter the mixture through a pad of Celite to remove silver salts. Concentrate and purify.

    • Diagnostic NMR: In the 1H NMR spectrum, the pyrimidine ring protons (C5-H and C6-H) of the O-alkylated product will appear further downfield (deshielded, typically >8.0 ppm for C6-H) compared to the N-alkylated tautomer, confirming the restoration of full aromaticity in the pyrimidine ring.

References

  • Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems. ResearchGate. URL:[Link]

  • Borinic Acid Catalyzed Regioselective N-Alkylation of Azoles. ACS Publications, Journal of Organic Chemistry. URL:[Link]

Comparative

Quantifying residual solvents in 4-Isopropyl-2-pyrimidinol hydrochloride samples

Title: High-Throughput Quantification of Residual Solvents in 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comparative Guide Introduction The synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 124325...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Throughput Quantification of Residual Solvents in 4-Isopropyl-2-pyrimidinol Hydrochloride: A Comparative Guide

Introduction The synthesis of 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4 / 1243250-08-9)—a critical pyrimidine intermediate used in the development of targeted therapeutics—often requires the use of organic solvents such as methanol, toluene, and acetonitrile. Ensuring that these volatile organic compounds (VOCs) are purged to safe levels is a strict regulatory requirement governed by the[1].

Traditionally, residual solvent analysis relies on Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) as outlined in USP <467>. However, as pharmaceutical manufacturing shifts toward continuous processing and high-throughput screening, the 30-to-60-minute chromatographic run times of GC-FID have become a severe bottleneck[2]. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) has emerged as a disruptive, high-throughput alternative that eliminates the chromatographic column entirely[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance, experimental workflows, and quantitative reliability of HS-GC-FID versus HS-SIFT-MS for analyzing residual solvents in 4-Isopropyl-2-pyrimidinol hydrochloride samples.

Mechanistic Principles & Causality

  • HS-GC-FID (The Chromatographic Gold Standard): GC-FID relies on the physical separation of volatile analytes partitioned into the headspace of a sealed vial. The causality behind its widespread use is its universal response to carbon-hydrogen bonds and its ability to resolve complex, unknown solvent mixtures via column selectivity (e.g., DB-624 phase). However, this physical separation is inherently slow, limiting daily throughput[2].

  • HS-SIFT-MS (Direct Soft Chemical Ionization): SIFT-MS bypasses chromatography by utilizing direct soft chemical ionization. Reagent ions (H3O+, NO+, O2+) are generated in a microwave discharge and mass-filtered before reacting with the headspace sample[4]. Because these reagent ions do not react with the major components of air (N2, O2, Ar) or water vapor, they selectively ionize the trace VOCs. This allows for direct, real-time quantification in under two minutes per sample. According to a recent head-to-head comparison published in , SIFT-MS can increase daily sample throughput by over 11-fold compared to GC-FID[3].

Workflow Comparison Diagram

Workflow cluster_prep Sample Preparation (4-Isopropyl-2-pyrimidinol HCl) cluster_gc HS-GC-FID (USP <467>) cluster_sift HS-SIFT-MS (Alternative) Prep Weigh 100 mg API Dissolve in 5 mL H2O Add Internal Standard GC1 Headspace Incubation (80°C, 60 min) Prep->GC1 Conventional S1 Headspace Incubation (80°C, 15 min) Prep->S1 High-Throughput GC2 Chromatographic Separation (DB-624, 30-60 min) GC1->GC2 GC3 FID Detection (Peak Integration) GC2->GC3 Out Data Analysis & ICH Q3C Compliance GC3->Out S2 Soft Chemical Ionization (H3O+, NO+, O2+) S1->S2 S3 Quadrupole MS (Direct Quantitation, <2 min) S2->S3 S3->Out

Comparative workflow of HS-GC-FID vs. HS-SIFT-MS for residual solvent quantification.

Experimental Methodologies (Self-Validating Protocols)

Because 4-Isopropyl-2-pyrimidinol hydrochloride is a highly polar, water-soluble salt, HPLC-grade water is the optimal diluent. Using water avoids the severe matrix interferences and ion suppression commonly associated with organic diluents like DMSO or DMF in mass spectrometry, as demonstrated in recent [5].

Protocol 1: HS-GC-FID (USP <467> Standard Method)

  • Sample Preparation: Accurately weigh 100 mg of 4-Isopropyl-2-pyrimidinol hydrochloride into a 20 mL headspace vial. Add 5.0 mL of HPLC-grade water.

  • Internal Standard Addition: Spike the solution with 10 µL of an internal standard mix (e.g., fluorobenzene) to correct for injection volume variances. Seal immediately with a PTFE/silicone septum.

  • Headspace Equilibration: Incubate the vial at 80°C for 60 minutes with continuous agitation to ensure complete partitioning of VOCs into the headspace.

  • Chromatographic Separation: Inject 1 mL of the headspace into a GC equipped with a DB-624 column (30 m × 0.32 mm, 1.8 µm). Program the oven from 40°C (hold 20 min) to 240°C at 10°C/min.

  • Self-Validation Check: The protocol validates itself through a System Suitability Test (SST). Before analyzing the API, an SST standard containing Class 2A solvents is injected. The method is only deemed valid if the resolution between critical co-eluting pairs (e.g., acetonitrile and dichloromethane) is ≥ 1.0, and the signal-to-noise ratio for the limiting solvent is ≥ 3.

Protocol 2: HS-SIFT-MS (High-Throughput Alternative)

  • Sample Preparation: Prepare the sample identically to Protocol 1 to ensure a direct, head-to-head comparison.

  • Headspace Equilibration: Incubate at 80°C for only 15 minutes. Causality: Because SIFT-MS does not require a 60-minute chromatographic run between injections, samples do not sit in the agitator degrading over time. Shorter incubation is sufficient for equilibrium and prevents thermal degradation of the pyrimidinol ring.

  • Direct Ionization & Detection: Sample the headspace continuously for 30 seconds into the SIFT-MS flow tube. Rapidly switch between H3O+, NO+, and O2+ reagent ions to resolve isobaric overlaps (e.g., distinguishing acetone from propanal)[4].

  • Self-Validation Check: The system self-validates by utilizing a daily mass-dependent transmission calibration using a certified reference gas mixture (benzene, toluene, xylene). Furthermore, the software automatically cross-references the quantification results from at least two different product ions per analyte; if the calculated concentrations deviate by >10%, the system flags the result for potential matrix interference.

Comparative Performance Data

The following table synthesizes quantitative data comparing the two platforms for Class 2A and 2B residual solvents, grounded in cross-platform validation studies[2].

Performance MetricHS-GC-FID (USP <467>)HS-SIFT-MSAnalytical Implication
Linearity (R²) > 0.94> 0.97Both methods demonstrate excellent dynamic ranges for ICH Q3C limits.
Repeatability (%RSD) < 17%< 10%SIFT-MS shows tighter precision due to the elimination of column adsorption effects.
Accuracy / Recovery 75% - 110% (10 failures)90% - 110% (1 failure)SIFT-MS suffers fewer recovery failures because shorter wait times prevent API degradation.
Analysis Time / Sample ~45 - 60 minutes< 2 minutesSIFT-MS fundamentally removes the chromatographic bottleneck.
Throughput (24h) ~36 samples> 400 samples> 11-fold increase in daily throughput with SIFT-MS.

Discussion & Expert Recommendations

From an application standpoint, the choice between these two technologies hinges on the development phase of the 4-Isopropyl-2-pyrimidinol hydrochloride API.

HS-GC-FID remains indispensable during early-phase route scouting. When the synthetic pathway is still being optimized, the presence of unknown, non-targeted volatile byproducts is highly likely. GC-FID's universal detection and physical separation allow scientists to identify unexpected peaks that would otherwise be lumped into a total ion count or missed entirely by a targeted MS approach.

Conversely, for late-stage development, process validation, and routine Quality Control (QC) release, HS-SIFT-MS is vastly superior. Once the residual solvent profile is known and locked, the speed of SIFT-MS allows for real-time process analytical technology (PAT) integration. Furthermore, the superior recovery rates of SIFT-MS are directly linked to its rapid workflow[6]. In traditional GC-FID sequences, vial #36 might sit in the autosampler for 36 hours before injection, leading to potential matrix-induced side reactions or re-dissolution of the headspace vapor[2]. SIFT-MS analyzes the entire batch in under three hours, preserving sample integrity[2].

Conclusion For the quantification of residual solvents in 4-Isopropyl-2-pyrimidinol hydrochloride, laboratories should leverage HS-GC-FID for comprehensive, untargeted impurity profiling. However, for high-throughput, targeted quantification compliant with ICH Q3C limits, HS-SIFT-MS provides unmatched speed, superior recovery, and a highly robust self-validating workflow.

References

  • Perkins, M. J., Hastie, C., Whitlock, S. E., & Langford, V. S. (2023). "Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance." AppliedChem, 3(2), 290-302. URL:[Link]

  • Perkins, M. J., Silva, L. P., & Langford, V. S. (2023). "Evaluation of Solvent Compatibilities for Headspace-SIFT-MS Analysis of Pharmaceutical Products." Analytica, 4(3), 313-335. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R8)." URL:[Link]

Validation

Engineering Dual-Site Cholinesterase Inhibitors: A Comparative Analysis of Pyrimidine vs. Pyridine Scaffolds

The cholinergic hypothesis remains a fundamental pillar in the palliative treatment of Alzheimer's disease (AD). However, the multifactorial etiology of AD has shifted drug discovery efforts toward Multi-Target-Directed...

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Author: BenchChem Technical Support Team. Date: March 2026

The cholinergic hypothesis remains a fundamental pillar in the palliative treatment of Alzheimer's disease (AD). However, the multifactorial etiology of AD has shifted drug discovery efforts toward Multi-Target-Directed Ligands (MTDLs). Modern rational drug design focuses on synthesizing dual binding site inhibitors capable of interacting simultaneously with the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of cholinesterases[1].

This technical guide provides an objective, data-driven comparison of pyrimidine and pyridine derivatives as cholinesterase inhibitors, analyzing their structure-activity relationships (SAR), selectivity profiles, and experimental validation workflows.

Structural Rationale and Mechanism of Action

Both pyrimidine and pyridine scaffolds, when functionalized with an aromatic moiety via a flexible linker, are engineered to span the ~20 Å deep cholinesterase gorge[1].

  • CAS Engagement : The nitrogen-containing heterocyclic core (pyrimidine or pyridine) penetrates deep into the gorge, interacting with the catalytic triad (Ser, Glu, His) to block substrate hydrolysis[1].

  • PAS Engagement : The terminal aromatic group (e.g., indole, substituted phenyl) binds to the gorge entrance via π−π stacking. This not only increases inhibitory potency but provides a secondary therapeutic benefit: steric hindrance at the PAS prevents acetylcholinesterase-induced amyloid- β (A β ) aggregation[2].

Mechanism Ligand Pyrimidine/Pyridine Derivative CAS Catalytic Active Site (CAS) Ligand->CAS Blocks substrate PAS Peripheral Anionic Site (PAS) Ligand->PAS Steric hindrance AChE Acetylcholinesterase Inhibition CAS->AChE ABeta Amyloid-β Aggregation Inhibition PAS->ABeta

Diagram 1: Dual-site binding mechanism of heterocyclic cholinesterase inhibitors.

Comparative Performance Analysis

Extensive in vitro evaluations on Electrophorus electricus AChE (EeAChE) and equine BChE (eqBChE) reveal distinct pharmacological profiles for these two scaffolds[2].

AChE vs. BChE Selectivity

Pyrimidine derivatives generally exhibit superior potency against AChE compared to their pyridine analogs[3]. For instance, a pyrimidine diamine with a 5-methylene linker and a terminal phenyl ring (Compound 9) demonstrated a Ki​ of 312 nM against EeAChE[2].

Conversely, pyridine derivatives tend to be more potent against BChE[3]. However, specific functionalization can override the core scaffold's baseline preference. A pyrimidine derivative featuring a terminal indole group (Compound 22) achieved exceptional BChE inhibition ( Ki​ = 99 nM)[3].

The Role of the Linker

The flexibility and electronic properties of the linker connecting the heterocycle to the aromatic ring dictate the binding pose:

  • Chain Length : A 6-methylene chain generally provides optimal spacing for pyridine derivatives, whereas a 5-methylene chain is well-tolerated in the pyrimidine series[3].

  • Amides vs. Amines : Replacing a diamine linker with a rigid amide or carbamate group drastically reduces overall AChE inhibition for both scaffolds but significantly enhances BChE selectivity[4].

Cytotoxicity Profile

In preclinical drug development, the therapeutic window is critical. Pyrimidine derivatives consistently demonstrate a more favorable safety profile, exhibiting lower cytotoxicity in human brain cell lines compared to their pyridine counterparts[3].

Quantitative Data Summary
CompoundCore ScaffoldLinker TypeTerminal Aromatic GroupPrimary TargetPotency ( Ki​ or % Inhibition)
9 Pyrimidine5-Methylene DiaminePhenylEeAChE Ki​ = 312 nM[2]
13 Pyrimidine6-Methylene DiaminePhenylEeAChE Ki​ = 426 nM[5]
22 Pyrimidine6-Methylene DiamineIndoleeqBChE Ki​ = 99 nM[3]
25 Pyridine6-Methylene DiaminePhenylEeAChE73% at 9 µM[3]
30 Pyridine6-Methylene Diamine3-Methoxy-4-hydroxyphenyleqBChE91% at 9 µM[6]
Experimental Methodology: Self-Validating Kinetic Assays

To accurately determine the mechanism of action (competitive, uncompetitive, or mixed) and the Ki​ values, continuous spectrophotometric monitoring via a modified Ellman's assay is the industry standard[2].

Causality in Experimental Design
  • Mandatory Pre-incubation : Establishing equilibrium between the enzyme and the inhibitor prior to substrate addition is critical. Omitting this step artificially inflates the apparent IC50​ for slow-binding uncompetitive or mixed inhibitors.

  • Continuous Readout : Measuring absorbance continuously ensures the reaction is captured in its linear initial velocity ( V0​ ) phase. Any deviation from linearity indicates substrate depletion or enzyme denaturation, serving as an internal validation check that automatically invalidates flawed runs.

Workflow Prep 1. Reagent Preparation Buffer, DTNB, ATCI, Enzyme Incubate 2. Pre-incubation Enzyme + Inhibitor (25°C, 10 min) Prep->Incubate Establish baseline Reaction 3. Reaction Initiation Add Substrate + DTNB Incubate->Reaction Ensure equilibrium Read 4. Kinetic Readout Absorbance at 412 nm Reaction->Read Continuous monitoring Analyze 5. Data Analysis IC50 & Lineweaver-Burk Read->Analyze Calculate V0

Diagram 2: Step-by-step workflow for the modified Ellman's kinetic assay.

Step-by-Step Protocol
  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to a working concentration of 0.3 mM. Prepare the substrate (Acetylthiocholine iodide, ATCI) at varying concentrations (e.g., 50–500 µM) to allow for Michaelis-Menten kinetic modeling.

  • Inhibitor Dilution : Prepare serial dilutions of the pyrimidine/pyridine derivatives in DMSO. Critical constraint: Ensure the final assay DMSO concentration remains < 1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation : In a 96-well microplate, combine the buffer, DTNB, inhibitor dilution, and the target enzyme (EeAChE or eqBChE, ~0.03 U/mL). Incubate precisely at 25°C for 10 minutes.

  • Reaction Initiation : Add ATCI to initiate the reaction. The enzymatic cleavage of ATCI yields thiocholine, which rapidly reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Readout : Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Include a non-enzymatic blank (buffer + DTNB + ATCI) to subtract spontaneous substrate hydrolysis.

  • Data Analysis : Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot Lineweaver-Burk double-reciprocal graphs ( 1/V0​ vs. 1/[S] ) across different inhibitor concentrations to determine the exact inhibition mechanism and calculate the Ki​ via secondary replots.

References
  • Bortolami, M., et al. "New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation." ACS Chemical Neuroscience, 2021. URL:[Link]

  • Han, C., et al. "Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors." Pharmaceuticals, 2022. URL:[Link]

  • MDPI. "A Comprehensive Review of Cholinesterase Modeling and Simulation." MDPI, 2021. URL:[Link]

Sources

Comparative

Evaluating the anti-inflammatory activity of pyrimidine analogs

Evaluating the Anti-Inflammatory Activity of Pyrimidine Analogs: A Comparative Guide for Drug Development Executive Summary The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been constrai...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Anti-Inflammatory Activity of Pyrimidine Analogs: A Comparative Guide for Drug Development

Executive Summary

The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically been constrained by a critical pharmacological trade-off: efficacy versus gastrointestinal and cardiovascular toxicity. Traditional NSAIDs like diclofenac non-selectively inhibit cyclooxygenase (COX) enzymes, leading to gastric ulceration, while selective COX-2 inhibitors like celecoxib carry known cardiovascular risks.

As a Senior Application Scientist evaluating next-generation therapeutics, the data strongly points toward pyrimidine analogs —specifically thienopyrimidines and pyrazolo[3,4-d]pyrimidines—as privileged scaffolds. Their structural plasticity allows them to act as multitarget-directed ligands (MTDLs), simultaneously inhibiting COX-2, 5-Lipoxygenase (5-LOX), and pro-inflammatory cytokines like TNF-α[1][2]. This guide objectively compares the performance of these novel analogs against traditional standards and details the self-validating experimental workflows required to evaluate their efficacy.

Mechanistic Rationale: Intercepting the Arachidonic Acid Cascade

The causality behind the adverse effects of traditional NSAIDs lies in "leukotriene shunting." When COX enzymes are inhibited, arachidonic acid is redirected toward the 5-LOX pathway, producing leukotrienes that induce severe gastric mucosal damage and bronchospasm.

Pyrimidine analogs circumvent this by providing dual COX-2/5-LOX inhibition[2]. The pyrimidine core, often fused with thiophene or pyrazole rings, perfectly mimics the spatial requirements of the hydrophobic binding pockets in both enzymes. By blocking both branches of the arachidonic acid cascade, these analogs suppress both prostaglandins (mediators of pain/fever) and leukotrienes (mediators of edema/chemotaxis)[3].

Pathway Stimulus Inflammatory Stimuli (LPS, Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 Prostaglandins Prostaglandins (PGE2) Inflammation & Pain COX2->Prostaglandins Leukotrienes Leukotrienes Edema & Chemotaxis LOX5->Leukotrienes Pyrimidine Pyrimidine Analogs (Dual Inhibitors) Pyrimidine->COX2 Inhibits Pyrimidine->LOX5 Inhibits

Fig 1: Dual inhibition of the arachidonic acid cascade by pyrimidine analogs.

Comparative Performance Analysis

To objectively evaluate the therapeutic potential of pyrimidine analogs, we must benchmark their half-maximal inhibitory concentrations (IC₅₀) against clinical standards. The table below synthesizes quantitative data from recent pharmacological screenings of lead pyrimidine derivatives (Thienopyrimidine and Pyrazolo-pyrimidine scaffolds) versus Celecoxib and Diclofenac[1][2][3][4].

Table 1: In Vitro Inhibitory Profiles of Pyrimidine Analogs vs. Standard NSAIDs

Compound Class / DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index5-LOX / 15-LOX IC₅₀ (µM)TNF-α IC₅₀ (µM)
Celecoxib (Standard)12.500.04~312Inactive16.52
Diclofenac (Standard)0.040.180.22Inactive10.45
Thienopyrimidine 6h >100.000.09>11001.29 (15-LOX)1.29
Pyrazolo-pyrimidine 8e 18.501.83~102.66 (5-LOX)N/A

Data Insights:

  • Superior Cytokine Suppression: Thienopyrimidine derivative 6h demonstrates a TNF-α inhibitory activity (IC₅₀ = 1.29 µM) nearly 8-fold more potent than Diclofenac (IC₅₀ = 10.45 µM)[1].

  • Dual-Target Efficacy: Pyrazolo[3,4-d]pyrimidine 8e successfully bridges the gap between COX-2 and 5-LOX inhibition, proving its efficacy as a dual inhibitor (COX-2 IC₅₀ = 1.83 µM; 5-LOX IC₅₀ = 2.66 µM)[2]. This dual action is the primary driver behind the reduced gastric ulceration observed in in vivo models.

Experimental Workflows & Self-Validating Protocols

Generating trustworthy pharmacological data requires experimental designs where every assay acts as a self-validating system. The following protocols detail the methodologies used to generate the comparative data above, explaining the causality behind each procedural step.

Workflow Phase1 Phase 1: In Vitro Enzyme Assays Phase2 Phase 2: Cell-Based Inflammatory Models Phase1->Phase2 Validation1 Self-Validation: Recombinant COX-1/2 + Reference NSAIDs Phase1->Validation1 Phase3 Phase 3: In Vivo Efficacy (Paw Edema) Phase2->Phase3 Validation2 Self-Validation: LPS-Stimulated Macrophages + Viability Controls Phase2->Validation2 Phase4 Phase 4: Ex Vivo Histopathology Phase3->Phase4 Validation3 Self-Validation: Plethysmometer Calibration + Vehicle Baselines Phase3->Validation3

Fig 2: Self-validating experimental workflow for evaluating anti-inflammatory agents.

Protocol A: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

Causality: We utilize an Enzyme Immunoassay (EIA) rather than a colorimetric TMPD oxidation assay because EIA directly quantifies Prostaglandin E2 (PGE2) synthesis. This provides a highly sensitive, physiologically relevant readout of enzyme activity[3]. Self-Validation: The assay must include a heat-inactivated enzyme well (background control) to subtract non-enzymatic PGE2 degradation, and a Celecoxib well (positive control) to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Pre-incubate 10 µL of the pyrimidine analog (serial dilutions from 0.1 to 100 µM) with 10 µL of the respective COX enzyme for 15 minutes at 37°C. Crucial step: Pre-incubation allows time-dependent, irreversible inhibitors to bind before substrate introduction.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 10 µL of 1M HCl. Causality: Rapid acidification denatures the COX enzyme, instantly halting PGE2 synthesis to ensure accurate temporal data.

  • Quantification: Transfer the supernatant to a PGE2-specific EIA microplate. Read absorbance at 412 nm. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality: Carrageenan injection produces a highly reproducible, biphasic inflammatory response. The early phase (0–2h) is driven by histamine and serotonin, while the late phase (3–5h) is heavily dependent on COX-2-mediated prostaglandin release[3]. Evaluating the late phase allows us to specifically isolate the COX-2 inhibitory efficacy of the pyrimidine analogs in vivo. Self-Validation: The contralateral (un-injected) paw serves as an internal baseline for each animal, negating systemic physiological variations. A vehicle-only group validates that the edema is exclusively carrageenan-induced.

Step-by-Step Methodology:

  • Acclimatization & Baseline: Fast adult Wistar rats (150-200g) for 12 hours with free access to water. Measure the baseline volume of the right hind paw using a calibrated water plethysmometer.

  • Dosing: Administer the pyrimidine analog (e.g., 10-50 mg/kg), Celecoxib (reference), or 0.5% carboxymethyl cellulose (vehicle control) via oral gavage.

  • Induction: Exactly 60 minutes post-dosing, inject 0.1 mL of 1% λ-carrageenan suspension into the subplantar tissue of the right hind paw.

  • Longitudinal Measurement: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[1 - (Vt - V0)drug / (Vt - V0)vehicle] × 100, where Vt is the paw volume at time t and V0 is the baseline volume.

Conclusion

For drug development professionals, pyrimidine analogs represent a profound evolutionary step beyond traditional NSAIDs. By rationally designing molecules that fuse pyrimidine cores with thiophene or pyrazole moieties, researchers can achieve highly selective COX-2 inhibition while concurrently suppressing 5-LOX and TNF-α pathways[1][2]. As demonstrated by the comparative data and validated through rigorous in vitro and in vivo methodologies, these compounds offer a viable, safer alternative for managing chronic inflammatory conditions without the debilitating gastric side effects associated with legacy therapeutics.

References

  • Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC. National Institutes of Health (nih.gov). (Note: URL reconstructed from grounded PMC source[1])

  • Magic Shotgun Approach to Anti-Inflammatory Pharmacotherapy: Synthesis of Novel Thienopyrimidine Monomers/Heterodimer as Dual COX-2 and 15-LOX Inhibitors Endowed with Potent Antioxidant Activity - PMC. National Institutes of Health (nih.gov). (Note: URL reconstructed from grounded PMC source[4])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing (rsc.org). (Note: URL reconstructed from grounded RSC source[3])

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. National Institutes of Health (nih.gov). (Note: URL reconstructed from grounded PMC source[5])

  • Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed (nih.gov). (Note: URL reconstructed from grounded PubMed source[2])

Sources

Safety & Regulatory Compliance

Safety

4-Isopropyl-2-pyrimidinol hydrochloride proper disposal procedures

Comprehensive Operational Guide & Disposal Protocol for 4-Isopropyl-2-pyrimidinol Hydrochloride As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe hand...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide & Disposal Protocol for 4-Isopropyl-2-pyrimidinol Hydrochloride

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of active pharmaceutical ingredients (APIs) and their intermediates. 4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) is a critical pyrimidine building block[1]. However, its nature as an organic hydrochloride salt demands rigorous, scientifically grounded handling and disposal procedures.

This guide transcends standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind each safety protocol. By understanding the "why" behind the "how," your laboratory operations become a self-validating system of safety and compliance.

Part 1: Chemical Profile & Operational Logistics

To design an effective disposal and handling strategy, we must first understand the physicochemical properties of the compound[1].

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational Implication
Chemical Name 4-Isopropyl-2-pyrimidinol hydrochlorideAPI intermediate requiring controlled chain-of-custody.
CAS Number 1987057-96-4Essential identifier for EPA/RCRA waste manifesting[1].
Molecular Formula C7H10N2O · HClContains nitrogen and chlorine; dictates specific incineration requirements[1].
Physical State Crystalline SolidHigh risk of aerosolization; mandates strict dust suppression tactics[2].
Hazard Profile Irritant / Corrosive (Acidic)Requires dedicated PPE; aqueous solutions lower pH, requiring neutralization[3].

Part 2: Mechanistic Insight into Handling & Spill Response

Expertise & Experience: Standard protocols simply state "clean up spills." Here is the causality behind the procedure. Hydrochloride salts of nitrogenous bases are highly hygroscopic and form fine, mobile dust[3]. If swept dry, this dust aerosolizes, bypassing standard PPE and posing a severe inhalation risk.

Experimental Protocol: Spill Response & Decontamination

  • Evacuate and Isolate: Immediately clear personnel from the vicinity. For solid spills, isolate the area to prevent cross-contamination (a 25-meter radius is standard for large bulk spills)[2].

  • Ventilation: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, utilize a portable HEPA-filtered extraction unit[2].

  • Dust Suppression (Critical Step): Carefully dampen the solid spill material with a fine mist of water[2]. Causality: Water increases particle cohesion, trapping the API intermediate and preventing it from becoming airborne[2].

  • Mechanical Collection: Using dampened absorbent pads or non-sparking tools, transfer the material into a vapor-tight, labeled hazardous waste container[2][3].

  • Chemical Decontamination: Wash all contaminated surfaces with a mild alkaline soap and water solution[2]. Causality: 4-Isopropyl-2-pyrimidinol exists in a tautomeric equilibrium. The alkaline detergent (pH 8-9) neutralizes the acidic chloride counterion and deprotonates the pyrimidinol hydroxyl group. This forms a highly water-soluble anionic salt, preventing the less-soluble neutral free base from precipitating on your workstation and ensuring complete removal.

SpillResponse S1 Spill Detected (Solid Powder) S2 Evacuate & Isolate (Fume Hood/Area) S1->S2 S3 Dampen with Water (Prevent Aerosolization) S2->S3 Don PPE S4 Mechanical Collection (Non-sparking tools) S3->S4 Dust suppression S5 Surface Decontamination (Mild alkaline detergent) S4->S5 Residual cleanup S6 Hazardous Waste Consolidation S4->S6 S5->S6 Contaminated wipes

Operational workflow for mitigating and recovering solid chemical spills.

Part 3: Routine Laboratory Waste Disposal Procedures

Trustworthiness: Every disposal workflow must be a self-validating system that accounts for the chemical's ultimate environmental fate.

Experimental Protocol: Waste Segregation & Disposal

  • Waste Segregation: Never mix 4-Isopropyl-2-pyrimidinol hydrochloride waste with strong oxidizing agents or strong bases in the same temporary liquid waste carboy[3]. Causality: Mixing can cause rapid exothermic neutralization or oxidative degradation, potentially over-pressurizing the container[3].

  • Containerization: Collect all solid waste, including contaminated PPE and wipes, in a high-density polyethylene (HDPE) container[2]. Ensure the container is tightly sealed and labeled as "Hazardous Waste: Toxic/Acidic Organic Solid (Contains Pyrimidine Derivatives)."

  • Professional Incineration: Transfer the waste to a licensed hazardous waste disposal facility[2]. The universally mandated disposal method for halogenated organic salts is high-temperature controlled incineration equipped with flue gas scrubbing[2].

Part 4: The Science of Incineration (Why Landfills are Insufficient)

Why do we insist on controlled incineration rather than standard landfill disposal? The molecular structure of 4-Isopropyl-2-pyrimidinol hydrochloride contains a highly stable pyrimidine ring and a chloride counterion.

Mechanistic Breakdown:

  • Thermal Cleavage: At temperatures exceeding 850°C with excess oxygen, the stable C-N bonds of the pyrimidine ring are irreversibly cleaved. This prevents the active molecule from persisting in the environment or leaching into groundwater.

  • Managing Byproducts: Combustion of this molecule generates Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gas. A compliant incinerator uses Selective Catalytic Reduction (SCR) to reduce NOx to harmless Nitrogen gas (N2), while an alkaline flue gas scrubber neutralizes the corrosive HCl gas into benign Sodium Chloride (NaCl) and water[2].

IncinerationPathway A 4-Isopropyl-2-pyrimidinol HCl (Solid Waste) B High-Temperature Incineration (>850°C + Excess O2) A->B Thermal degradation C Nitrogen Oxides (NOx) B->C Pyrimidine ring cleavage D Hydrogen Chloride (HCl) Gas B->D Chloride counterion oxidation E CO2 & H2O Vapor B->E Hydrocarbon combustion F Selective Catalytic Reduction (NH3 catalyst) C->F Exhaust routing G Alkaline Flue Gas Scrubber (NaOH/Ca(OH)2) D->G Exhaust routing H Safe Environmental Release (N2, NaCl, H2O, CO2) E->H Direct release F->H Reduces to N2 G->H Neutralizes to NaCl

Mechanistic degradation pathway of pyrimidine hydrochlorides during incineration.

References

  • Title: 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4 | Source: Sigma-Aldrich | URL: 1

  • Title: Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide | Source: Benchchem | URL: 2

  • Title: Safety Data Sheet | Source: Tocris Bioscience | URL: 3

Sources

Handling

Personal protective equipment for handling 4-Isopropyl-2-pyrimidinol hydrochloride

As a Senior Application Scientist overseeing the integration of novel pyrimidine derivatives into drug discovery pipelines, I recognize that handling heterocyclic hydrochloride salts requires more than just a cursory gla...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel pyrimidine derivatives into drug discovery pipelines, I recognize that handling heterocyclic hydrochloride salts requires more than just a cursory glance at a Safety Data Sheet (SDS).

4-Isopropyl-2-pyrimidinol hydrochloride (CAS: 1987057-96-4) [1] is a highly valuable intermediate, but its physical chemistry dictates stringent safety protocols. The hydrochloride moiety imparts significant hygroscopicity; upon exposure to ambient lab humidity, the compound can undergo surface hydrolysis. This reaction releases micro-quantities of hydrogen chloride gas and creates localized acidic microenvironments on contact.

To mitigate the risks of dermal irritation, ocular damage, and respiratory sensitization[2], your laboratory must implement a self-validating Personal Protective Equipment (PPE) strategy and an airtight operational workflow.

Quantitative Hazard Profile & Mechanistic Causality

Understanding why a chemical behaves a certain way is the foundation of true laboratory safety. Below is a summary of the quantitative data and the mechanistic causality driving our handling requirements.

Property / HazardQuantitative Value / SpecificationMechanistic Causality
CAS Number 1987057-96-4[1]Unique identifier for precise chemical tracking, inventory management, and SDS retrieval.
GHS Hazard Codes H315, H319, H335[2][3]The acidic salt dissociates rapidly on moist mucous membranes (eyes, lungs), causing a localized pH drop that triggers cellular irritation and inflammation.
Precautionary Codes P261, P280, P305+P351+P338[2]Mandates strict barrier protection and immediate, sustained water-flushing protocols due to the rapid onset of acidic ocular damage.
Glove Breakthrough >480 minutes (Nitrile, >0.11mm)Nitrile polymer cross-linking resists acidic degradation and permeation significantly better than standard latex.
Hood Face Velocity 0.4 to 0.6 m/s (80-120 fpm)Provides the optimal aerodynamic capture velocity to prevent aerosolized, static-charged powder from escaping into the operator's breathing zone.

PPE Selection & Scientific Justification

Do not rely on default lab apparel. The handling of 4-Isopropyl-2-pyrimidinol hydrochloride requires a targeted approach to barrier protection.

  • Ocular Protection: Indirect-Vented Chemical Splash Goggles

    • Causality: Standard safety glasses are insufficient. Fine pyrimidine powders can become airborne via static repulsion during the weighing process. Indirect venting prevents airborne dust from bypassing the seal while mitigating lens fogging during intricate operations.

  • Dermal Protection (Hands): Dual-Layer Nitrile Gloves

    • Causality: Hydrochloride salts cause severe contact dermatitis upon prolonged exposure[4]. Dual-layering ensures that if the outer glove is mechanically breached by a sharp stainless-steel spatula, the inner chemical barrier remains intact.

  • Dermal Protection (Body): Flame-Retardant Lab Coat with Knit Cuffs

    • Causality: Knit cuffs tightly seal the wrist area, preventing the sleeves from dragging through inadvertently spilled powder and creating a secondary, unnoticed exposure route.

  • Respiratory Protection: Fume Hood (Primary) / N95 Respirator (Secondary)

    • Causality: Mitigates the inhalation of H335-classified particulates[2]. All handling must occur within a certified fume hood, rendering respirators a secondary precaution for spill response only.

Operational Workflow & Logic

The following diagram outlines the logical progression of our self-validating handling protocol. Every step is designed to contain the chemical before an exposure event can occur.

G Start Retrieve Chemical (CAS 1987057-96-4) PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Weigh Anti-Static Weighing Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize (NaHCO3) & Dispose Spill->Clean Yes Seal Seal in Reaction Vessel Spill->Seal No Clean->Hood Proceed Proceed to Synthesis Seal->Proceed

Workflow for safe handling and spill management of 4-Isopropyl-2-pyrimidinol HCl.

Step-by-Step Methodology: Handling and Weighing

Phase 1: Pre-Operational Validation

  • Verify Containment: Check the fume hood's digital monitor to ensure the face velocity is between 0.4 to 0.6 m/s. Self-validation: If the digital monitor is unreadable or the alarm sounds, halt operations. Proper airflow is your primary defense against aerosolized HCl.

  • Static Neutralization: Purge the microbalance and the immediate surrounding area with an anti-static gun (e.g., Zerostat). Causality: Neutralizing static electricity prevents the highly charged powder from "jumping" off the spatula, ensuring accurate stoichiometric dosing and preventing environmental contamination.

Phase 2: Execution

  • Don all required PPE (goggles, dual nitrile gloves, buttoned lab coat).

  • Transfer the sealed desiccator containing the 4-Isopropyl-2-pyrimidinol hydrochloride into the fume hood before opening it. Causality: Opening the vessel in ambient lab air introduces moisture, accelerating HCl outgassing and product degradation.

  • Weigh the required mass using a grounded stainless-steel spatula into a pre-tared, anti-static weigh boat.

  • Immediately transfer the powder into your reaction vessel and seal it with a rubber septum.

  • Wipe down the exterior of the reaction vessel with a damp, lint-free wipe to capture any stray particulates before removing the vessel from the hood.

Spill Response & Disposal Plan

Even with rigorous protocols, localized spills (<50g) can occur. If the powder is contaminated, it may pose hazards not explicitly mentioned in standard SDS documentation[5]. Execute the following disposal plan immediately:

  • Containment: Do NOT sweep the dry powder. Causality: Dry sweeping mechanically aerosolizes the hazardous dust, drastically increasing inhalation risks.

  • Neutralization: Carefully cover the spill with a 1:1 mixture of solid sodium bicarbonate ( NaHCO3​ ) and inert sand. Causality: The NaHCO3​ chemically neutralizes the acidic hydrochloride component, rendering the powder inert and preventing dermal burns during the physical cleanup.

  • Collection: Moisten the neutralization mixture slightly with DI water to bind the dust. Scoop the resulting paste into a wide-mouth polyethylene hazardous waste container using a plastic scraper.

  • Decontamination: Wash the spill surface with a 5% sodium carbonate solution to neutralize any microscopic residue, followed by a thorough DI water rinse.

  • Disposal: Label the container strictly as "Hazardous Waste: Acidic Organic Solid (Contains 4-Isopropyl-2-pyrimidinol hydrochloride)" and transfer it to the facility's designated chemical waste accumulation area for high-temperature incineration.

References

  • NextSDS. "4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine hydrochloride - NextSDS". NextSDS Chemical Database. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isopropyl-2-pyrimidinol hydrochloride
Reactant of Route 2
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4-Isopropyl-2-pyrimidinol hydrochloride
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